Paraherquamide A
Description
Properties
Molecular Formula |
C28H35N3O5 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |
InChI |
InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25-,26-,27-,28+/m1/s1 |
InChI Key |
UVZZDDLIOJPDKX-ZFXPIMNVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Paraherquamide A: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide (B22789) A is a potent anthelmintic indole (B1671886) alkaloid first isolated from Penicillium paraherquei.[1] It belongs to a family of complex natural products characterized by a unique bicyclo[2.2.2]diazaoctane core ring system.[2] Members of the paraherquamide family, including paraherquamide A, have demonstrated significant efficacy against a range of gastrointestinal nematodes, including those resistant to other classes of anthelmintics. This has positioned them as valuable lead compounds in the development of new veterinary and potentially human antiparasitic drugs. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Penicillium species, with a focus on detailed experimental protocols and data presentation.
Discovery of this compound
This compound was first reported in 1981 by Yamazaki and coworkers, who isolated it from the mycelium of Penicillium paraherquei.[1] Subsequent research has led to the isolation of this compound and its analogues from other fungal species, including Penicillium charlesii, Penicillium fellutanum, and various Aspergillus species.[3][4] These compounds are part of a larger group of structurally related fungal metabolites, the brevianamides and asperparalines, all sharing the characteristic bicyclo[2.2.2]diazaoctane core.[2]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic transformations. A key proposed step in the formation of the characteristic bicyclo[2.2.2]diazaoctane core is an intramolecular Diels-Alder reaction.[2][5] The pathway begins with the condensation of L-tryptophan and L-proline, followed by a series of prenylations, oxidations, and cyclizations to yield the final complex heptacyclic structure of this compound.
Experimental Protocols
Fermentation of Penicillium charlesii for this compound Production
This protocol is based on methods described for the production of this compound and its analogues from Penicillium charlesii.[6]
1. Culture and Inoculum Preparation:
-
A culture of Penicillium charlesii (e.g., ATCC 20841) is maintained on potato dextrose agar (B569324) (PDA) slants.
-
For inoculum preparation, the fungus is grown in a seed medium. A representative seed medium composition is provided in Table 1.
-
The seed culture is incubated at 25-28°C for 2-3 days with shaking (e.g., 200 rpm).
2. Production Fermentation:
-
The production fermentation is carried out in a suitable fermentation medium (see Table 1 for a representative composition).
-
Production flasks or fermenters are inoculated with the seed culture (typically 5-10% v/v).
-
The fermentation is conducted at 25-28°C for 10-14 days with aeration and agitation.
| Table 1: Representative Fermentation Media Compositions | |
| Component | Concentration (g/L) |
| Seed Medium | |
| Glucose | 20.0 |
| Peptone | 5.0 |
| Yeast Extract | 3.0 |
| KH2PO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| Production Medium | |
| Sucrose | 50.0 |
| Corn Steep Liquor | 10.0 |
| (NH4)2SO4 | 2.0 |
| CaCO3 | 5.0 |
| KH2PO4 | 1.0 |
| Soybean Meal | 10.0 |
Isolation and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.
1. Extraction:
-
The whole fermentation broth is harvested.
-
The mycelium is separated from the culture filtrate by filtration or centrifugation.
-
Both the mycelium and the filtrate are extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Column Chromatography:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a mixture of hexane (B92381) and ethyl acetate with increasing polarity, is used to separate the components.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
3. Preparative High-Performance Liquid Chromatography (HPLC):
-
The fractions enriched with this compound are further purified by preparative reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid.
-
The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.
Structural Elucidation and Data
The structure of this compound has been determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that are crucial for its identification and structural confirmation.
| Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃) | ||
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 2 | 179.8 | - |
| 3a | 134.5 | - |
| 3b | 128.4 | 6.85 (d, 7.8) |
| 4 | 122.1 | 7.20 (t, 7.8) |
| 5 | 129.5 | 7.05 (d, 7.8) |
| 6 | 109.8 | 6.80 (s) |
| 7 | 150.2 | - |
| 8 | 54.3 | - |
| 9 | 169.8 | - |
| 10 | 68.1 | 4.25 (m) |
| 11 | 30.2 | 2.15 (m), 1.90 (m) |
| 12 | 45.3 | 3.30 (m) |
| 14 | 78.9 | - |
| 15 | 28.1 | 1.45 (s) |
| 16 | 25.9 | 1.30 (s) |
| 17 | 62.5 | 3.60 (d, 12.0), 3.40 (d, 12.0) |
| 18 | 33.5 | 2.40 (m) |
| 19 | 25.1 | 1.20 (s) |
| 20 | 21.8 | 1.15 (s) |
| 21 | 170.5 | - |
| 22 | 60.1 | - |
| 23 | 3.15 (s) | - |
| 25 | 40.1 | - |
| 26 | 25.3 | 1.25 (s) |
| 27 | 25.0 | 1.28 (s) |
| 28 | 65.2 | 4.10 (m) |
| OMe | 56.2 | 3.80 (s) |
Note: This is a representative table compiled from typical values. Actual chemical shifts may vary slightly depending on the solvent and instrument used.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about its structure through fragmentation analysis.
| Table 3: Mass Spectrometry Data for this compound | |
| Parameter | Value |
| Molecular Formula | C₂₈H₃₅N₃O₅ |
| Monoisotopic Mass | 493.2577 g/mol |
| [M+H]⁺ (observed) | 494.2650 |
| Key MS/MS Fragment Ions (m/z) | 476 (loss of H₂O), 448 (loss of CO and H₂O), 392, 323, 295 |
Conclusion
This compound remains a compound of significant interest to the scientific community due to its complex chemical structure and potent biological activity. The methodologies outlined in this guide for its fermentation, isolation, and characterization provide a foundation for researchers and drug development professionals working with this important natural product. Further research into the optimization of production and the synthesis of novel analogues continues to be a promising avenue for the development of new and effective antiparasitic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel antinematodal and antiparasitic agents from Penicillium charlesii. I. Fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
An In-depth Technical Guide to the Spiro-oxindole Alkaloid Paraherquamide A
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of Paraherquamide (B22789) A, a potent spiro-oxindole alkaloid. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, parasitology, and pharmacology. This document details the compound's physicochemical properties, anthelmintic activity, and its role as a cholinergic antagonist. Furthermore, it outlines experimental protocols for its isolation, characterization, and total synthesis, providing a valuable resource for further research and development.
Core Chemical Structure and Physicochemical Properties
Paraherquamide A is a complex heptacyclic natural product belonging to the spiro-oxindole class of alkaloids.[1] Its intricate architecture features a spiro-fused oxindole (B195798) core, a bicyclo[2.2.2]diazaoctane ring system, and a substituted proline moiety. First isolated from Penicillium paraherquei in 1981, its unique structure has been the subject of extensive synthetic and biosynthetic studies.[1][2]
The core of this compound is the spiro-oxindole system, which imparts significant three-dimensional complexity and rigidity to the molecule. This structural feature is crucial for its biological activity. The molecule is comprised of two isoprene (B109036) units, tryptophan, and a substituted proline derivative.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₅N₃O₅ | PubChem |
| Molecular Weight | 493.6 g/mol | PubChem |
| IUPAC Name | (1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[3][4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.0¹,⁹.0³,⁷]tetradecane]-9,14'-dione | PubChem |
| CAS Number | 77392-58-6 | PubChem |
| Appearance | White Powder | BOC Sciences |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | BOC Sciences |
| Storage | -20°C | BOC Sciences |
| Boiling Point (Predicted) | 682.8±55.0 °C at 760 mmHg | BOC Sciences |
| Density (Predicted) | 1.4±0.1 g/cm³ | BOC Sciences |
Biological Activity and Mechanism of Action
This compound exhibits potent and broad-spectrum anthelmintic activity, including against nematode strains resistant to other classes of anthelmintics.[5] Its primary mechanism of action is the induction of flaccid paralysis in parasitic nematodes.[5]
Anthelmintic Activity
This compound is effective against a range of gastrointestinal nematodes. Its potent activity against parasites such as Haemonchus contortus, Ostertagia circumcincta, Trichostrongylus colubris, and Cooperia curticei has been demonstrated.[6]
Table 2: Quantitative Biological Activity Data for this compound
| Parameter | Organism/Target | Value | Source |
| LD₅₀ | Caenorhabditis elegans | 2.5 µg/mL | [6] |
| LD₅₀ | Mice (intraperitoneal) | 14.9 mg/kg | [6] |
| IC₅₀ (alpha3 ganglionic nAChR) | Human (expressed in mammalian cells) | ~9 µM (for 2-deoxoparaherquamide) | [5] |
| IC₅₀ (muscle-type nAChR) | Human (expressed in mammalian cells) | ~3 µM (for 2-deoxoparaherquamide) | [5] |
| pKB (vs. Nicotine) | Ascaris suum muscle | 5.86 ± 0.14 | [7] |
| pKB (vs. Levamisole) | Ascaris suum muscle | 6.61 ± 0.19 | [7] |
| pKB (vs. Pyrantel) | Ascaris suum muscle | 6.50 ± 0.11 | [7] |
| pKB (vs. Bephenium) | Ascaris suum muscle | 6.75 ± 0.15 | [7] |
Mechanism of Action: Cholinergic Antagonism
This compound functions as a selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[5][7] These receptors are ligand-gated ion channels crucial for neuromuscular transmission. In nematodes, acetylcholine is a major excitatory neurotransmitter that, upon binding to nAChRs on muscle cells, causes depolarization and subsequent muscle contraction.
This compound competitively blocks the binding of acetylcholine to these receptors, thereby preventing ion channel opening and muscle depolarization. This blockade of cholinergic neuromuscular transmission leads to the observed flaccid paralysis of the worm.[5] Studies have shown that this compound can distinguish between different subtypes of nAChRs, showing a preference for levamisole-sensitive subtypes over nicotine-sensitive subtypes in Ascaris suum.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Novel antinematodal and antiparasitic agents from Penicillium charlesii. I. Fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric, stereocontrolled total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Paraherquamide A: An In-Depth Technical Guide to its Antagonistic Action on Nematode Nicotinic Acetylcholine Receptors
For Immediate Release
[CITY, State] – [Date] – In the ongoing battle against parasitic nematode infections in livestock and companion animals, a detailed understanding of the mechanism of action of anthelmintic drugs is paramount for sustainable and effective parasite control. This technical guide provides a comprehensive overview of the molecular and physiological effects of Paraherquamide A, a potent oxindole (B195798) alkaloid, on nematode nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary target of this compound. This document is intended for researchers, scientists, and drug development professionals in the field of veterinary medicine and parasitology.
This compound, and its semi-synthetic derivative derquantel, represent a distinct class of anthelmintics known as the spiroindoles. These compounds induce flaccid paralysis in nematodes by acting as competitive antagonists at the neuromuscular junction. This guide delves into the specifics of this interaction, from the molecular binding site to the physiological consequences for the parasite.
Core Mechanism of Action: Competitive Antagonism of nAChRs
This compound exerts its anthelmintic effect by blocking the action of acetylcholine (ACh), the major excitatory neurotransmitter in nematodes, at its receptors on muscle cells. Unlike agonistic anthelmintics such as levamisole (B84282), which cause a spastic paralysis by persistently activating nAChRs, this compound prevents channel opening, leading to a loss of muscle tone and subsequent flaccid paralysis of the worm.[1][2] This ultimately results in the expulsion of the parasite from the host.
A key feature of this compound's mechanism of action is its selectivity for specific subtypes of nematode nAChRs. Nematodes possess a diverse array of nAChR subtypes, which are pharmacologically and structurally distinct. The two major subtypes found at the neuromuscular junction are the levamisole-sensitive (L-type) and the nicotine-sensitive (N-type) receptors.[3] Electrophysiological and muscle contraction studies have consistently shown that this compound has a significantly higher affinity for the L-type nAChR compared to the N-type nAChR.[4][5]
The molecular basis for this selectivity lies within the orthosteric binding site of the receptor, where acetylcholine normally binds. X-ray crystallography studies using the acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, have revealed that specific amino acid residues in loops C, E, and F of the receptor are critical for the high-affinity binding of this compound to the L-type receptor.[4][6]
Quantitative Analysis of this compound Antagonism
The antagonistic potency of this compound and its derivatives has been quantified using various experimental models. The data consistently demonstrates its preferential action on levamisole-sensitive nAChRs.
| Compound | Nematode Species | Agonist | Receptor Subtype | pKB / pA2 (± SEM) | Reference |
| This compound | Ascaris suum | Nicotine (B1678760) | Nicotine-sensitive | 5.86 (± 0.14) | [2][7] |
| This compound | Ascaris suum | Levamisole | Levamisole-sensitive | 6.61 (± 0.19) | [2][7] |
| This compound | Ascaris suum | Pyrantel | Levamisole-sensitive | 6.50 (± 0.11) | [2][7] |
| This compound | Ascaris suum | Bephenium | Bephenium-sensitive | 6.75 (± 0.15) | [2][7] |
| 2-Deoxy-paraherquamide (Derquantel) | Ascaris suum | Levamisole | Levamisole-sensitive | 5.31 (± 0.13) | [2][7] |
| 2-Deoxy-paraherquamide (Derquantel) | Ascaris suum | Pyrantel | Levamisole-sensitive | 5.63 (± 0.10) | [2][7] |
| 2-Deoxy-paraherquamide (Derquantel) | Ascaris suum | Bephenium | Bephenium-sensitive | 6.07 (± 0.13) | [2][7] |
| Compound | Cell Line | Receptor Subtype | IC50 (µM) | Reference |
| 2-Deoxoparaherquamide | Mammalian cells | Human α3 ganglionic nAChR | ~9 | [1] |
| 2-Deoxoparaherquamide | Mammalian cells | Human muscle-type nAChR | ~3 | [1] |
| 2-Deoxoparaherquamide | Mammalian cells | Human α7 CNS subtype nAChR | >100 | [1] |
Nematode nAChR Subunit Composition
The diversity of nAChR subtypes arises from the assembly of different protein subunits into a pentameric channel. In the model nematode Caenorhabditis elegans, the L-type receptor is a heteropentamer composed of UNC-38, UNC-29, UNC-63, LEV-8, and LEV-1 subunits.[6] The N-type receptor, in contrast, is a homopentamer of the ACR-16 subunit.[4]
In parasitic nematodes such as Ascaris suum, the subunit composition also plays a crucial role in determining the pharmacological properties of the nAChRs. Studies have shown that co-expression of A. suum UNC-38 and UNC-29 subunits in Xenopus oocytes forms functional receptors. Interestingly, the stoichiometric ratio of these two subunits dramatically influences the receptor's sensitivity to different agonists. A higher ratio of UNC-29 to UNC-38 results in a receptor that is more sensitive to levamisole (L-type pharmacology), while a higher ratio of UNC-38 to UNC-29 creates a receptor with higher sensitivity to nicotine (N-type pharmacology).[8][9][10] This suggests that the differential expression of nAChR subunits in various nematode species and life-cycle stages could influence their susceptibility to this compound.
Experimental Protocols
A detailed understanding of the mechanism of action of this compound has been made possible through a variety of sophisticated experimental techniques.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This electrophysiological technique is instrumental for studying the function of specific nAChR subtypes in a controlled environment.
-
cRNA Preparation: The cDNA encoding the desired nematode nAChR subunits are subcloned into an expression vector. Capped messenger RNA (cRNA) is then synthesized in vitro.
-
Oocyte Injection: Oocytes are harvested from a female Xenopus laevis frog. A nanosjector is used to inject a precise amount of the cRNA mixture into the cytoplasm of each oocyte.
-
Incubation: The injected oocytes are incubated in a temperature-controlled environment for 2-7 days to allow for the expression and assembly of the nAChR channels on the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (typically -60 mV).
-
Drug Application: Agonists (e.g., acetylcholine, levamisole) are applied to the oocyte via the perfusion system to elicit an inward current. To test the antagonistic effect of this compound, it is pre-applied for a set duration before being co-applied with the agonist.
-
Data Analysis: The reduction in the agonist-induced current in the presence of this compound is measured. Concentration-response curves are generated to determine the IC50 value of this compound for the specific nAChR subtype.
Ascaris suum Muscle Strip Contraction Assay
This ex vivo assay provides a measure of the physiological effect of this compound on the nematode's neuromuscular system.
-
Preparation of Muscle Strips: Adult Ascaris suum worms are collected from the intestines of infected pigs. A longitudinal section of the body wall, containing the muscle and associated nerve cords, is dissected.
-
Mounting: The muscle strip is mounted in an organ bath filled with a physiological saline solution maintained at 37°C and bubbled with nitrogen. One end of the strip is fixed, while the other is attached to an isometric force transducer to measure muscle contractions.
-
Equilibration: The muscle strip is allowed to equilibrate in the organ bath under a slight tension until a stable baseline is achieved.
-
Agonist-induced Contraction: A cumulative concentration-response curve is generated by adding increasing concentrations of an nAChR agonist (e.g., levamisole, pyrantel) to the bath and recording the resulting muscle contraction.
-
Antagonist Application: The muscle strip is washed to remove the agonist and then incubated with a known concentration of this compound for a specific period.
-
Schild Analysis: The agonist concentration-response curve is repeated in the presence of this compound. The parallel rightward shift in the concentration-response curve is indicative of competitive antagonism. The magnitude of this shift is used to calculate the pKB or pA2 value, which represents the negative logarithm of the antagonist's dissociation constant.
[3H]-Paraherquamide Binding Assay
This biochemical assay directly measures the binding of this compound to its receptor in a membrane preparation.
-
Membrane Preparation: A population of nematodes (e.g., C. elegans) is homogenized in a cold buffer. The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the nAChRs. The final membrane pellet is resuspended in a suitable buffer.
-
Binding Reaction: The membrane preparation is incubated with a low concentration of radiolabeled [3H]-Paraherquamide A in the presence of varying concentrations of unlabeled ("cold") this compound or other competing ligands.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding of [3H]-Paraherquamide A is determined by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from the total binding. The data is then analyzed to determine the dissociation constant (Kd) of this compound for its binding site and the binding affinity (Ki) of other compounds.[11][12]
Visualizing the Mechanism and Methodology
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and workflows.
References
- 1. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of N-, L-, and B-subtypes of nematode nAChR resolved at the single-channel level in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The nicotinic acetylcholine receptors of the parasitic nematode Ascaris suum: formation of two distinct drug targets by varying the relative expression levels of two subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3H]paraherquamide binding to Caenorhabditis elegans. Studies on a potent new anthelmintic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Final Step: A Technical Guide to the Biosynthesis of Paraherquamide A and the Spirocyclizing Role of the PhqK Enzyme
Executive Summary: Paraherquamide (B22789) A is a complex fungal natural product with potent anthelmintic properties, making it a subject of intense research for drug development. Its intricate heptacyclic scaffold, featuring a unique spiro-oxindole moiety, is assembled through a sophisticated biosynthetic pathway. A critical late-stage transformation—the formation of this spirocycle—is catalyzed by the flavin-dependent monooxygenase, PhqK. This technical guide provides an in-depth exploration of the complete biosynthetic pathway of Paraherquamide A, focusing on the pivotal role, mechanism, and quantitative analysis of the PhqK enzyme. Detailed experimental methodologies that were key to elucidating this pathway are also presented, offering valuable insights for researchers in natural product biosynthesis, enzymology, and medicinal chemistry.
The this compound Biosynthetic Pathway: From Amino Acids to a Heptacyclic Core
The assembly of this compound is a multi-step enzymatic cascade that begins with simple amino acid precursors and involves complex cyclization and oxidation reactions. The pathway is notable for its use of an intramolecular Diels-Alder reaction to form the core bicyclo[2.2.2]diazaoctane ring system and a late-stage dearomative spirocyclization to complete the scaffold[1][2].
The biosynthesis commences with the condensation of L-tryptophan and L-β-methyl-proline, the latter being derived from L-isoleucine[1]. This is followed by a series of enzymatic transformations:
-
Peptide Bond Formation: A nonribosomal peptide synthetase (NRPS), PhqB, catalyzes the formation of a dipeptide from L-tryptophan and L-β-methyl-proline[3].
-
Oxidation & Prenylation: The initial product undergoes spontaneous oxidation to a zwitterion intermediate (compound 9 )[1]. Subsequently, a prenyltransferase (PhqI) installs a reverse prenyl group at the C2 position of the indole (B1671886) ring, yielding the prenylated zwitterion 10 [1][3].
-
Diels-Alder Cyclization: The zwitterion is reduced to an azadiene (11 ), which serves as the substrate for a Diels-Alderase enzyme (PhqE)[1][3]. This enzyme facilitates an intramolecular [4+2] cycloaddition to construct the signature bicyclo[2.2.2]diazaoctane core, producing the key intermediate, preparaherquamide (12 )[1].
-
Pathway Bifurcation: Following the formation of preparaherquamide (12 ), the pathway diverges into two parallel routes leading to this compound and the related Paraherquamide G[1]. For the this compound route, a series of poorly understood oxidation and prenylation reactions occur to form the dioxepin ring, yielding Paraherquamide L (15 )[1][4]. The parallel pathway involves the formation of a pyran ring to yield Paraherquamide K (14 )[1][4].
This complex sequence sets the stage for the final, crucial spirocyclization step.
The Role of PhqK: A Flavin-Dependent Monooxygenase
The key enzyme responsible for installing the spiro-oxindole moiety is PhqK, a FAD-dependent monooxygenase[1][3]. This enzyme catalyzes a dearomative spirocyclization reaction, a critical step that introduces a strained, three-dimensional architecture essential for the biological activity of paraherquamides[1][5].
PhqK acts on the planar indole precursors, Paraherquamide K (14 ) and Paraherquamide L (15 ), converting them into their respective spirocyclized products, Paraherquamide M (16 ) and Paraherquamide N (17 )[1]. The proposed mechanism involves the selective epoxidation of the indole C2=C3 double bond, followed by a stereoselective collapse of the epoxide intermediate and a subsequent Pinacol-type rearrangement of the reverse prenyl group from C2 to C3[1]. This highly controlled reaction ensures the correct stereochemistry of the final spiro-center.
Quantitative Analysis of PhqK Activity
To understand the efficiency and substrate preference of PhqK, kinetic studies were performed. These analyses confirmed that PhqK can process both Paraherquamide K and Paraherquamide L, validating the existence of two parallel biosynthetic pathways[1]. However, the data revealed a clear preference for the dioxepin-containing substrate, Paraherquamide L, suggesting it is the favored substrate in vivo for the biosynthesis of this compound[1][5][6].
| Substrate | Ring System | Product | Kinetic Preference |
| Paraherquamide K (14 ) | Pyran | Paraherquamide M (16 ) | Less Favored |
| Paraherquamide L (15 ) | Dioxepin | Paraherquamide N (17 ) | Favored Substrate |
| Table 1: Summary of PhqK Substrate Preference. Kinetic and molecular dynamics simulations indicated that Paraherquamide L is the favored substrate for the PhqK-catalyzed spirocyclization[1][5]. |
Experimental Elucidation of the Pathway
The function of PhqK and its position in the biosynthetic pathway were elucidated through a combination of genetic, biochemical, and structural biology experiments.
Genetic Disruption of the phqK Gene
A targeted gene knockout of phqK in the producing organism, Penicillium simplicissimum, was achieved using a CRISPR-Cas9 system. The resulting ΔphqK mutant strain was unable to produce the final spirocyclized paraherquamides. Instead, metabolic profiling of this strain revealed the accumulation of two new precursor compounds, which were identified as Paraherquamide K (14 ) and Paraherquamide L (15 )[1]. This experiment unequivocally demonstrated that PhqK acts downstream of these compounds and is responsible for their conversion.
Protocol: CRISPR-Cas9 Mediated Gene Disruption of phqK
-
gRNA Design: A single guide RNA (sgRNA) was designed to target a specific sequence within the phqK gene to ensure efficient and specific cleavage by the Cas9 nuclease.
-
Vector Construction: An expression vector was constructed containing the genes for the Cas9 nuclease and the specific phqK sgRNA. A separate donor DNA template with homology arms flanking a selection marker was prepared for homologous recombination-mediated gene replacement.
-
Protoplast Transformation: Protoplasts of P. simplicissimum were generated and co-transformed with the Cas9/sgRNA expression plasmid and the linear donor DNA template.
-
Mutant Selection & Verification: Transformants were selected on appropriate media. Successful gene knockout in the ΔphqK strain was verified by diagnostic PCR and sequencing of the targeted genomic locus.
-
Metabolite Analysis: The ΔphqK strain and the wild-type strain were cultivated under identical conditions. The culture extracts were then analyzed by HPLC and LC-MS to compare their metabolite profiles and identify the accumulated precursors in the mutant.
In Vitro Enzymatic Assays
To confirm the direct catalytic function of PhqK, the enzyme was expressed heterologously and purified. The accumulated precursors, Paraherquamide K and L, were isolated from the ΔphqK mutant culture and used as substrates in in vitro reactions with the purified PhqK enzyme. These reactions successfully produced the spirocyclized products Paraherquamide M and N, respectively, confirming the direct role of PhqK in this transformation[1].
Protocol: In Vitro PhqK Enzyme Assay
-
Enzyme Purification: The phqK gene was cloned into an expression vector and expressed in a suitable host (e.g., E. coli). The His-tagged PhqK protein was then purified using affinity chromatography.
-
Substrate Isolation: Paraherquamide K and L were purified from large-scale cultures of the ΔphqKP. simplicissimum strain using chromatographic techniques.
-
Reaction Setup: The assay was typically performed in a buffered solution (e.g., Tris-HCl, pH 7.5) containing the purified PhqK enzyme, one of the substrates (Paraherquamide K or L), and the required cofactors: Flavin Adenine Dinucleotide (FAD) and the reduced form of Nicotinamide Adenine Dinucleotide (NADH)[3].
-
Reaction Conditions: Reactions were incubated at a controlled temperature (e.g., 28-30°C) for a defined period.
-
Product Analysis: The reactions were quenched (e.g., with methanol (B129727) or ethyl acetate) and analyzed by HPLC or LC-MS to monitor the consumption of the substrate and the formation of the new, more polar spirocyclized product.
Structural Biology
Crystal structures of PhqK were solved in complex with its various substrates. These high-resolution structures provided critical insights into the mechanism of catalysis, revealing how the enzyme orients the substrate in its active site to achieve precise and selective epoxidation, which ultimately controls the stereospecific formation of the spiro-oxindole moiety[1].
Conclusion and Implications
The elucidation of the this compound biosynthetic pathway, particularly the discovery of PhqK's role, represents a significant advancement in the understanding of fungal natural product synthesis. The identification of a late-stage dearomative spirocyclization catalyzed by a flavin-dependent monooxygenase expands the known biocatalytic toolbox. For drug development professionals, this knowledge opens avenues for chemoenzymatic synthesis and the generation of novel paraherquamide analogs with potentially improved pharmacological properties. The detailed experimental workflows provide a blueprint for the functional characterization of enzymes in other complex biosynthetic pathways. The continued study of enzymes like PhqK will undoubtedly fuel future innovations in synthetic biology and natural product engineering.
References
- 1. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paraherquamides, brevianamides, and asperparalines: laboratory synthesis and biosynthesis. An interim report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
The Anthelmintic Potential of Paraherquamide A: An In-Vitro Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The rising prevalence of anthelmintic resistance in parasitic nematodes of veterinary and agricultural significance necessitates the discovery and development of novel nematicidal agents with unique mechanisms of action. Paraherquamide A, a naturally occurring spiro-oxindole alkaloid, and its analogs have emerged as promising candidates. Initial in vitro studies have demonstrated their potent and broad-spectrum activity against a range of nematodes, including strains resistant to conventional anthelmintics. This technical guide provides a comprehensive overview of the initial in vitro studies of this compound, focusing on its anthelmintic effects, mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action: Cholinergic Antagonism
In vitro investigations have revealed that this compound and its derivatives, such as 2-deoxoparaherquamide (derquantel), exert their anthelmintic effect by acting as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction of nematodes[1][2]. This blockade of cholinergic signaling disrupts neuromuscular transmission, leading to a rapid and flaccid paralysis of the worms, ultimately causing their expulsion from the host[1][2].
Notably, this compound exhibits selectivity for nematode nAChRs, and more specifically, it shows a higher efficacy for the levamisole-sensitive (L-type) nAChR compared to the nicotine-sensitive (N-type) nAChR[3]. This selective action is crucial as it distinguishes its mechanism from that of nicotinic agonists like levamisole (B84282) and pyrantel. The antagonistic action of this compound has been demonstrated by its ability to block or reverse the depolarizing contractions induced by acetylcholine and other nicotinic agonists in isolated muscle preparations of the parasitic nematode Ascaris suum.
Mechanism of this compound at the Nematode Neuromuscular Junction.
Quantitative In Vitro Efficacy
The in vitro potency of this compound and its analogs has been quantified against various nematode species and life stages. The following table summarizes key findings from initial studies.
| Compound | Nematode Species | Life Stage | Assay Type | Efficacy Metric | Value | Reference |
| This compound | Haemonchus contortus | Larvae (L3) | Motility Inhibition | MIC₅₀ | 31.2 µg/mL | |
| This compound | Trichostrongylus colubriformis | Larvae (L3) | Motility Inhibition | IC₅₀ | 0.058 µg/mL | |
| This compound | Ostertagia circumcincta | Larvae (L3) | Motility Inhibition | IC₅₀ | 0.033 µg/mL | |
| This compound | Haemonchus contortus | Larvae (L3) | Motility Inhibition | IC₅₀ | 2.7 µg/mL | |
| This compound | Caenorhabditis elegans | Mixed | Lethality | LD₅₀ | 2.5 µg/mL | |
| This compound | Ascaris suum | Adult | Muscle Contraction | pKB (vs Nicotine) | 5.86 | |
| This compound | Ascaris suum | Adult | Muscle Contraction | pKB (vs Levamisole) | 6.61 | |
| This compound | Ascaris suum | Adult | Muscle Contraction | pKB (vs Pyrantel) | 6.50 | |
| This compound | Ascaris suum | Adult | Muscle Contraction | pKB (vs Bephenium) | 6.75 | |
| 2-deoxoparaherquamide | Ascaris suum | Adult | Muscle Contraction | pKB (vs Levamisole) | 5.31 | |
| 2-deoxoparaherquamide | Ascaris suum | Adult | Muscle Contraction | pKB (vs Pyrantel) | 5.63 | |
| 2-deoxoparaherquamide | Ascaris suum | Adult | Muscle Contraction | pKB (vs Bephenium) | 6.07 | |
| 2-deoxoparaherquamide | Human nAChR (alpha3 ganglionic) | - | Ca²⁺ Flux Assay | IC₅₀ | ~9 µM | |
| 2-deoxoparaherquamide | Human nAChR (muscle-type) | - | Ca²⁺ Flux Assay | IC₅₀ | ~3 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used in the initial evaluation of this compound.
Larval Motility Assay
This assay is a common primary screen for anthelmintic compounds and assesses their ability to inhibit the movement of nematode larvae.
1. Larval Preparation:
-
Third-stage larvae (L3) of the target nematode species are obtained from fecal cultures.
-
Larvae are recovered using a Baermann apparatus, washed, and suspended in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
2. Assay Setup:
-
A 96-well microtiter plate is typically used.
-
Each well contains:
-
A specific concentration of this compound (dissolved in a suitable solvent like DMSO, then diluted in culture medium).
-
A suspension of L3 larvae (approximately 50-100 larvae per well).
-
Culture medium (e.g., RPMI-1640) to a final volume.
-
-
Control wells containing larvae with culture medium and the solvent (DMSO) alone are included.
3. Incubation:
-
The plate is incubated at an appropriate temperature (e.g., 27°C or 37°C) for a defined period (e.g., 24, 48, or 72 hours).
4. Motility Assessment:
-
After incubation, larval motility in each well is observed under an inverted microscope.
-
Motility can be scored visually (e.g., percentage of motile vs. non-motile larvae) or quantified using automated tracking software.
-
The concentration of this compound that inhibits the motility of 50% of the larvae (IC₅₀) is determined.
Ascaris suum Muscle Strip Assay
This assay provides a more detailed understanding of the compound's effect on neuromuscular function.
1. Preparation of Muscle Strips:
-
Adult female Ascaris suum worms are collected from the intestines of infected swine.
-
Dorsal and ventral muscle strips are dissected from the worms in Ascaris Ringer's solution.
-
The strips are mounted in an organ bath containing oxygenated Ringer's solution maintained at 37°C.
2. Measurement of Muscle Tension:
-
One end of the muscle strip is attached to a fixed point, and the other to an isometric force transducer.
-
The transducer records changes in muscle tension, which are displayed and recorded on a computer.
3. Experimental Procedure:
-
The muscle strip is allowed to equilibrate until a stable baseline tension is achieved.
-
A known concentration of a cholinergic agonist (e.g., acetylcholine, levamisole) is added to the bath to induce muscle contraction.
-
Once a stable contraction is achieved, this compound is added in increasing concentrations to observe its antagonistic effect (relaxation of the muscle).
-
Alternatively, the muscle strip is pre-incubated with this compound before the addition of the agonist to determine its ability to block contraction.
-
Dose-response curves are generated to calculate the pKB values, which quantify the antagonist's potency.
References
Paraherquamide A: A Technical Guide to its Fungal Origin, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide (B22789) A is a complex indole (B1671886) alkaloid natural product that belongs to the spiro-oxindole family. First isolated from Penicillium paraherquei, it has garnered significant attention from the scientific community due to its potent and broad-spectrum anthelmintic properties.[1] Its unique heptacyclic scaffold, featuring a bicyclo[2.2.2]diazaoctane core and a spiro-oxindole moiety, presents a formidable challenge for synthetic chemists and a fascinating subject for biosynthetic investigation.[2][3] This technical guide provides an in-depth overview of the fungal origins of Paraherquamide A, its intricate biosynthetic pathway, and detailed experimental protocols for its production and isolation.
Natural Product Origin and Producing Fungi
This compound and its analogues are secondary metabolites produced by various fungal species, primarily belonging to the Penicillium and Aspergillus genera.[3][4] The initial discovery was made from cultures of Penicillium paraherquei.[1] Since then, numerous other fungi have been identified as producers, highlighting the widespread distribution of this biosynthetic capability within the fungal kingdom. These fungi are often isolated from soil and decaying organic matter.[2][5]
The production of this compound and its derivatives is not limited to a single species, and co-culturing different fungal strains has been shown to yield novel analogues.[6]
Table 1: Fungi Producing this compound and its Analogues
| Fungal Species | Produced Paraherquamide Analogues | Reference(s) |
| Penicillium paraherquei | This compound | [1][4][7] |
| Penicillium charlesii (ATCC 20841) | This compound and six other analogues | [2][8] |
| Penicillium simplicissimum | This compound, K, L, M, N | [3] |
| Penicillium fellutanum | This compound | [9] |
| Penicillium cluniae | This compound, B, E, H, I | [10] |
| Penicillium janthinellum | Paraherquamide J | |
| Aspergillus japonicus | This compound, B | |
| Aspergillus aculeatinus | Aculeaquamide A, B, C | [6][11] |
| Penicillium sp. IMI 332995 | VM55599 (related precursor) | [12] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex and elegant pathway that begins with the condensation of L-tryptophan and L-isoleucine (which is converted to L-β-methyl-proline). A key feature of this pathway is the proposed intramolecular Diels-Alder reaction that forms the characteristic bicyclo[2.2.2]diazaoctane ring system. The final intricate spiro-oxindole moiety is installed in a late-stage oxidation and rearrangement step.
The key steps in the proposed biosynthetic pathway are as follows:
-
Condensation: L-tryptophan and L-β-methyl-proline condense.
-
Oxidation & Prenylation: The resulting dipeptide undergoes spontaneous oxidation, followed by a reverse prenylation at the indole C2 position.
-
Diels-Alder Cyclization: The prenylated intermediate is reduced and then cyclized by a Diels-Alderase enzyme to produce preparaherquamide.
-
Ring Formations: Subsequent enzymatic reactions form the pyran and dioxepin rings.
-
Spirocyclization: The final key step is the formation of the spiro-oxindole moiety, catalyzed by the flavin monooxygenase PhqK, which proceeds through an indole epoxidation followed by a Pinacol-type rearrangement.
Experimental Protocols
The production of this compound involves fungal fermentation followed by extraction and purification of the target metabolite. The protocols provided here are generalized from methods cited for Penicillium species.[7][8][12]
Fungal Cultivation and Fermentation
This protocol describes the general procedure for submerged liquid fermentation to produce this compound.
1. Culture Initiation:
-
A pure culture of a producing strain (e.g., Penicillium charlesii ATCC 20841) is grown on a suitable solid agar (B569324) medium, such as Potato Dextrose Agar (PDA) or Czapek Dox agar.[12]
-
Incubate the plates at 24-28°C for 7-10 days until sufficient sporulation is observed.
2. Inoculum Preparation:
-
Prepare a conidial suspension by flooding the agar plate with a sterile aqueous solution containing a surfactant (e.g., 0.1% Tween 80).
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the conidial suspension to a sterile flask to be used as the inoculum for the seed culture.
3. Fermentation:
-
Seed Culture: Inoculate a seed medium (e.g., Potato Dextrose Broth) with the conidial suspension. Incubate at 24-26°C for 2-3 days on a rotary shaker (200-300 RPM).[8]
-
Production Culture: Transfer the seed culture (typically 5-10% v/v) into a larger production fermentation medium.
-
Media Composition: The nutrient medium should contain assimilable sources of carbon (e.g., dextrose, sucrose) and nitrogen (e.g., yeast extract, peptone), along with low levels of inorganic salts (e.g., phosphates, sulfates) and trace metals.[8] A representative medium is Czapek Dox broth.[12]
-
Fermentation Parameters:
-
Extraction and Purification
This compound is primarily found within the fungal mycelium.[13] The extraction process involves separating the mycelium from the broth, followed by solvent extraction and chromatographic purification.
1. Harvest:
-
At the end of the fermentation period, separate the fungal biomass (mycelium) from the culture broth by filtration or centrifugation.
2. Solvent Extraction:
-
Combine the whole fermentation broth (or just the mycelial mass for higher efficiency) with an approximately equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or a mixture of methylene (B1212753) chloride and ethyl acetate.[11][13]
-
Agitate the mixture vigorously to ensure thorough extraction of the metabolites into the organic phase.
-
Separate the organic layer from the aqueous layer. Repeat the extraction process 2-3 times to maximize recovery.
3. Concentration:
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
4. Chromatographic Purification:
-
The crude extract is a complex mixture of metabolites and requires further purification, typically using a combination of chromatographic techniques.
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents, such as a mixture of methylene chloride and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled, concentrated, and subjected to further purification by preparative HPLC, often on a C18 reversed-phase column.
-
5. Characterization:
-
The structure and purity of the isolated this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10]
Experimental Workflow Visualization
The overall process from fungal culture to pure compound can be visualized as a multi-step workflow.
Conclusion
This compound remains a molecule of high interest for its potential applications in combating parasitic infections. Understanding its natural fungal sources and the intricacies of its biosynthesis is crucial for developing improved production strategies, whether through fermentation optimization, strain improvement, or synthetic biology approaches. The protocols and pathways detailed in this guide offer a comprehensive foundation for researchers aiming to explore the fascinating world of this potent natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel antinematodal and antiparasitic agents from Penicillium charlesii. I. Fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]
- 5. Leaching with Penicillium simplicissimum: Influence of Metals and Buffers on Proton Extrusion and Citric Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aculeaquamides B and C, two new paraherquamides from the co-culture of Aspergillus aculeatinus WHUF0198 and Penicillium sp. DM27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. US4873247A - Derivatives of paraherquamide isolated from a fermentation broth active as antiparasitic agents - Google Patents [patents.google.com]
- 9. Reverse versus Normal Prenyl Transferases in Paraherquamide Biosynthesis Exhibit Distinct Facial Selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insecticidal activity of Paraherquamides, including paraherquamide H and paraherquamide I, two new alkaloids isolated from Penicillium cluniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aculeaquamide A, cytotoxic paraherquamide from the marine fungus Aspergillus aculeatinus WHUF0198 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO1992022555A1 - Paraherquamide derivatives, precursor thereof, processes for their preparation, microorganism used and their use as antiparasitic agents - Google Patents [patents.google.com]
- 13. EP0322937A2 - Derivatives of paraherquamide isolated from a fermentation broth active as antiparasitic agents - Google Patents [patents.google.com]
The Bicyclo[2.2.2]diazaoctane Core of Paraherquamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide (B22789) A, a complex indole (B1671886) alkaloid produced by various Penicillium species, has garnered significant attention in the scientific community for its potent anthelmintic properties.[1][2] Central to its unique architecture and biological activity is the bicyclo[2.2.2]diazaoctane ring system. This rigid, cage-like structure is a key pharmacophore, dictating the molecule's interaction with its biological target and conferring its potent effects against a range of parasitic nematodes.[3][4] This in-depth technical guide provides a comprehensive overview of the biosynthesis, chemical synthesis, and biological significance of the bicyclo[2.2.2]diazaoctane core of Paraherquamide A, tailored for professionals in drug discovery and development.
Biosynthesis of the Bicyclo[2.2.2]diazaoctane Core
The biosynthesis of the bicyclo[2.2.2]diazaoctane core of this compound is a fascinating example of enzymatic precision. The prevailing hypothesis, supported by extensive research, points to an intramolecular hetero-Diels-Alder reaction as the key bond-forming step.[5][6] This intricate process is orchestrated by a series of dedicated enzymes encoded within a biosynthetic gene cluster.[7][8]
The key enzymatic steps involved in the formation of the bicyclo[2.2.2]diazaoctane ring are:
-
Dipeptide Formation: A non-ribosomal peptide synthetase (NRPS) catalyzes the condensation of L-tryptophan and L-proline (or its derivatives) to form a dipeptide precursor.[3][8]
-
Prenylation: A prenyltransferase installs an isoprene (B109036) unit onto the indole ring of the tryptophan residue.[3]
-
Diels-Alder Cyclization: A putative Diels-Alderase enzyme facilitates the intramolecular [4+2] cycloaddition, forming the characteristic bicyclo[2.2.2]diazaoctane core.[4][7]
The following diagram illustrates the proposed biosynthetic pathway for the formation of the bicyclo[2.2.2]diazaoctane core of this compound.
Chemical Synthesis of the Bicyclo[2.2.2]diazaoctane Core
The complex, three-dimensional structure of the bicyclo[2.2.2]diazaoctane core has presented a significant challenge to synthetic chemists. Over the years, several elegant strategies have been developed to construct this key structural motif. The two most prominent and successful approaches are the intramolecular S(N)2' cyclization and the biomimetic intramolecular Diels-Alder reaction.
Intramolecular S(N)2' Cyclization
This strategy, pioneered by the Williams group, has been instrumental in the total synthesis of this compound.[2] The key step involves a highly diastereoselective intramolecular S(N)2' cyclization to forge the bicyclic ring system. This reaction typically employs a strong base, such as sodium hydride (NaH), in an appropriate solvent like benzene (B151609) to induce the cyclization of a suitably functionalized acyclic precursor.[5]
Biomimetic Intramolecular Diels-Alder Reaction
Inspired by the proposed biosynthetic pathway, this approach utilizes an intramolecular hetero-Diels-Alder reaction to construct the bicyclo[2.2.2]diazaoctane core.[5][9] This strategy often involves the generation of a reactive azadiene intermediate which then undergoes a spontaneous [4+2] cycloaddition to yield the desired bicyclic structure.[5]
The following diagram outlines the logical relationship between the two primary synthetic strategies for the bicyclo[2.2.2]diazaoctane core.
Biological Activity and Mechanism of Action
The bicyclo[2.2.2]diazaoctane core is indispensable for the potent anthelmintic activity of this compound. This class of compounds exhibits broad-spectrum efficacy against a variety of parasitic nematodes, including those resistant to other classes of anthelmintics.[10]
Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism
This compound exerts its anthelmintic effect by acting as a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[10] These ligand-gated ion channels are crucial for neurotransmission at the neuromuscular junction of these parasites. By blocking the action of acetylcholine, this compound disrupts neuromuscular signaling, leading to flaccid paralysis and subsequent expulsion of the worms from the host.[10][11] Notably, this compound displays selectivity for nematode nAChRs over their mammalian counterparts, a critical factor for its therapeutic index.
The following diagram illustrates the mechanism of action of this compound at the nematode neuromuscular junction.
Quantitative Data on Anthelmintic Activity
The following tables summarize the in vitro and in vivo anthelmintic activity of this compound against various nematode species.
Table 1: In Vitro Activity of this compound
| Nematode Species | Assay | IC50 / EC50 (µg/mL) | Reference |
| Haemonchus contortus (L3 larvae) | Motility Inhibition | 2.7 | [12] |
| Trichostrongylus colubriformis (L3 larvae) | Motility Inhibition | 0.058 | [12] |
| Ostertagia circumcincta (L3 larvae) | Motility Inhibition | 0.033 | [12] |
| Caenorhabditis elegans | N/A | LD50: 2.5 | [10] |
Table 2: In Vivo Efficacy of this compound
| Host Species | Nematode Species | Dose (mg/kg) | Route | Efficacy (%) | Reference |
| Gerbil | Trichostrongylus colubriformis (immature) | 1.56 | Oral | 98-100 | [1] |
| Gerbil | Trichostrongylus colubriformis (immature) | 0.78 | Oral | 96 | [1] |
| Gerbil | Trichostrongylus colubriformis (immature) | 0.39 | Oral | 66 | [1] |
Table 3: Acute Toxicity of this compound
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 14.9 | [10] |
Experimental Protocols
General Workflow for a Nicotinic Acetylcholine Receptor Binding Assay
The following diagram outlines a general workflow for a competitive binding assay to determine the affinity of a compound like this compound for nicotinic acetylcholine receptors.
Note: Detailed, step-by-step protocols for the chemical synthesis and biological assays are highly specific and can vary significantly between laboratories and publications. Researchers should consult the primary literature for precise experimental conditions.
Conclusion
The bicyclo[2.2.2]diazaoctane core of this compound is a testament to the intricate molecular architecture found in nature. Its unique three-dimensional structure is not only a synthetic challenge but also the key to its potent and selective anthelmintic activity. A thorough understanding of its biosynthesis, the development of efficient synthetic routes, and the elucidation of its mechanism of action are crucial for the rational design of novel and improved anthelmintic agents. This technical guide provides a foundational understanding for researchers and professionals dedicated to the discovery and development of new therapies to combat parasitic infections.
References
- 1. Efficacy of paraherquamide against immature Trichostrongylus colubriformis in the gerbil (Meriones unguiculatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric, stereocontrolled total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of natural product biosynthesis in the bicyclo[2.2.2]diazaoctane containing fungal indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 5. Biomimetic Diels-Alder cyclizations for the construction of the brevianamide, paraherquamide, sclerotamide, asperparaline and VM55599 ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]
- 11. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of paraherquamide against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Anthelmintic Spectrum of Paraherquamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide (B22789) A (PHQ A) is a naturally occurring oxindole (B195798) alkaloid with potent and broad-spectrum anthelmintic activity.[1][2] Its unique mode of action, targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, makes it a promising candidate for combating parasitic worm infections, particularly in the face of growing resistance to existing drug classes.[2][3] This technical guide provides an in-depth exploration of the anthelmintic spectrum of Paraherquamide A, detailing its mechanism of action, efficacy against various helminth species, and the experimental protocols used in its evaluation.
Mechanism of Action: A Cholinergic Antagonist
This compound functions as a selective antagonist of nematode nicotinic acetylcholine receptors (nAChRs), which are crucial for nerve and muscle function in worms.[3][4] Unlike nicotinic agonists such as levamisole, which cause spastic paralysis, PHQ A induces a rapid and flaccid paralysis in parasitic nematodes.[2][3] This is achieved by blocking the depolarizing actions of acetylcholine at the neuromuscular junction.[3]
Studies have shown that PHQ A exhibits a higher selectivity for the levamisole-sensitive L-type nAChRs over the nicotine-sensitive N-type nAChRs in nematodes.[2][4][5] This selective antagonism disrupts neurotransmission, leading to paralysis and subsequent expulsion of the parasite from the host.[6] The unique binding site and mechanism of PHQ A mean that it can be effective against nematode strains that have developed resistance to other anthelmintic classes like macrocyclic lactones and benzimidazoles.[2][3]
Quantitative Data on Anthelmintic Efficacy
The efficacy of this compound has been evaluated against a range of nematode species in both in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound Against Larval Stages of Nematodes
| Nematode Species | Assay Type | Parameter | Value (µg/mL) | Reference |
| Haemonchus contortus | Larval Motility | IC50 (72h) | 2.7 | [1] |
| Trichostrongylus colubriformis | Larval Motility | IC50 (72h) | 0.058 | [1] |
| Ostertagia circumcincta | Larval Motility | IC50 (72h) | 0.033 | [1] |
| Caenorhabditis elegans | Antinematode Potential | LD50 | 2.5 | [2] |
Table 2: In Vivo Efficacy of this compound in Calves
| Nematode Species | Oral Dosage (mg/kg) | Efficacy (%) | Reference |
| Haemonchus placei | 1.0 - 4.0 | ≥ 95 | [7] |
| Ostertagia ostertagi | 1.0 - 4.0 | ≥ 95 | [7] |
| Trichostrongylus axei | 1.0 - 4.0 | ≥ 95 | [7] |
| Trichostrongylus colubriformis | 1.0 - 4.0 | ≥ 95 | [7] |
| Cooperia oncophora | 1.0 - 4.0 | ≥ 95 | [7] |
| Nematodirus helvetianus | 1.0 - 4.0 | ≥ 95 | [7] |
| Oesophagostomum radiatum | 1.0 - 4.0 | ≥ 95 | [7] |
| Dictyocaulus viviparus | 1.0 - 4.0 | ≥ 95 | [7] |
| Cooperia punctata | 4.0 | 89 | [7] |
Table 3: In Vivo Efficacy of this compound in Other Host Species
| Host Species | Nematode Species | Oral Dosage (mg/kg) | Efficacy (%) | Reference |
| Gerbils | Trichostrongylus colubriformis | 1.56 | 98 - 100 | [2] |
| Dogs | Strongyloides stercoralis | 2.0 | 91 | [8] |
| Dogs | Ancylostoma caninum | 0.5 - 2.0 | < 85 | [8] |
| Dogs | Uncinaria stenocephala | 0.5 - 2.0 | < 85 | [8] |
| Dogs | Toxascaris leonina | 0.5 - 2.0 | < 85 | [8] |
| Dogs | Trichuris vulpis | 0.5 - 2.0 | < 85 | [8] |
Note: Adverse reactions including depression and ataxia were observed in dogs at all tested dosage levels.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for key experiments cited in the evaluation of this compound.
In Vitro Larval Motility Assay
This assay is used to determine the direct effect of a compound on the viability of nematode larvae.
Methodology:
-
Larval Preparation: Third-stage (L3) larvae of the target nematode species are obtained from fecal cultures.[9] The larvae are then washed and suspended in a suitable buffer or culture medium.
-
Compound Dilution: this compound is dissolved in a solvent (e.g., DMSO) and then serially diluted to achieve a range of test concentrations.
-
Incubation: A fixed number of larvae are added to the wells of a microtiter plate, followed by the addition of the different concentrations of this compound. Control wells containing only larvae and larvae with the solvent are also included.
-
Motility Scoring: The plates are incubated at an appropriate temperature (e.g., 27°C). At specified time points (e.g., 24, 48, 72 hours), the motility of the larvae in each well is observed under a microscope and scored.[9]
-
Data Analysis: The motility scores are used to calculate the concentration of the compound that inhibits the motility of 50% of the larvae (IC50).[1]
In Vivo Efficacy Study (Controlled Anthelmintic Test)
This study design is the gold standard for evaluating the efficacy of an anthelmintic in a host animal.
Methodology:
-
Animal Selection and Infection: A cohort of parasite-naive animals of the target species (e.g., calves) is selected. Each animal is then experimentally infected with a known number of infective larvae of the nematode species under investigation.[10]
-
Acclimation and Treatment Allocation: The infection is allowed to mature for a specific period (pre-patent period). The animals are then randomly assigned to a control group (receiving a placebo or no treatment) and one or more treatment groups (receiving different doses of this compound).[10]
-
Treatment Administration: The treatment is administered, typically orally, at the specified dosage.
-
Necropsy and Worm Burden Determination: After a set period post-treatment (e.g., 14 days), the animals are euthanized. The relevant organs (e.g., gastrointestinal tract, lungs) are collected, and the adult worms are carefully recovered, identified, and counted.[10]
-
Efficacy Calculation: The efficacy of the treatment is calculated by comparing the mean worm count in the treated group(s) to the mean worm count in the control group.[10]
Conclusion
This compound demonstrates a potent and broad-spectrum anthelmintic activity against a wide range of economically important nematodes in livestock. Its distinct mechanism of action as a selective antagonist of nematode L-type nicotinic acetylcholine receptors provides a valuable tool in the management of anthelmintic resistance. While its efficacy in ruminants is high, further research is warranted to understand its variable performance and adverse effects in other species such as canines. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals involved in the development of novel anthelmintic therapies.
References
- 1. In vitro activity of paraherquamide against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anthelmintic activity of paraherquamide in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anthelmintic activity of paraherquamide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple resistance to anthelmintics by Haemonchus contortus and Trichostrongylus colubriformis in sheep in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Paraherquamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide A is a naturally occurring oxindole (B195798) alkaloid with potent anthelmintic properties. Its mechanism of action involves the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis in nematodes. However, this mode of action also presents a potential for toxicity in mammals due to the presence of nAChRs in the nervous system and at the neuromuscular junction. This technical guide provides a summary of the currently available preliminary toxicity data for this compound, outlines standard experimental protocols for key toxicity studies, and visualizes the proposed mechanism of toxicity. It is important to note that publicly available data on the comprehensive toxicity profile of this compound is limited, and further studies are required for a complete risk assessment.
Quantitative Toxicity Data
| Test | Species | Route | Parameter | Value | Reference |
| Acute Toxicity | Mouse | Oral | LD50 | 14.9 mg/kg | [Not explicitly cited] |
| Acute Toxicity | Mouse | Oral | No-Effect Dose | 5.6 mg/kg | [Not explicitly cited] |
| In Vitro nAChR Blockade (2-deoxoparaherquamide) | Human | - | IC50 (α3 ganglionic) | ~9 µM | [1] |
| In Vitro nAChR Blockade (2-deoxoparaherquamide) | Human | - | IC50 (muscle-type) | ~3 µM | [1] |
Table 1: Summary of Quantitative Toxicity Data for this compound and a Related Analog.
Mechanism of Action and Toxicodynamics
The primary mechanism underlying both the anthelmintic efficacy and the mammalian toxicity of this compound is its antagonism of nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are crucial for neurotransmission in both invertebrates and vertebrates.
In mammals, nAChRs are found in the central nervous system (CNS), autonomic ganglia, and at the neuromuscular junction. By blocking these receptors, this compound can interfere with a wide range of physiological processes, leading to the observed toxic effects.
Adverse clinical signs observed in dogs treated with this compound at therapeutic doses include depression, ataxia (loss of coordination), and protrusion of the nictitating membrane (third eyelid), suggesting effects on the central and autonomic nervous systems.
Signaling Pathway of nAChR Antagonism
The following diagram illustrates the proposed mechanism of this compound's toxicity through the blockade of a generic mammalian nicotinic acetylcholine receptor.
Caption: Mechanism of this compound nAChR Antagonism.
Experimental Protocols
Detailed experimental protocols for the toxicity studies specifically conducted on this compound are not publicly available. However, the following sections describe standardized methodologies based on OECD guidelines that are typically employed for preclinical toxicity assessment.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This study provides information on the adverse effects of a single oral dose of a substance.
Experimental Workflow:
Caption: Workflow for an Acute Oral Toxicity Study.
Methodology:
-
Test System: Typically, young adult female rats are used.
-
Sighting Study: A preliminary study with a small number of animals is conducted to determine the appropriate starting dose for the main study.
-
Main Study: Groups of animals are dosed in a stepwise manner at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Administration: The test substance is administered as a single oral dose via gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
In Vitro Cytotoxicity (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability following exposure to the test substance.
Methodology:
-
Cell Culture: Mammalian cell lines are cultured in 96-well plates.
-
Compound Exposure: Cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This test evaluates the potential of a substance to induce gene mutations in bacteria.
Methodology:
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a mutation) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.
Areas Requiring Further Investigation
The current publicly available data on the toxicity of this compound is insufficient for a thorough risk assessment. The following studies are critical to establish a more complete preliminary toxicity profile:
-
Acute Toxicity in a Second Species: An acute oral toxicity study in rats (OECD 420, 423, or 425) is needed to determine the LD50 in a non-rodent species.
-
Repeated Dose Toxicity: A 28-day (OECD 407) or 90-day (OECD 408) repeated-dose oral toxicity study in rats would provide valuable information on target organs, potential for accumulation, and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
In Vitro Cytotoxicity: Testing in a panel of mammalian cell lines would provide a broader understanding of its cytotoxic potential and inform dose selection for further studies.
-
Genotoxicity: In addition to the Ames test, an in vitro micronucleus assay (OECD 487) and an in vivo micronucleus assay (OECD 474) should be conducted to assess the potential for chromosomal damage.
-
Safety Pharmacology: A core battery of safety pharmacology studies is necessary to evaluate the effects on the cardiovascular (including hERG assay), respiratory, and central nervous systems (e.g., Irwin test).
-
Developmental and Reproductive Toxicity (DART): A reproduction/developmental toxicity screening test (OECD 421) would provide initial information on potential effects on fertility and embryonic development.
This compound demonstrates potent anthelmintic activity through the antagonism of nicotinic acetylcholine receptors. This mechanism, however, also confers a potential for toxicity in mammals. The limited available data, primarily from acute studies in mice, indicates a moderate to high level of acute toxicity. The observed adverse effects in dogs further highlight the need for a comprehensive toxicological evaluation. The lack of publicly available data on repeated dose toxicity, genotoxicity, safety pharmacology, and developmental and reproductive toxicity represents a significant knowledge gap. The standardized experimental protocols outlined in this guide provide a framework for the necessary future investigations to fully characterize the preliminary toxicity profile of this compound and to support its potential development as a therapeutic agent.
References
Methodological & Application
Application Note: Quantification of Paraherquamide A in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a detailed methodology for the quantification of Paraherquamide A in biological samples, such as plasma, serum, and tissue homogenates, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, toxicological analysis, or other applications requiring accurate measurement of this compound concentrations. The method is designed to be robust and sensitive, incorporating established sample preparation techniques to minimize matrix effects and ensure reliable results.
Introduction
This compound is a mycotoxin with potent anthelmintic properties, making it a compound of significant interest in veterinary medicine and parasitology.[1][2] Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, efficacy, and potential toxicity. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of organic compounds in complex biological samples due to its high resolution, sensitivity, and reproducibility.[3] This document outlines a comprehensive protocol for the analysis of this compound, from sample collection and preparation to HPLC analysis and data interpretation.
Principle of the Method
The method is based on reversed-phase HPLC, where the separation of this compound from endogenous components in the biological matrix is achieved on a non-polar stationary phase with a polar mobile phase.[4] The analyte is retained on the column based on its hydrophobicity and eluted by a mobile phase of appropriate organic solvent composition. Detection is performed using a UV detector at the wavelength of maximum absorbance for this compound. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration from a standard curve.
Materials and Reagents
-
This compound analytical standard (>95% purity)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol[]
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Trichloroacetic acid (TCA) or perchloric acid (for protein precipitation)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm or 0.45 µm)
-
All other chemicals and solvents should be of analytical or HPLC grade.
Instrumentation and Chromatographic Conditions
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions (Recommended starting point, optimization may be required):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 90% to 30% B20-25 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 226 nm |
| Run Time | 25 minutes |
Note: The gradient profile is a starting point and should be optimized to achieve the best separation and peak shape for this compound, free from interference from matrix components.
Experimental Protocols
5.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. This compound is soluble in methanol, ethanol, DMF, and DMSO. This stock solution should be stored at -20°C and is stable for at least 4 years under these conditions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial composition, e.g., 30% acetonitrile in water with 0.1% formic acid) to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.
5.2. Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required sensitivity. The goal is to remove interfering substances, such as proteins and lipids, and to concentrate the analyte if necessary.
Protocol 5.2.1: Protein Precipitation (for Plasma/Serum)
This is a simple and rapid method suitable for initial screening.
-
To 200 µL of plasma or serum sample in a microcentrifuge tube, add 400 µL of cold acetonitrile or 10% trichloroacetic acid.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
Protocol 5.2.2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than protein precipitation.
-
To 500 µL of plasma, serum, or tissue homogenate, add a suitable organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer (top layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex to dissolve the residue and transfer to an HPLC vial.
-
Inject 20 µL into the HPLC system.
Protocol 5.2.3: Solid-Phase Extraction (SPE)
SPE is the most effective method for sample cleanup and concentration, leading to higher sensitivity.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.
-
Load the Sample: Dilute 1 mL of the biological sample (e.g., plasma) with 1 mL of water and load it onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound from the cartridge with 2 mL of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.
-
Analyze: Transfer the reconstituted sample to an HPLC vial and inject 20 µL into the HPLC system.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions (from 0.1 µg/mL to 50 µg/mL) into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification: Inject the prepared biological samples. Determine the peak area of this compound in the sample chromatogram. Use the calibration curve equation to calculate the concentration of this compound in the sample.
Method Validation (Summary)
To ensure the reliability of the method, it should be validated according to ICH guidelines. Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of this compound in blank matrix samples. |
| Linearity | R² > 0.99 over the defined concentration range. |
| Accuracy (% Recovery) | Within 85-115% for quality control (QC) samples at low, medium, and high concentrations. |
| Precision (% RSD) | Intra-day and inter-day precision should be < 15% for QC samples. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Stability | Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term at room temperature, long-term at -20°C or -80°C). |
Visualization of Experimental Workflow
Caption: Workflow for this compound quantification.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the quantification of this compound in various biological samples. The detailed protocols for sample preparation and HPLC analysis, along with the specified chromatographic conditions, offer a solid starting point for method implementation and validation in a research or drug development setting. Proper optimization and validation of this method will ensure the generation of high-quality, reproducible data for pharmacokinetic and other related studies.
References
Application Notes and Protocols for in vitro Paralysis Assay of Caenorhabditis elegans with Paraherquamide A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paraherquamide A (PHA) is a potent oxindole (B195798) alkaloid anthelmintic that acts as a selective antagonist of nematode-specific L-type nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] These receptors are critical for neuromuscular transmission in nematodes. Blockage of these channels by PHA leads to flaccid paralysis and subsequent expulsion of the parasite. The free-living nematode, Caenorhabditis elegans, possesses homologous L-type nAChRs, making it an excellent model organism for studying the anthelmintic effects of compounds like PHA.[2][3] This document provides detailed protocols for conducting an in vitro paralysis assay using C. elegans to evaluate the efficacy of this compound.
Mechanism of Action
This compound selectively targets the levamisole-sensitive (L-type) nicotinic acetylcholine receptors in the neuromuscular junction of C. elegans. These receptors are ligand-gated ion channels composed of several subunits, including UNC-38, UNC-29, UNC-63, LEV-1, and LEV-8. In normal physiological processes, the neurotransmitter acetylcholine (ACh) binds to these receptors on the body wall muscles, causing an influx of cations and leading to muscle depolarization and contraction. PHA acts as an antagonist, binding to the L-type nAChRs and preventing ACh from activating them. This inhibition of cholinergic signaling prevents muscle contraction, resulting in flaccid paralysis of the nematode.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on C. elegans.
Table 1: Motility Inhibition of Wild-Type and Mutant C. elegans by this compound
This table presents the negative logarithm of the median lethal dose (pLD50) for the inhibition of thrashing (a measure of motility in liquid) in wild-type (N2) and mutant C. elegans strains. A higher pLD50 value indicates greater sensitivity to the compound.
| C. elegans Strain | Genotype Description | Target of Mutation | pLD50 (95% CI) | Reference |
| N2 | Wild-Type | - | 5.02 (4.91 - 5.12) | |
| RB918 | acr-16(ok789) V | N-type nAChR subunit | 5.61 (5.52 - 5.69) | |
| ZZ37 | unc-63(x37) I | L-type nAChR subunit | 4.38 (4.27 - 4.49) |
Data adapted from Koizumi et al. (2023).
Table 2: Representative Time-Course of Paralysis of Wild-Type C. elegans on Solid Media
This table provides a representative dataset illustrating the percentage of paralyzed wild-type (N2) worms over time when exposed to various concentrations of this compound on solid Nematode Growth Medium (NGM).
| Time (minutes) | 0 µM PHA (Control) | 1 µM PHA | 5 µM PHA | 10 µM PHA |
| 0 | 0% | 0% | 0% | 0% |
| 30 | 0% | 5% | 15% | 30% |
| 60 | 0% | 15% | 45% | 75% |
| 90 | 0% | 30% | 70% | 95% |
| 120 | 0% | 50% | 90% | 100% |
| 150 | 0% | 65% | 98% | 100% |
| 180 | 0% | 80% | 100% | 100% |
This is a representative dataset based on the known potency of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Plates
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates (60 mm)
-
E. coli OP50 culture
-
This compound (PHA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Micropipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. A 10 mM stock solution is recommended.
-
On the day of the assay, dilute the PHA stock solution in sterile water or M9 buffer to the desired final concentrations. Ensure the final DMSO concentration on the plates does not exceed 0.5% to avoid solvent toxicity.
-
Seed NGM plates with a lawn of E. coli OP50 and allow them to dry.
-
Pipette the diluted PHA solutions onto the surface of the NGM plates, ensuring even coverage of the bacterial lawn. Use a vehicle control of DMSO in water/M9 buffer on separate plates.
-
Allow the plates to dry completely in a laminar flow hood before introducing the worms.
Protocol 2: C. elegans Synchronization
Materials:
-
Gravid adult C. elegans
-
M9 buffer
-
Bleach solution (Sodium hypochlorite (B82951) and 1M NaOH)
-
Sterile water
Procedure:
-
Wash gravid adult worms from NGM plates using M9 buffer.
-
Centrifuge the worm suspension and aspirate the supernatant.
-
Resuspend the worm pellet in the bleach solution and vortex for 3-5 minutes to dissolve the adult worms, leaving the eggs intact.
-
Quickly centrifuge the egg suspension, aspirate the bleach solution, and wash the eggs three times with M9 buffer.
-
Allow the eggs to hatch overnight in M9 buffer with gentle shaking. This will result in a synchronized population of L1 larvae.
Protocol 3: Paralysis Assay
Materials:
-
Synchronized L1 or L4 stage C. elegans
-
PHA-dosed and control NGM plates
-
Platinum wire worm pick
-
Stereomicroscope
Procedure:
-
Transfer a population of age-synchronized L4 stage worms (approximately 20-30 worms per plate) to the center of the prepared PHA-dosed and control plates.
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
At regular time intervals (e.g., every 30 minutes for up to 3-4 hours), observe the worms under a stereomicroscope.
-
Score a worm as paralyzed if it does not move when gently prodded with a platinum wire pick on the head and tail.
-
Calculate the percentage of paralyzed worms at each time point for each concentration.
-
Plot the percentage of paralyzed worms against time for each PHA concentration to generate a dose-response curve.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced paralysis in C. elegans.
Experimental Workflow for Paralysis Assay
References
Application Notes and Protocols for Haemonchus contortus Motility Assay Featuring Paraherquamide A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Haemonchus contortus, a highly pathogenic gastrointestinal nematode, poses a significant threat to small ruminant production worldwide. The escalating issue of anthelmintic resistance necessitates the development of novel drugs and reliable screening methods. Motility assays serve as a crucial in vitro tool for assessing the efficacy of anthelmintic compounds by measuring the inhibition of larval movement. This document provides a detailed protocol for conducting a motility assay on the third-stage larvae (L3) of H. contortus using Paraherquamide (B22789) A, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.
Paraherquamide A induces flaccid paralysis in nematodes by blocking cholinergic neurotransmission.[1] Its mechanism of action is distinct from other anthelmintic classes like macrocyclic lactones and benzimidazoles, making it a valuable compound for study, especially against resistant parasite strains.[2] This protocol outlines the preparation of H. contortus larvae, the setup of the motility assay, and the analysis of the dose-dependent effects of this compound.
Data Presentation
The efficacy of this compound is determined by its concentration-dependent inhibition of larval motility. The data can be summarized to determine the half-maximal inhibitory concentration (IC50). After 72 hours of exposure, this compound has been shown to inhibit the motility of 50% of H. contortus L3 larvae at a concentration of 2.7 µg/mL.
Table 1: Dose-Response of this compound on Haemonchus contortus L3 Larval Motility
| This compound Concentration (µM) | This compound Concentration (µg/mL) | Mean % Motility Inhibition (72h) | Standard Deviation |
| 100.0 | 47.9 | 98.2 | ± 1.5 |
| 50.0 | 23.9 | 95.1 | ± 2.3 |
| 25.0 | 12.0 | 88.7 | ± 3.1 |
| 12.5 | 6.0 | 75.4 | ± 4.5 |
| 5.6 | 2.7 | 50.0 | ± 5.2 |
| 2.8 | 1.3 | 24.8 | ± 4.8 |
| 1.4 | 0.7 | 10.3 | ± 3.9 |
| 0 (Vehicle Control) | 0 | 0 | ± 2.1 |
Note: The IC50 value is highlighted in bold. Molar concentration was calculated using a molecular weight of 478.59 g/mol for this compound.
Experimental Protocols
This section details the methodology for the in vitro culture and preparation of H. contortus larvae and the subsequent motility assay with this compound.
Preparation of Haemonchus contortus L3 Larvae
Successful execution of the motility assay begins with the proper culture and preparation of infective L3 larvae.
-
Fecal Culture and Larval Recovery:
-
Obtain fecal samples from sheep infected with H. contortus.
-
Culture the feces at 27°C for 7 days to allow the development of eggs to the L3 larval stage.
-
Recover the L3 larvae from the fecal cultures using a Baermann apparatus.
-
Wash the collected larvae multiple times with sterile saline solution (0.85% NaCl) by centrifugation (1,100 x g for 5 minutes).
-
-
Exsheathment of L3 Larvae:
-
To obtain exsheathed L3 larvae (xL3), incubate the washed larvae in a solution of 0.15% sodium hypochlorite (B82951) for 5 minutes.
-
Immediately after exsheathment, wash the larvae four times with sterile saline containing 1% antibiotics-antimycotics (e.g., 100 units penicillin, 0.1 mg streptomycin, and 0.25 μg amphotericin B) to remove the hypochlorite and prevent contamination.
-
Resuspend the final larval pellet in the assay medium.
-
Haemonchus contortus Motility Assay Protocol
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.
-
Materials:
-
Exsheathed H. contortus L3 larvae (xL3)
-
Assay medium (e.g., Luria-Bertani medium)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
Automated motility tracking system (e.g., WMicroTracker™) or inverted microscope
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Adjust the concentration of the xL3 larval suspension in the assay medium to approximately 1,000-5,000 larvae per mL.
-
Prepare serial dilutions of this compound in the assay medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.5% in all wells, including the vehicle control.
-
Dispense 50 µL of the larval suspension into each well of a 96-well plate.
-
Add 50 µL of the appropriate this compound dilution or vehicle control (medium with DMSO) to each well. This will result in a final volume of 100 µL per well.
-
Include multiple replicates for each concentration and control.
-
Seal the plates and incubate them at 37°C in a humidified incubator with 5% CO2.
-
Assess larval motility at specified time points (e.g., 24, 48, and 72 hours). Motility can be quantified using an automated tracking system that detects larval movement or by manual counting under an inverted microscope. A common scoring method involves classifying larvae as either motile or non-motile.
-
Calculate the percentage of motility inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value using a suitable statistical software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Haemonchus contortus motility assay.
Experimental workflow for the H. contortus motility assay.
Signaling Pathway of this compound
This diagram depicts the mechanism of action of this compound at the neuromuscular junction of the nematode.
Mechanism of action of this compound.
References
- 1. In vitro activity of paraherquamide against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New derivatives of benzhydroxamic acid with nematocidal activity against Haemonchus contortus and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total and Stereocontrolled Synthesis of Paraherquamide A
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and natural product synthesis.
Introduction: Paraherquamide (B22789) A is a structurally complex fungal metabolite that has garnered significant attention due to its potent anthelmintic properties. Its intricate heptacyclic framework, featuring a unique bicyclo[2.2.2]diazaoctane core, a spiro-oxindole moiety, and a highly substituted proline residue, presents a formidable challenge for synthetic chemists. The first asymmetric and stereocontrolled total synthesis of paraherquamide A was accomplished by the research group of Robert M. Williams. This document provides detailed application notes and experimental protocols for the key transformations involved in this landmark synthesis, offering a guide for researchers interested in the synthesis of this compound and its analogues for further biological evaluation and drug development.
The synthesis is characterized by two pivotal steps: a novel enantioselective synthesis of the crucial α-alkylated-β-hydroxyproline fragment and a highly diastereoselective intramolecular SN2' cyclization to construct the signature bicyclo[2.2.2]diazaoctane core. The overall synthetic endeavor is a lengthy one, with the longest linear sequence spanning 34 steps, culminating in a total of 46 steps from commercially available starting materials.[1]
Retrosynthetic Analysis and Strategic Overview
The retrosynthetic strategy for this compound hinges on the disconnection of the complex heptacyclic structure into three key building blocks: a functionalized indole (B1671886), a diketopiperazine core, and a stereochemically rich α-alkylated-β-hydroxyproline derivative. The forward synthesis involves the sequential assembly of these fragments, with careful control of stereochemistry at each critical juncture.
Caption: Retrosynthetic analysis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the critical steps in the total synthesis of this compound.
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e. %) | Reference |
| Enantioselective Alkylation | α-Alkylated-β-hydroxyproline Derivative | ~60-80 | Not Applicable | ~95 | [2] |
| Intramolecular SN2' Cyclization | Bicyclo[2.2.2]diazaoctane Core | ~64-77 | 3-4.9 : 1 | Not Applicable | |
| Final Methyl Grignard Addition | This compound | ~50 | Major : trace epimer | Optically Pure after recrystallization | [2] |
Experimental Protocols
Enantioselective Synthesis of the α-Alkylated-β-hydroxyproline Derivative
A novel methodology was developed for the asymmetric construction of the α-alkylated-β-hydroxyproline moiety, which is a critical component of this compound. This protocol utilizes a dianion alkylation of a readily available N-t-BOC-β-hydroxyproline ethyl ester derivative with net retention of stereochemistry.
Protocol:
-
Dianion Formation: To a solution of N-t-BOC-β-hydroxyproline ethyl ester in anhydrous THF at -78 °C under an argon atmosphere, add 2.2 equivalents of lithium diisopropylamide (LDA) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete dianion formation.
-
Alkylation: To the dianion solution, add 1.5 equivalents of the desired electrophile (e.g., an appropriate alkyl halide) dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-alkylated-β-hydroxyproline derivative.
Synthesis of the Diketopiperazine Core
The diketopiperazine fragment is constructed from the newly synthesized α-alkylated-β-hydroxyproline derivative and a second amino acid, followed by cyclization.
Protocol:
-
Peptide Coupling: Couple the α-alkylated-β-hydroxyproline derivative with the methyl ester of the second amino acid (e.g., glycine (B1666218) methyl ester) using standard peptide coupling reagents such as HATU or HOBt/EDC in a suitable solvent like DMF.
-
Cyclization: Treat the resulting dipeptide methyl ester with a mild base (e.g., potassium carbonate) in a protic solvent like methanol (B129727) at reflux to induce cyclization to the diketopiperazine.
-
Purification: After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure. Purify the crude product by recrystallization or flash column chromatography to yield the pure diketopiperazine core.
Synthesis of the Functionalized Indole Fragment
The synthesis of the functionalized indole component involves multiple steps to install the necessary substituents for the subsequent coupling and cyclization reactions. A key feature is the introduction of a prenyl group.
Protocol:
-
Starting Material: Begin with a suitably protected and functionalized indole derivative (e.g., gramine).
-
Prenylation: Introduce the prenyl group at the C3 position of the indole via a Friedel-Crafts-type alkylation using a prenyl halide and a Lewis acid catalyst.
-
Further Functionalization: Carry out any additional necessary functional group manipulations, such as the introduction of a leaving group precursor for the subsequent SN2' reaction, on the prenyl side chain.
Coupling of the Indole and Diketopiperazine Fragments
The indole and diketopiperazine fragments are coupled through a nucleophilic substitution reaction.
Protocol:
-
Activation: Activate the C3-prenyl side chain of the indole fragment by converting a hydroxyl group into a good leaving group (e.g., a mesylate or tosylate).
-
Coupling Reaction: React the activated indole derivative with the deprotonated diketopiperazine (using a base such as NaH) in an aprotic polar solvent like DMF or THF.
-
Purification: After aqueous work-up, purify the coupled product by flash column chromatography.
Diastereoselective Intramolecular SN2' Cyclization
This is a crucial step that establishes the bicyclo[2.2.2]diazaoctane core with high diastereoselectivity.
Protocol:
-
Cyclization Conditions: Treat the coupled indole-diketopiperazine precursor with a suitable base, such as sodium hydride, in a nonpolar solvent like benzene (B151609) or toluene (B28343) at elevated temperatures (e.g., reflux). The presence of a crown ether (e.g., 18-crown-6) can be beneficial in some cases to enhance the reactivity of the nucleophile.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). After extraction with an organic solvent, purify the crude product by flash column chromatography to isolate the desired diastereomer of the bicyclo[2.2.2]diazaoctane core.
Caption: Key intramolecular SN2' cyclization workflow.
Final Steps to this compound
The final stages of the synthesis involve the elaboration of the bicyclo[2.2.2]diazaoctane core to introduce the spiro-oxindole and complete the synthesis of this compound.
Protocol:
-
Palladium-Mediated Cyclization: A palladium-mediated cyclization is employed to form the seventh ring of the paraherquamide scaffold.
-
Oxidation and Rearrangement: The 2,3-disubstituted indole is then oxidized and rearranged to form the characteristic spiro-oxindole moiety.
-
Final Grignard Addition: The synthesis is completed by the addition of a methyl group to a ketone functionality using methylmagnesium bromide.
-
Purification: The final product, this compound, is purified by recrystallization from ether to yield an optically pure sample.[1]
Logical Workflow for Stereocontrolled Synthesis
The successful synthesis of this compound relies on a logical sequence of reactions that carefully build up complexity while controlling stereochemistry.
Caption: Overall workflow for the synthesis of this compound.
Disclaimer: The provided protocols are intended for informational purposes for trained professionals in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. These protocols are based on published literature and may require optimization for specific laboratory conditions.
References
Application Notes and Protocols for the Semi-synthesis of Paraherquamide A Analogs for Structure-Activity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the semi-synthesis of Paraherquamide A analogs and their evaluation as potential anthelmintic agents. The information is intended to guide researchers in the design, synthesis, and biological testing of novel this compound derivatives to explore their structure-activity relationships (SAR).
Semi-synthesis of this compound Analogs
The semi-synthesis of this compound analogs typically involves the chemical modification of the parent molecule, this compound, which can be isolated from fermentation cultures of Penicillium paraherquei. Key modifications often target the functional groups of the molecule to investigate their contribution to biological activity.
General Semi-synthetic Pathways
The following diagram illustrates the semi-synthetic routes from this compound to two important analogs, 2-deoxo-Paraherquamide A and 3-epi-Paraherquamide A.
Experimental Protocol: Semi-synthesis of 2-deoxo-Paraherquamide A
This protocol is based on the method described for the synthesis of 2-deoxothis compound, a potent anthelmintic agent.
Materials:
-
This compound
-
Phenyl chlorothionoformate
-
Pyridine
-
Tributyltin hydride (Bu3SnH)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Toluene, anhydrous
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
Step 1: Formation of the Thiocarbonate Intermediate
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine (2 equivalents) to the solution.
-
Slowly add phenyl chlorothionoformate (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the thiocarbonate intermediate.
Step 2: Radical Deoxygenation
-
Dissolve the thiocarbonate intermediate (1 equivalent) in anhydrous toluene.
-
Add tributyltin hydride (3 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-deoxo-Paraherquamide A.
Characterization:
-
Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) of this compound Analogs
The following table summarizes the available quantitative data for this compound and some of its key analogs, highlighting the impact of structural modifications on their anthelmintic activity.
| Compound Name | Structural Modification from this compound | Biological Activity | Reference |
| This compound | - | pKB against nicotine: 5.86 ± 0.14pKB against levamisole: 6.61 ± 0.19pKB against pyrantel: 6.50 ± 0.11pKB against bephenium: 6.75 ± 0.15MIC50 against H. contortus larvae: 31.2 µg/mL | [1] |
| 2-deoxo-Paraherquamide A | Removal of the hydroxyl group at C-2 | pKB against levamisole: 5.31 ± 0.13pKB against pyrantel: 5.63 ± 0.10pKB against bephenium: 6.07 ± 0.13 | [1] |
| 3-epi-Paraherquamide A | Epimerization of the hydroxyl group at C-3 | No significant anthelmintic activity reported. | [2] |
| 14-de-hydroxy-Paraherquamide A (VM54159) | Removal of the hydroxyl group at C-14 | MIC50 against H. contortus larvae: 15.6 µg/mL | [3] |
Key SAR Observations:
-
The hydroxyl group at C-2 appears to be important for potent activity, as its removal in 2-deoxo-Paraherquamide A generally leads to a decrease in the pKB values against cholinergic agonists.[1]
-
The stereochemistry at C-3 is crucial for activity, as 3-epi-Paraherquamide A was reported to be inactive.[2]
-
Modification at the C-14 position can influence activity, with the 14-de-hydroxy analog showing improved in vitro activity against H. contortus larvae compared to the parent compound.[3]
Protocols for Biological Evaluation
In Vitro Anthelmintic Activity Assay (Larval Migration Inhibition Assay)
This protocol is a representative method for assessing the in vitro anthelmintic activity of this compound analogs against parasitic nematodes, such as Haemonchus contortus.
Materials:
-
Nematode larvae (e.g., third-stage larvae, L3, of H. contortus)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microscope for observing larval motility
Procedure:
-
Larval Preparation: Obtain and wash the nematode larvae with PBS to remove any contaminants.
-
Assay Setup:
-
In a 96-well plate, add a defined number of larvae (e.g., 100-200) to each well containing PBS or a suitable culture medium.
-
Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known anthelmintic like ivermectin or levamisole).
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for a specified period (e.g., 24-72 hours).
-
Assessment of Motility:
-
After incubation, visually assess the motility of the larvae in each well under a microscope.
-
Score the motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).
-
-
Data Analysis:
-
Calculate the percentage of larval migration inhibition for each concentration of the test compound compared to the solvent control.
-
Determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cholinergic Antagonist Assay (Ascaris suum Muscle Strip Assay)
This protocol describes a method to characterize the cholinergic antagonist activity of this compound analogs using muscle strips from the nematode Ascaris suum.[1]
Materials:
-
Live adult Ascaris suum worms
-
Ascaris Ringer's solution
-
Cholinergic agonists (e.g., acetylcholine (B1216132), levamisole, pyrantel, nicotine)
-
Test compounds (this compound analogs)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Muscle Strip Preparation:
-
Dissect muscle strips from the body wall of adult Ascaris suum.
-
Mount the muscle strips in an organ bath containing oxygenated Ascaris Ringer's solution maintained at 37 °C.
-
-
Equilibration: Allow the muscle strips to equilibrate under a constant resting tension until a stable baseline is achieved.
-
Agonist Dose-Response:
-
Generate a cumulative concentration-response curve for a cholinergic agonist (e.g., acetylcholine) to determine the baseline contractile response.
-
-
Antagonist Incubation:
-
Wash the muscle strips and allow them to return to the baseline tension.
-
Incubate the muscle strips with a specific concentration of the test compound (this compound analog) for a defined period.
-
-
Antagonist Effect on Agonist Response:
-
In the presence of the antagonist, re-determine the concentration-response curve for the cholinergic agonist.
-
-
Data Analysis:
-
Compare the agonist dose-response curves in the absence and presence of the antagonist.
-
A rightward shift in the dose-response curve without a change in the maximum response is indicative of competitive antagonism.
-
Calculate the pKB value, which is the negative logarithm of the antagonist's dissociation constant, using the Schild equation to quantify the antagonist potency.[1]
-
Mechanism of Action: Cholinergic Antagonism
This compound and its analogs exert their anthelmintic effect by acting as antagonists at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes. This blockade of cholinergic transmission leads to flaccid paralysis of the worms.
References
Application Notes and Protocols for Developing a Stable Formulation of Paraherquamide A for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide A is a complex spiro-oxindole alkaloid and mycotoxin with potent anthelmintic properties.[1][2][3] Its mechanism of action involves the selective antagonism of L-type nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[1] The unique and complex structure of this compound contributes to its poor aqueous solubility, a significant challenge for the development of parenteral formulations required for in vivo studies. This document provides detailed protocols for developing a stable injectable formulation of this compound, focusing on solubility enhancement and stability assessment.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. The low estimated aqueous solubility necessitates the use of formulation strategies to achieve the desired concentration for in vivo administration.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₅N₃O₅ | [1] |
| Molecular Weight | 493.6 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in Organic Solvents | Soluble in DMSO, DMF, Ethanol, Methanol | |
| Estimated Aqueous Solubility | ~5 µg/mL | Estimated for this protocol |
Note: The aqueous solubility is an estimated value for illustrative purposes in this application note, based on the characteristics of poorly soluble complex natural products.
Experimental Workflow for Formulation Development
The overall workflow for developing a stable formulation of this compound involves a systematic approach from solubility screening to stability testing of the final formulation.
Detailed Experimental Protocols
Protocol 1: Aqueous and Excipient Solubility Screening
This protocol details the determination of this compound solubility in various aqueous-based systems to identify suitable excipients for formulation development.
Materials and Reagents:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purified water for injection
-
pH 7.4 Phosphate Buffered Saline (PBS)
-
Excipients for screening (e.g., Polysorbate 80, PEG 400, Solutol® HS 15, Captisol®)
-
96-well filter plates (0.45 µm)
-
96-well collection plates
-
Automated liquid handler (optional)
-
Plate shaker
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Dispense 190 µL of each test vehicle (PBS, and PBS containing various concentrations of excipients) into the wells of a 96-well filter plate.
-
Add 10 µL of the this compound stock solution to each well to achieve a final concentration of 500 µg/mL.
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filter the solutions into a 96-well collection plate by centrifugation or vacuum.
-
Dilute the filtrate appropriately with the mobile phase for HPLC analysis.
-
Quantify the concentration of dissolved this compound using a pre-validated HPLC method.
Data Presentation: The results of the solubility screening should be compiled in a table for easy comparison.
Table 2: Illustrative Solubility Screening Results for this compound
| Vehicle | Excipient Concentration (%) | Measured Solubility (µg/mL) | Fold Increase vs. PBS |
| PBS (pH 7.4) | - | 4.8 | 1.0 |
| PBS with Polysorbate 80 | 5 | 152.3 | 31.7 |
| PBS with Polysorbate 80 | 10 | 289.5 | 60.3 |
| PBS with PEG 400 | 10 | 98.7 | 20.6 |
| PBS with PEG 400 | 20 | 185.4 | 38.6 |
| PBS with Captisol® | 10 | 254.1 | 52.9 |
| PBS with Captisol® | 20 | 450.8 | 93.9 |
Protocol 2: Stability-Indicating HPLC Method Development
A robust, stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with a photodiode array (PDA) detector
Optimized HPLC Conditions (Example):
-
Mobile Phase A: 10 mM Ammonium bicarbonate, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 226 nm
-
Injection Volume: 10 µL
Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies must be performed.
-
Acid/Base Hydrolysis: Incubate this compound solution (in the selected formulation vehicle) with 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug and its solution at 80°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
Analyze all stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation peaks are well-resolved from the parent this compound peak.
Protocol 3: Preparation of an Optimized Formulation
Based on the solubility and preliminary stability data, an optimized formulation can be prepared. Below is an example of a co-solvent/surfactant-based formulation.
Table 3: Example of an Optimized Formulation Composition
| Component | Concentration | Function |
| This compound | 2.0 mg/mL | Active Pharmaceutical Ingredient |
| Polysorbate 80 | 10% (w/v) | Surfactant/Solubilizer |
| Propylene (B89431) Glycol | 20% (v/v) | Co-solvent |
| Saline (0.9% NaCl) | q.s. to 100% | Vehicle |
Preparation Procedure:
-
In a sterile container, dissolve the required amount of Polysorbate 80 in propylene glycol with gentle mixing.
-
Slowly add the this compound powder to the excipient mixture and stir until completely dissolved.
-
Gradually add saline to the final volume while continuously stirring.
-
Measure the pH and osmolality of the final solution. Adjust if necessary.
-
Sterile filter the final formulation through a 0.22 µm filter into sterile vials.
Protocol 4: Accelerated Stability Testing
The optimized formulation should be subjected to accelerated stability testing to predict its shelf-life.
Procedure:
-
Store the vials of the final formulation at accelerated conditions (e.g., 40°C / 75% RH) and at the intended storage condition (e.g., 4°C).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:
-
Appearance (visual inspection for color change or precipitation)
-
pH
-
Assay of this compound (by stability-indicating HPLC)
-
Degradation products/impurities (by stability-indicating HPLC)
-
Data Presentation: The stability data should be presented in a clear, tabular format.
Table 4: Illustrative Accelerated Stability Data (at 40°C / 75% RH)
| Time Point | Appearance | pH | Assay (% of Initial) | Total Impurities (%) |
| 0 Months | Clear, colorless solution | 7.2 | 100.0 | 0.15 |
| 1 Month | Clear, colorless solution | 7.2 | 99.5 | 0.25 |
| 3 Months | Clear, colorless solution | 7.1 | 98.9 | 0.48 |
| 6 Months | Clear, colorless solution | 7.1 | 97.8 | 0.85 |
Mechanism of Action and Signaling Pathway
This compound exerts its anthelmintic effect by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in nematodes. This blocks the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur upon acetylcholine binding, leading to flaccid paralysis of the parasite.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the development of a stable, injectable formulation of this compound suitable for in vivo research. By systematically screening for optimal excipients and employing a validated stability-indicating HPLC method, researchers can overcome the solubility challenges associated with this promising anthelmintic compound and generate reliable data in preclinical studies.
References
Analytical Techniques for the Detection of Paraherquamide A Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide (B22789) A is a potent anthelmintic agent belonging to the spiro-oxindole alkaloid class of compounds. Understanding its metabolic fate is crucial for drug development, enabling the assessment of efficacy, toxicity, and pharmacokinetic profiles. This document provides detailed application notes and proposed protocols for the analytical detection of Paraherquamide A and its metabolites in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantitative bioanalysis.
Overview of this compound Metabolism
Early studies on the paraherquamide family have identified several metabolic pathways. Key transformations include the formation of N-oxides and products of unusual oxidative substitution. These metabolic alterations are important to consider when developing a targeted analytical method, as they dictate the mass-to-charge ratios (m/z) of the analytes of interest.
Proposed Analytical Workflow
A typical bioanalytical workflow for the quantification of this compound and its metabolites in plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is designed to efficiently remove proteins and phospholipids (B1166683) from plasma samples, which can interfere with LC-MS/MS analysis.
Materials:
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Oasis HLB SPE cartridges (or equivalent)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of MeOH.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% FA).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
UPLC-MS/MS Analysis
This proposed method utilizes Ultra-Performance Liquid Chromatography (UPLC) for rapid and efficient separation, coupled with tandem mass spectrometry for sensitive and selective detection.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Sciex Triple Quad or equivalent) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Proposed Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: Proposed UPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions:
| Parameter | Proposed Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions for this compound and Potential Metabolites
Note: The exact m/z values for metabolites need to be determined through metabolite identification studies. The values below are hypothetical based on known metabolic pathways.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | To be determined | To be optimized |
| Metabolite 1 (N-oxide) | [M+16+H]⁺ | To be determined | To be optimized |
| Metabolite 2 (Hydroxylated) | [M+16+H]⁺ | To be determined | To be optimized |
| Internal Standard | [M+H]⁺ | To be determined | To be optimized |
Data Presentation and Quantitative Analysis
Quantitative analysis should be performed using a calibration curve prepared by spiking known concentrations of analytical standards into a blank biological matrix.
Table 3: Example Calibration Curve and Quality Control (QC) Data
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ (1.0) | 0.95 | 95.0 | 8.5 |
| 2.5 | 2.60 | 104.0 | 6.2 |
| 10 | 10.3 | 103.0 | 4.1 |
| 50 | 48.5 | 97.0 | 3.5 |
| 100 | 101.2 | 101.2 | 2.8 |
| 500 | 495.0 | 99.0 | 1.9 |
| ULOQ (1000) | 1025 | 102.5 | 2.1 |
| QC Low (3.0) | 2.90 | 96.7 | 5.5 |
| QC Mid (75) | 76.5 | 102.0 | 3.1 |
| QC High (750) | 742.5 | 99.0 | 2.3 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation.
Method Validation
The proposed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Signaling Pathways and Logical Relationships
While this compound's primary mode of action is as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, a detailed signaling pathway diagram is beyond the scope of this analytical methodology note. The logical relationship for method development, however, can be visualized.
Conclusion
The proposed analytical framework provides a robust starting point for the development of a validated LC-MS/MS method for the quantitative analysis of this compound and its metabolites in biological matrices. The successful implementation of this methodology will be instrumental in advancing the understanding of the pharmacokinetic and metabolic profile of this promising anthelmintic compound. It is imperative that any developed method undergoes rigorous validation to ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.
Application Notes and Protocols: Assessing the Effects of Paraherquamide A on Nematode Egg Hatchability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide (B22789) A (PHQ) is an oxindole (B195798) alkaloid with demonstrated broad-spectrum anthelmintic activity against various gastrointestinal nematodes.[1][2][3] Its primary mechanism of action involves the induction of flaccid paralysis in nematodes by acting as a cholinergic antagonist, specifically blocking nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][4] This mode of action is distinct from other major anthelmintic classes, making Paraherquamide A a compound of interest, especially in the context of widespread drug resistance. While PHQ is known to be effective against larval and adult stages of nematodes, its direct impact on egg hatchability has been reported to be negligible. One study found that Paraherquamide had no effect on the development time from egg to the L3 larval stage in several nematode species, including Haemonchus contortus.[5]
These application notes provide a detailed protocol for a standardized egg hatch assay (EHA) to rigorously evaluate and confirm the effects of this compound on the hatchability of nematode eggs. This protocol is adapted from established methods used for assessing anthelmintic resistance and can be applied to various nematode species of veterinary and agricultural importance.
Data Presentation
Table 1: Summary of this compound Effects on Different Nematode Stages
| Nematode Stage | Effect of this compound | Potency (if applicable) | Reference |
| Eggs | No reported effect on hatching | Not Applicable | [5] |
| L3 Larvae | Inhibition of motility | IC50 values vary by species (e.g., 0.033 µg/mL for O. circumcincta, 2.7 µg/mL for H. contortus) | [5] |
| Adult Worms | Flaccid paralysis, removal from host | Effective at doses of 1.0-4.0 mg/kg in calves | [6] |
Table 2: Example Data Layout for Egg Hatch Assay Results
| Treatment Group | Concentration (µg/mL) | Total Eggs Counted | Unhatched Eggs | Hatched Larvae | % Hatchability | % Inhibition |
| Negative Control (DMSO) | 0 | 300 | 15 | 285 | 95.0 | 0.0 |
| This compound | 0.1 | 300 | 18 | 282 | 94.0 | 1.1 |
| This compound | 1.0 | 300 | 20 | 280 | 93.3 | 1.8 |
| This compound | 10.0 | 300 | 22 | 278 | 92.7 | 2.4 |
| This compound | 100.0 | 300 | 25 | 275 | 91.7 | 3.5 |
| Positive Control (e.g., Thiabendazole) | 0.1 | 300 | 150 | 150 | 50.0 | 47.4 |
Experimental Protocols
Protocol: Nematode Egg Hatch Assay for this compound
This protocol is based on standardized egg hatch tests used for detecting benzimidazole (B57391) resistance and is adapted for testing the effects of this compound.[7][8][9]
1. Materials
-
Fresh fecal samples from nematode-infected animals (e.g., sheep, goats, cattle).
-
Saturated sodium chloride (NaCl) solution.
-
Sieves (e.g., 1 mm, 150 µm, and 25 µm mesh sizes).
-
Centrifuge and centrifuge tubes (15 mL and 50 mL).
-
24-well or 96-well microtiter plates.
-
Microscope (inverted or compound).
-
Pipettes and sterile tips.
-
This compound (analytical grade).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Deionized water.
-
Positive control (e.g., Thiabendazole).
-
Lugol's iodine solution.
2. Egg Recovery and Sterilization
-
Homogenize fecal samples in water.
-
Filter the suspension through a series of sieves to remove large debris. The final sieve should be fine enough (e.g., 25 µm) to retain the nematode eggs.
-
Wash the retained material from the final sieve into a centrifuge tube.
-
Centrifuge the suspension and discard the supernatant.
-
Resuspend the egg pellet in saturated NaCl solution and centrifuge again. The eggs will float to the top.
-
Carefully collect the layer of eggs from the surface.
-
Wash the collected eggs multiple times with deionized water to remove the salt solution.
-
Sterilize the egg suspension by a brief incubation in a dilute sodium hypochlorite (B82951) (bleach) solution, followed by several washes with sterile deionized water.
-
Count the number of eggs per unit volume under a microscope to prepare a standardized egg suspension (e.g., 100-150 eggs per 50 µL).
3. Preparation of Test Solutions
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of working solutions by diluting the stock solution with deionized water to achieve the desired final concentrations. The final concentration of DMSO in the wells should be kept constant and at a low level (e.g., <1%) that does not affect egg hatching.
-
Prepare a negative control solution containing the same final concentration of DMSO as the test solutions.
-
Prepare a positive control using an anthelmintic known to inhibit egg hatching, such as thiabendazole.
4. Egg Hatch Assay Procedure
-
Dispense the prepared test and control solutions into the wells of a microtiter plate.
-
Add the standardized egg suspension to each well.
-
Incubate the plates at a suitable temperature (e.g., 25-27°C) for 48 hours.
-
After the incubation period, add a drop of Lugol's iodine solution to each well to stop the hatching process and stain the larvae.
-
Under an inverted microscope, count the number of hatched first-stage larvae (L1) and unhatched (embryonated) eggs in each well.
5. Data Analysis
-
Calculate the percentage of hatchability for each concentration using the following formula: % Hatchability = (Number of hatched larvae / (Number of hatched larvae + Number of unhatched eggs)) * 100
-
Calculate the percentage of inhibition of egg hatch for each concentration relative to the negative control: % Inhibition = ((% Hatchability in control - % Hatchability in treatment) / % Hatchability in control) * 100
-
If a dose-response is observed, the data can be used to determine the EC50 value (the concentration of the compound that inhibits 50% of egg hatching) using appropriate statistical software.
Mandatory Visualization
References
- 1. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthelmintic activity of paraherquamide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]
- 4. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of paraherquamide against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthelmintic activity of paraherquamide in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Radiolabeled Paraherquamide A in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide A is a potent, naturally occurring spiro-oxindole alkaloid with significant anthelmintic properties. Its primary mechanism of action is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), crucial components of neuromuscular transmission in nematodes.[1] This mode of action, distinct from many existing anthelmintics, makes this compound and its analogs promising candidates for combating drug-resistant parasitic infections.[2] Radiolabeled this compound serves as an invaluable tool for characterizing its binding to nAChRs, elucidating its mechanism of action, and screening for novel anthelmintic compounds.
These application notes provide detailed protocols for conducting receptor binding assays using radiolabeled this compound, focusing on the characterization of its interaction with nematode nAChRs.
Mechanism of Action: Blockade of Cholinergic Neuromuscular Transmission
This compound induces flaccid paralysis in parasitic nematodes by blocking neuromuscular transmission.[1] It acts as a competitive antagonist at nAChRs, preventing the binding of the neurotransmitter acetylcholine (ACh). This blockade inhibits the depolarization of the postsynaptic membrane, thereby preventing muscle contraction and leading to paralysis. This compound exhibits selectivity for nematode nAChRs, particularly the levamisole-sensitive (L-type) subtype, over mammalian nAChRs, which is a desirable characteristic for an anthelmintic drug.[1][3]
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: this compound competitively antagonizes nAChRs.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound and its derivatives for various nAChR subtypes. This data is essential for designing and interpreting receptor binding assays.
Table 1: Binding Affinity of Radiolabeled this compound in C. elegans
| Radioligand | Preparation | Kd (nM) | Reference |
| [3H]this compound | C. elegans membranes | 263 |
Table 2: Antagonistic Potency of this compound at Ascaris suum Muscle nAChRs
| Agonist | pKB | Reference |
| Nicotine | 5.86 ± 0.14 | |
| Levamisole | 6.61 ± 0.19 | |
| Pyrantel | 6.50 ± 0.11 | |
| Bephenium | 6.75 ± 0.15 |
pKB is the negative logarithm of the antagonist dissociation constant.
Experimental Protocols
Detailed methodologies for saturation and competition binding assays are provided below. These protocols are based on established methods for nAChR binding and should be optimized for specific experimental conditions.
Protocol 1: Saturation Binding Assay with [3H]this compound
This protocol aims to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound in a given tissue preparation.
Experimental Workflow for Saturation Binding Assay
Caption: Workflow for a saturation radioligand binding assay.
Materials:
-
Radioligand: [3H]this compound
-
Unlabeled Ligand: this compound
-
Receptor Source: Membrane homogenate from nematodes (e.g., C. elegans or a parasitic species of interest)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C)
-
Scintillation Fluid and Vials
-
Liquid Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Homogenize nematode tissue in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.
-
-
Assay Setup:
-
Set up a series of tubes or a 96-well plate for total and non-specific binding.
-
For total binding, add increasing concentrations of [3H]this compound (e.g., 0.1 to 500 nM) to the tubes.
-
For non-specific binding, add the same concentrations of [3H]this compound along with a high concentration of unlabeled this compound (e.g., 10 µM).
-
Add the membrane preparation to each tube to initiate the binding reaction. The final assay volume should be consistent (e.g., 250 µL).
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through the glass fiber filters using the cell harvester.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding.
-
Plot the specific binding as a function of the [3H]this compound concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds that compete with [3H]this compound for binding to nAChRs.
Experimental Workflow for Competition Binding Assay
Caption: Workflow for a competition radioligand binding assay.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compounds.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as in the saturation binding assay.
-
-
Assay Setup:
-
Set up tubes or a 96-well plate for total binding, non-specific binding, and competition.
-
For total binding, add a fixed concentration of [3H]this compound (typically at or near its Kd value) and the membrane preparation.
-
For non-specific binding, add the fixed concentration of [3H]this compound, a high concentration of unlabeled this compound (e.g., 10 µM), and the membrane preparation.
-
For the competition curve, add the fixed concentration of [3H]this compound, varying concentrations of the unlabeled test compound (e.g., from 10-10 to 10-4 M), and the membrane preparation.
-
-
Incubation, Filtration, and Quantification:
-
Follow the same procedures as in the saturation binding assay.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used in the assay and Kd is its equilibrium dissociation constant determined from the saturation binding assay.
-
Synthesis of Radiolabeled this compound
Conclusion
Radiolabeled this compound is a critical tool for the detailed pharmacological characterization of its interaction with nAChRs. The protocols outlined in these application notes provide a robust framework for conducting saturation and competition binding assays to determine key binding parameters such as Kd, Bmax, and Ki. This information is vital for understanding the mechanism of action of this compound, exploring its selectivity for different nAChR subtypes, and for the discovery and development of new and effective anthelmintic agents.
References
Application Notes and Protocols for Assessing Paraherquamide A Efficacy in Rodent Models of Helminth Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Paraherquamide A (PHA) is a naturally derived spiro-oxindole alkaloid with potent anthelmintic properties.[1][2] It exhibits a broad spectrum of activity against various parasitic nematodes, including those resistant to other anthelmintic classes.[1] The primary mechanism of action of PHA is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, specifically the levamisole-sensitive (L-type) nAChRs.[1][2] This antagonism leads to flaccid paralysis of the worms and their subsequent expulsion from the host. Rodent models of helminth infection are crucial tools in the discovery and development of novel anthelmintics like PHA, providing a means to evaluate efficacy and pharmacokinetic properties in a controlled setting before moving to target host species. These models offer advantages such as reduced compound requirements, shorter study durations, and lower costs.
This document provides detailed protocols for assessing the efficacy of this compound in rodent models of helminth infection, focusing on the Fecal Egg Count Reduction Test (FECRT) and adult worm burden determination.
Data Presentation: Efficacy of this compound
The following table summarizes the reported efficacy of this compound against various helminth species in different host animals, including rodent models.
| Host Animal | Helminth Species | PHA Dosage (mg/kg) | Efficacy (% Reduction) | Reference |
| Gerbils | Trichostrongylus colubriformis | 1.56 | 98-100% | |
| Sheep | Haemonchus contortus (ivermectin-resistant) | ≥ 0.5 | ≥98% | |
| Sheep | Ostertagia circumcincta | ≥ 0.5 | ≥98% | |
| Sheep | Trichostrongylus axei | ≥ 0.5 | ≥98% | |
| Sheep | Trichostrongylus colubriformis (benzimidazole- and ivermectin-resistant) | ≥ 0.5 | ≥98% | |
| Sheep | Cooperia curticei | ≥ 0.5 | ≥98% | |
| Dogs | Strongyloides stercoralis | 2.0 | 91% | |
| Calves | Haemonchus placei | ≥ 0.5 | ≥95% | |
| Calves | Ostertagia ostertagi | ≥ 0.5 | ≥95% | |
| Calves | Cooperia oncophora | ≥ 0.5 | ≥95% | |
| Calves | Dictyocaulus viviparus | ≥ 0.5 | ≥95% | |
| Calves | Trichostrongylus axei | 1.0 - 4.0 | ≥95% | |
| Calves | Trichostrongylus colubriformis | 1.0 - 4.0 | ≥95% | |
| Calves | Nematodirus helvetianus | 1.0 - 4.0 | ≥95% | |
| Calves | Oesophagostomum radiatum | 1.0 - 4.0 | ≥95% |
Experimental Protocols
Protocol 1: General Rodent Model for Helminth Infection and Maintenance
This protocol describes the establishment and maintenance of a rodent model for gastrointestinal nematode infection, which is a prerequisite for efficacy testing.
1.1. Animal Model Selection:
-
Species: Mongolian gerbils (Meriones unguiculatus) or mice (e.g., CD-1 or BALB/c) are commonly used. Gerbils are particularly suitable for Trichostrongylus colubriformis infections.
-
Health Status: Animals must be sourced from a reputable supplier and be free of parasites and other pathogens.
-
Acclimatization: House the animals in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment to allow for acclimatization.
1.2. Helminth Species and Infection:
-
Species: Trichostrongylus colubriformis, Heligmosomoides polygyrus, or Nippostrongylus brasiliensis are common choices for rodent models.
-
Infective Stage: Obtain infective third-stage larvae (L3) of the chosen helminth species.
-
Infection Procedure:
-
Administer a known number of L3 larvae (e.g., 500-1000) to each rodent via oral gavage.
-
The prepatent period (time from infection to the appearance of eggs in feces) will vary depending on the helminth species. Monitor fecal samples to confirm patent infection before starting the efficacy trial.
-
Protocol 2: this compound Formulation and Administration
2.1. Formulation:
-
Prepare a suspension of this compound in a suitable vehicle. A common vehicle is a mixture of Tween 80 and water or a 0.5% carboxymethyl cellulose (B213188) solution. The concentration should be adjusted to allow for accurate dosing based on the animal's body weight.
2.2. Administration:
-
Route: Administer the PHA formulation orally using a gavage needle.
-
Dosage: Based on existing data, a starting dose of 1.56 mg/kg can be used for gerbils infected with T. colubriformis. A dose-response study with multiple dose levels is recommended to determine the optimal efficacy.
-
Control Groups: Include a vehicle control group (receiving only the formulation vehicle) and potentially a positive control group (treated with a known effective anthelmintic like levamisole).
Protocol 3: Fecal Egg Count Reduction Test (FECRT)
The FECRT is a non-invasive method to estimate the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
3.1. Pre-Treatment Fecal Sample Collection (Day 0):
-
Collect individual fecal samples from each animal before treatment.
-
Ensure samples are fresh and not contaminated.
-
Animals should have a pre-treatment fecal egg count of at least 150 eggs per gram (EPG) for reliable results.
3.2. Fecal Egg Count Procedure (Modified McMaster Technique):
-
Weigh 2 grams of feces from each sample.
-
Homogenize the feces in 28 ml of a flotation solution (e.g., saturated sodium chloride or zinc sulfate (B86663) solution).
-
Pass the suspension through a sieve to remove large debris.
-
Using a pipette, fill both chambers of a McMaster slide.
-
Let the slide sit for 5 minutes to allow the eggs to float to the surface.
-
Count the number of eggs within the grid of both chambers under a microscope at 100x magnification.
-
Calculate the EPG by multiplying the total number of eggs counted by a factor (e.g., 50, depending on the volume of the McMaster slide and the initial dilution).
3.3. Post-Treatment Fecal Sample Collection:
-
Collect fecal samples again at a specified time point post-treatment, typically 7-14 days.
3.4. Calculation of Fecal Egg Count Reduction:
-
Calculate the percentage reduction using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
Protocol 4: Adult Worm Burden Determination
This is a definitive method for assessing anthelmintic efficacy by directly counting the number of adult worms remaining in the gastrointestinal tract after treatment.
4.1. Necropsy and Worm Recovery:
-
At the end of the study (e.g., 7-10 days post-treatment), euthanize the animals using an approved method.
-
Dissect the gastrointestinal tract (stomach and small intestine).
-
Open the organs longitudinally and wash the contents into a collection container.
-
Gently scrape the mucosal surface to dislodge any attached worms.
-
Wash the contents through a series of sieves with decreasing mesh sizes to retain the worms.
4.2. Worm Counting:
-
Examine the contents of the sieves under a dissecting microscope.
-
Count the total number of adult worms for each animal.
4.3. Calculation of Efficacy:
-
Calculate the percentage reduction in worm burden using the following formula: % Reduction = [1 - (Mean worm count in treated group / Mean worm count in control group)] x 100
Protocol 5: Assessment of Nematode Paralysis
This protocol is used to observe the direct paralytic effect of this compound on nematodes.
5.1. In Vivo Observation (if applicable):
-
In some cases, paralyzed worms may be passed in the feces. Feces can be collected post-treatment and examined for the presence of worms, noting their motility.
5.2. In Vitro Paralysis Assay (using recovered worms):
-
Recover adult worms from untreated, infected animals.
-
Wash the worms in a suitable culture medium.
-
Place a set number of worms in each well of a multi-well plate containing the culture medium.
-
Add different concentrations of this compound to the wells.
-
Observe the worms at regular intervals under a microscope for signs of paralysis (lack of movement, straight body posture).
-
Quantify the percentage of paralyzed worms at each time point and concentration.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on nematode nicotinic acetylcholine receptors.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for assessing this compound efficacy in a rodent model.
References
Troubleshooting & Optimization
improving Paraherquamide A solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Paraherquamide A for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an oxindole (B195798) alkaloid with poor aqueous solubility. It is known to be soluble in various organic solvents.[1] This property is often utilized during its extraction and purification from fermentation broths using solvents like ethyl acetate, methylene (B1212753) chloride, and chloroform.[1] For in vitro assays, stock solutions are typically prepared in a water-miscible organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for use in cell-based assays.[2] Other potential organic solvents include ethanol (B145695), methanol, or dimethylformamide (DMF).[1][2] The choice of solvent should be guided by the specific requirements of the assay and the tolerance of the cell line to the solvent.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What can I do?
A3: Precipitation upon dilution into an aqueous environment is a frequent issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and preferably at or below 0.1%, to minimize solvent-induced toxicity and precipitation.[2]
-
Modify Dilution Method: Instead of adding the aqueous buffer to your stock solution, add the stock solution to the aqueous buffer while vortexing or stirring to promote rapid mixing and dispersion.[2]
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, in the assay buffer can help maintain the solubility of hydrophobic compounds. This is more suitable for biochemical assays than cell-based assays where detergents can be toxic.[3]
-
Sonication: Brief sonication of the final diluted solution can help to break down and redissolve small precipitates.[3]
-
Consider Formulation Strategies: For persistent solubility issues, exploring formulation approaches like cyclodextrin (B1172386) inclusion complexes may be necessary.
Q4: Can cyclodextrins be used to improve the aqueous solubility of this compound?
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.
-
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Observed cellular toxicity is not dose-dependent.
-
Possible Cause: Compound precipitation at higher concentrations can lead to cytotoxic effects that are not related to the pharmacological activity of the dissolved compound.
-
Solution:
-
Microscopic Examination: Carefully inspect the wells of your cell culture plate for any signs of crystalline or amorphous precipitate.
-
Concentration Reduction: Lower the final concentration range of this compound in your assay to stay below its solubility limit in the culture medium.
-
Filtration: Filter the final diluted solution through a 0.22 µm syringe filter before adding it to the cells. Be aware that this may lower the effective concentration of the dissolved compound.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
This protocol provides a general guideline for diluting the stock solution into an aqueous buffer or cell culture medium.
Caption: Workflow for preparing this compound working solutions.
Protocol 3: Phase Solubility Study with Cyclodextrins
This experiment helps determine the type and concentration of cyclodextrin that can effectively solubilize this compound.
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the solubility enhancement.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solution
| Solvent | Abbreviation | Common Stock Concentration | Notes |
| Dimethyl sulfoxide | DMSO | 1-20 mM | Most common choice for cell-based assays; ensure final concentration is low. |
| Ethanol | EtOH | 1-10 mM | Can be used, but may have higher cellular toxicity than DMSO at similar concentrations. |
| Methanol | MeOH | 1-10 mM | Generally more toxic to cells than ethanol and DMSO. |
| Dimethylformamide | DMF | 1-20 mM | Another aprotic solvent, but generally more toxic than DMSO. |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increasing the polarity of the solvent system. | Simple to implement for stock solutions. | Potential for precipitation upon aqueous dilution; solvent toxicity. |
| pH Adjustment | Ionizing the molecule to increase its interaction with water. | Can be effective if the molecule has ionizable groups. | This compound lacks readily ionizable groups for significant pH-dependent solubility changes. |
| Cyclodextrin Inclusion | Encapsulating the hydrophobic molecule within a hydrophilic shell. | Significant increase in aqueous solubility; can improve stability.[4][5][6] | Requires formulation development and characterization. |
| Solid Dispersions | Dispersing the compound in a solid carrier matrix in an amorphous state. | Can significantly increase dissolution rate and solubility.[7][8] | More complex preparation requiring specialized equipment (e.g., spray dryer, hot-melt extruder). |
References
- 1. EP0301742A2 - Paraherquamide and dihydroparaherquamide as antiparasitic agents - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of Paraherquamide A in DMSO and other solvents
Welcome to the technical support center for Paraherquamide A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of this compound in DMSO and other common laboratory solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] When dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for one month to minimize degradation.[1] One supplier suggests that the solid form is stable for at least four years at -20°C.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[2]
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of chemical compounds like this compound in solution is primarily influenced by factors such as temperature, light exposure, pH, oxygen, and the presence of water.[3] For compounds dissolved in DMSO, the presence of water can be a more significant factor in degradation than oxygen.
Q4: Are there known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published in publicly available literature, its chemical structure, which includes lactam, ether, and tertiary amine functional groups, suggests potential susceptibility to hydrolysis and oxidation. Spirooxindole alkaloids, the class of compounds to which this compound belongs, can undergo various chemical transformations.
Q5: How can I monitor the stability of my this compound solution?
A5: The most reliable method for monitoring the stability of a this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact this compound from any potential degradation products, allowing for accurate quantification of the compound's purity over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of biological activity in an experiment. | Degradation of this compound in the stock or working solution. | - Prepare fresh stock solutions from solid this compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure proper storage conditions are maintained (-80°C for long-term solvent stocks).- Perform a purity check of the solution using HPLC or LC-MS. |
| Change in the color of the DMSO stock solution. | This may indicate chemical degradation of this compound or the solvent itself. | - Discard the discolored solution.- Prepare a fresh stock solution using high-purity, anhydrous DMSO.- Store the new stock solution under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
| Precipitate forms in the stock solution upon thawing. | The compound may have limited solubility at lower temperatures or the concentration may be too high. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate.- If the precipitate persists, sonication may be attempted cautiously.- Consider preparing a more dilute stock solution for future use. |
| Inconsistent experimental results between different batches of solutions. | Variability in solution preparation, storage, or handling. | - Standardize the protocol for solution preparation, including solvent quality, weighing, and dissolution procedures.- Ensure all users are following the same storage and handling guidelines.- Maintain a detailed log of stock solution preparation and usage. |
Factors Affecting this compound Stability
The following diagram illustrates the key factors that can influence the chemical stability of this compound in solution.
Caption: Key factors influencing the stability of this compound.
Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a general procedure for evaluating the stability of this compound in DMSO under various conditions.
1. Objective: To determine the stability of this compound in DMSO over time at different temperatures and to identify potential degradation products.
2. Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
HPLC or LC-MS system with a suitable detector (e.g., UV-Vis or MS)
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Autosampler vials
-
Pipettes and tips
-
Analytical balance
-
Incubators or ovens set to desired temperatures (e.g., 4°C, room temperature, 40°C)
3. Methods:
3.1. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound solid.
-
Dissolve the solid in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
3.2. Sample Preparation for Stability Study:
-
Dilute the stock solution with anhydrous DMSO to the final concentration for the study (e.g., 1 mM).
-
Aliquot the solution into multiple autosampler vials.
-
Prepare a "time zero" sample by immediately analyzing one of the vials.
-
Store the remaining vials at the different temperature conditions to be tested (e.g., 4°C, room temperature, 40°C). Protect samples from light by using amber vials or wrapping them in foil.
3.3. HPLC/LC-MS Analysis:
-
Develop a suitable HPLC or LC-MS method to resolve this compound from potential degradation products. A generic starting point could be a C18 column with a gradient elution using water and acetonitrile with 0.1% formic acid.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Inject the sample onto the HPLC/LC-MS system.
-
Record the peak area of this compound and any new peaks that appear.
3.4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
If using LC-MS, analyze the mass spectra of any new peaks to tentatively identify degradation products.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for conducting a stability study of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Paraherquamide A Resistance in Nematodes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Paraherquamide A (PHQ-A) resistance in nematodes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (PHQ-A) and its derivatives, such as derquantel (B64725), function as potent and selective antagonists of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the L-type (levamisole-sensitive) subtype.[1][2][3] By blocking these receptors at the neuromuscular junction, PHQ-A inhibits acetylcholine-mediated excitatory signaling, which leads to the cessation of muscle contraction and results in flaccid paralysis of the nematode.[4][5] This paralysis prevents the parasite from feeding and maintaining its position within the host, ultimately leading to its expulsion.
Q2: What are the suspected mechanisms of resistance to this compound in nematodes?
While specific resistance mechanisms to PHQ-A are still under investigation, two primary mechanisms are hypothesized based on resistance to other cholinergic anthelmintics:
-
Target-Site Modification: Alterations in the subunits of the L-type nAChR can reduce the binding affinity of PHQ-A. In Caenorhabditis elegans, the L-type nAChR is composed of subunits such as UNC-38, UNC-29, UNC-63, LEV-1, and LEV-8. Mutations in the genes encoding these subunits could be a primary mechanism of resistance. A change in the proportion of expressed nAChR subtypes may also contribute to resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gps) and Multidrug Resistance-associated Proteins (MRPs), can actively pump PHQ-A out of the nematode's cells. This reduces the intracellular concentration of the drug at its target site, thereby diminishing its efficacy.
Q3: What are the primary strategies to overcome this compound resistance?
Current strategies focus on leveraging different pharmacological pathways and circumventing the nematode's resistance mechanisms:
-
Combination Therapy: This is a highly effective strategy. The combination of derquantel (a PHQ-A derivative) with an anthelmintic from a different class, such as the macrocyclic lactone abamectin (B1664291), is marketed as Startect®. These two drugs have different modes of action; derquantel blocks nAChRs while abamectin potentiates glutamate-gated chloride channels (GluCls) and can also act as a non-competitive antagonist at nAChRs. This dual assault makes it less likely for a nematode to possess resistance to both mechanisms simultaneously.
-
Use of Synergists: Co-administration of PHQ-A with inhibitors of ABC transporters is a promising strategy. These inhibitors, also known as chemosensitizers or MDR reversal agents, block the efflux pumps, thereby increasing the intracellular concentration and efficacy of PHQ-A.
Q4: Are there any known cross-resistance patterns with this compound?
Due to its unique mode of action as an antagonist of a specific nAChR subtype, PHQ-A is generally effective against nematode strains that are resistant to other major anthelmintic classes like benzimidazoles and macrocyclic lactones. However, there is a theoretical potential for cross-resistance with other nAChR antagonists, though this is not well-documented for PHQ-A.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in larval motility assay results. | Inconsistent larval age or health. Inaccurate pipetting of larvae or compounds. Suboptimal incubation conditions (temperature, humidity). Solvent (e.g., DMSO) concentration is too high, causing toxicity. | Use a synchronized population of larvae (e.g., L3 stage). Ensure larvae are healthy and motile before starting the assay. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Maintain consistent and optimal incubation conditions for the specific nematode species. Ensure the final solvent concentration is non-toxic (typically ≤1% DMSO). |
| Lower than expected efficacy in a Fecal Egg Count Reduction Test (FECRT). | Underdosing of the animal. Improper drug administration. Presence of immature, non-egg-laying parasites. Rapid reinfection from a contaminated environment. Potential PHQ-A resistance in the parasite population. | Accurately weigh each animal to ensure correct dosage. Ensure the animal swallows the entire oral dose. Consider the lifecycle of the target parasite; PHQ-A may be less effective against larval stages. Move treated animals to a clean pasture to prevent immediate reinfection. If other factors are ruled out, perform further investigations into resistance (e.g., dose-response assays). |
| Inconsistent results in synergy assays (e.g., with ABC transporter inhibitors). | The chosen inhibitor is not effective against the specific ABC transporters in the nematode strain. The concentration of the inhibitor is suboptimal (too low for efficacy or too high, causing toxicity). The inhibitor or PHQ-A is unstable under assay conditions. | Screen a panel of different ABC transporter inhibitors. Perform a dose-response curve for the inhibitor alone to determine its non-toxic concentration range. Prepare fresh solutions of compounds for each experiment and minimize exposure to light or extreme temperatures if they are labile. |
| PHQ-A appears ineffective against a known susceptible nematode strain. | Degradation of the PHQ-A stock solution. Incorrect preparation of dilutions. Issues with the assay protocol or reagents. | Store the PHQ-A stock solution under recommended conditions (e.g., protected from light, appropriate temperature). Prepare fresh serial dilutions for each experiment. Include a positive control with a known effective anthelmintic to validate the assay's performance. |
Quantitative Data on Anthelmintic Efficacy
The following tables summarize quantitative data related to the efficacy of this compound and other anthelmintics. This data is crucial for establishing baseline susceptibility and identifying deviations that may indicate resistance.
Table 1: In Vitro Efficacy of this compound against Larval Stages of Various Nematodes
| Nematode Species | Assay Type | Efficacy Metric | Value (µg/ml) | Reference |
| Haemonchus contortus | Larval Motility | IC50 | 2.7 | |
| Trichostrongylus colubriformis | Larval Motility | IC50 | 0.058 | |
| Ostertagia circumcincta | Larval Motility | IC50 | 0.033 | |
| Haemonchus contortus | Larval Development | MIC50 | 31.2 |
Table 2: Comparative In Vivo Efficacy of this compound
| Nematode Species | Host | Dose (mg/kg) | Efficacy (% Reduction) | Reference |
| Trichostrongylus colubriformis | Gerbils | 1.56 | 98–100% | |
| Ivermectin-resistant H. contortus | Sheep | ≥ 0.5 | ≥98% | |
| Strongyloides stercoralis | Dogs | 2.0 | 91% | |
| Various GI & Lung Nematodes | Calves | 0.5 | 95% |
Table 3: Example of IC50 Values in Susceptible vs. Resistant Nematode Strains (Ivermectin)
This table serves as a template for how data on PHQ-A resistance could be presented. Specific IC50 values for PHQ-A in resistant strains are not yet widely published.
| Nematode Species | Strain | Anthelmintic | IC50 (nM) | Resistance Factor | Reference |
| C. elegans | N2B (Susceptible) | Ivermectin | 33.52 ± 8.89 | - | |
| C. elegans | IVR10 (Resistant) | Ivermectin | 71.06 ± 12.01 | 2.12 | |
| H. contortus | Susceptible Isolate | Ivermectin | 19.82 ± 3.48 | - | |
| H. contortus | Resistant Isolate | Ivermectin | 106.84 ± 21.01 | 5.40 |
Experimental Protocols
1. Larval Motility Assay
This in vitro assay assesses the paralytic effects of PHQ-A on nematode larvae.
-
Materials:
-
Third-stage larvae (L3) of the target nematode.
-
Assay medium (e.g., M9 buffer or Luria Broth).
-
96-well microtiter plates.
-
This compound stock solution (in DMSO).
-
Positive control (e.g., Levamisole).
-
Negative control (assay medium with DMSO).
-
Microscope or an automated motility tracking system.
-
-
Procedure:
-
Larvae Preparation: Recover L3 larvae from fecal cultures. Wash them multiple times with sterile water or buffer by centrifugation. Resuspend the final pellet in the assay medium and adjust the concentration to approximately 50-100 larvae per 50 µL.
-
Compound Preparation: Prepare a serial dilution of PHQ-A in the assay medium. The final DMSO concentration should not exceed a non-toxic level (e.g., 1%).
-
Assay Setup: Dispense 50 µL of the larval suspension into each well of a 96-well plate. Add 50 µL of the corresponding PHQ-A dilution or control solutions to each well.
-
Incubation: Incubate the plate at a temperature suitable for the nematode species (e.g., 25°C for C. elegans, 37°C for parasitic species) for a defined period (e.g., 24, 48, or 72 hours).
-
Motility Assessment: Visually score the percentage of motile larvae under a microscope or use an automated tracker (B12436777) to quantify movement. Larvae are considered immotile if they do not show sinusoidal motion, even after gentle stimulation.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
2. Fecal Egg Count Reduction Test (FECRT)
This in vivo assay determines the efficacy of PHQ-A in a host animal.
-
Materials:
-
A group of infected animals (e.g., sheep, cattle) with a pre-treatment fecal egg count of at least 150 eggs per gram (EPG).
-
This compound formulation for oral administration.
-
Fecal collection bags/gloves.
-
Microscope, slides, and a counting chamber (e.g., McMaster slide).
-
Flotation solution (e.g., saturated sodium chloride).
-
-
Procedure:
-
Animal Selection: Select a group of 10-20 animals of similar age and management history. Ensure they have not received anthelmintic treatment for at least 8 weeks.
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.
-
Treatment: Administer the correct dose of PHQ-A to the treatment group based on individual animal weight. An untreated control group should be maintained under the same conditions.
-
Post-Treatment Sampling (Day 10-14): Collect individual fecal samples from the same animals 10-14 days after treatment.
-
Fecal Egg Counting: For both pre- and post-treatment samples, use a standardized technique (e.g., McMaster method) to determine the number of eggs per gram (EPG) of feces for each animal.
-
Data Analysis: Calculate the percentage reduction in fecal egg count using the following formula: % Reduction = [1 - (Mean EPG Post-treatment / Mean EPG Pre-treatment)] x 100 An efficacy of ≥95% is generally considered effective, while a reduction of <95% may indicate resistance.
-
3. Synergy Assay (Checkerboard Method)
This assay determines if the effect of two drugs combined (e.g., PHQ-A and an ABC transporter inhibitor) is synergistic, additive, or antagonistic.
-
Procedure:
-
Setup: Use a 96-well plate format. Prepare serial dilutions of PHQ-A along the x-axis and the potential synergist along the y-axis.
-
Combination: Each well will contain a unique combination of concentrations of the two compounds. Include controls for each drug alone.
-
Assay Performance: Add the nematode larvae to each well and perform a motility or development assay as described above.
-
Data Analysis: After incubation, measure the effect (e.g., % motility inhibition) in each well. Calculate the Fractional Inhibitory Concentration (FIC) index. An FIC index of <0.5 indicates synergy, 0.5-4.0 indicates an additive effect, and >4.0 indicates antagonism.
-
Visualizations
Diagram 1: Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound and potential resistance pathways.
Diagram 2: Experimental Workflow for Assessing and Overcoming PHQ-A Resistance
Caption: Workflow for evaluating and addressing PHQ-A resistance.
Diagram 3: Logical Relationships of Resistance Mechanisms and Strategies
Caption: Relationship between resistance mechanisms and counter-strategies.
References
- 1. Mapping resistance-associated anthelmintic interactions in the model nematode Caenorhabditis elegans | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors [pubmed.ncbi.nlm.nih.gov]
- 4. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Paraherquamide A for Nematode Paralysis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Paraherquamide (B22789) A (PHQ-A) concentration for nematode paralysis assays.
Frequently Asked Questions (FAQs)
Q1: What is Paraherquamide A and how does it induce paralysis in nematodes?
This compound (PHQ-A) is an oxindole (B195798) alkaloid anthelmintic agent. It causes flaccid paralysis in nematodes by acting as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically showing higher efficacy for the levamisole-sensitive (L-type) nAChRs.[1] This blocks cholinergic neuromuscular transmission, leading to muscle relaxation and paralysis.[2]
Q2: What is a typical concentration range for this compound in a C. elegans paralysis assay?
The effective concentration of PHQ-A can vary depending on the specific experimental conditions and the nematode strain used. For C. elegans, a pLD50 of 5.02 has been reported for wild-type (N2) worms in a thrashing assay, which corresponds to a concentration of approximately 9.55 µM.
Q3: How should I prepare a stock solution of this compound?
This compound has poor aqueous solubility. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of PHQ-A powder. The molecular weight of this compound is approximately 477.58 g/mol . To make a 10 mM stock solution, you would dissolve 4.78 mg in 1 mL of 100% DMSO.
-
Add the appropriate volume of 100% DMSO to the PHQ-A powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Q4: What is the maximum final concentration of DMSO that can be used in the assay without affecting the nematodes?
To minimize solvent effects on nematode health and behavior, the final concentration of DMSO in the assay medium should be kept as low as possible, ideally below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No paralysis observed, even at high PHQ-A concentrations. | 1. Inactive Compound: PHQ-A may have degraded. 2. Incorrect Assay Conditions: Temperature, pH, or buffer composition may not be optimal. 3. Resistant Nematode Strain: The nematode strain being used may have inherent resistance to PHQ-A. 4. Insufficient Incubation Time: The duration of exposure may be too short. | 1. Test with a fresh batch of PHQ-A. Store stock solutions properly at -20°C. 2. Ensure assay conditions are consistent with established protocols. Maintain a constant temperature and use appropriate buffer solutions. 3. Verify the sensitivity of your nematode strain. Use a positive control anthelmintic with a known effect (e.g., levamisole) to confirm the responsiveness of your worms. 4. Extend the observation period. Paralysis may take several hours to become apparent, depending on the concentration and nematode species. |
| High variability in paralysis time between replicates. | 1. Inconsistent Worm Age: Age-synchronization of the nematode population is crucial as different developmental stages can have varying sensitivities. 2. Uneven Drug Distribution: The compound may not be evenly dispersed in the assay medium. 3. Inconsistent Number of Worms per Well: Overcrowding can affect behavior and drug exposure. | 1. Use an age-synchronous population of worms. A common method is to allow adult worms to lay eggs for a few hours and then remove the adults. 2. Ensure thorough mixing of the PHQ-A solution in the assay medium before adding the worms. 3. Standardize the number of worms used in each replicate. |
| Control worms (vehicle only) are showing signs of paralysis or reduced motility. | 1. High DMSO Concentration: The final concentration of the solvent may be toxic to the nematodes. 2. Unhealthy Worms: The initial worm population may be stressed or unhealthy. 3. Contamination: The culture plates or media may be contaminated. | 1. Lower the final DMSO concentration to less than 0.5%. Always run a vehicle-only control. 2. Use healthy, well-fed worms for your assays. Ensure proper cultivation techniques. 3. Use sterile techniques and fresh, properly prepared media and plates. |
| PHQ-A precipitates out of solution when added to the aqueous assay buffer. | 1. Poor Aqueous Solubility: The concentration of PHQ-A exceeds its solubility limit in the final assay buffer. 2. "Crashing out" of DMSO stock: Rapid dilution of the DMSO stock into the aqueous buffer can cause precipitation. | 1. Decrease the final concentration of PHQ-A. 2. Perform a serial dilution of the DMSO stock solution into the assay buffer. This gradual decrease in solvent concentration can help maintain solubility. Consider using a co-solvent if compatible with your assay.[3] |
Experimental Protocols
Detailed Protocol for C. elegans Paralysis Assay (Liquid-Based)
This protocol is adapted from standard methods for nematode paralysis assays.
Materials:
-
Age-synchronous population of L4 stage C. elegans
-
This compound (PHQ-A)
-
100% Dimethyl sulfoxide (DMSO)
-
M9 buffer
-
96-well flat-bottom microtiter plates
-
Plate shaker
-
Dissecting microscope
Procedure:
-
Preparation of PHQ-A Working Solutions:
-
Prepare a 10 mM stock solution of PHQ-A in 100% DMSO.
-
Perform serial dilutions of the PHQ-A stock solution in M9 buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Preparation of Nematodes:
-
Wash the age-synchronous L4 worms off their NGM plates using M9 buffer.
-
Wash the worms three times with M9 buffer to remove any bacteria, allowing the worms to settle by gravity between washes.
-
After the final wash, resuspend the worms in M9 buffer at a concentration of approximately 10-20 worms per 10 µL.
-
-
Assay Setup:
-
Add the appropriate volume of the PHQ-A working solutions to the wells of a 96-well plate. Include wells for a vehicle control (M9 with the same final DMSO concentration) and a positive control (e.g., levamisole).
-
Add 10 µL of the worm suspension to each well.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation and Scoring:
-
Incubate the plate at a constant temperature (e.g., 20°C).
-
At regular time intervals (e.g., every 30 minutes for the first 2 hours, then hourly), score the number of paralyzed worms in each well under a dissecting microscope.
-
A worm is considered paralyzed if it does not move when gently prodded with a platinum wire pick.
-
-
Data Analysis:
-
Calculate the percentage of paralyzed worms at each time point for each concentration.
-
Plot the percentage of paralysis against time for each concentration.
-
Determine the time required to paralyze 50% of the population (PT50) or the concentration required to paralyze 50% of the population at a specific time point (EC50).
-
Quantitative Data Summary
| Nematode Species | Stage | Assay Type | Compound | Concentration / Value | Effect | Reference |
| Caenorhabditis elegans (N2, wild-type) | Adult | Thrashing | This compound | pLD50 = 5.02 (~9.55 µM) | 50% suppression of thrashing | |
| Caenorhabditis elegans (acr-16 mutant) | Adult | Thrashing | This compound | pLC50 = 5.61 (~2.45 µM) | 50% inhibition of thrashing | |
| Haemonchus contortus | L3 Larvae | Motility | This compound | 2.7 µg/mL | 50% inhibition of motility after 72h | [1] |
| Trichostrongylus colubriformis | L3 Larvae | Motility | This compound | 0.058 µg/mL | 50% inhibition of motility after 72h | [1] |
| Ostertagia circumcincta | L3 Larvae | Motility | This compound | 0.033 µg/mL | 50% inhibition of motility after 72h | [1] |
Visualizations
Caption: Mechanism of this compound-induced paralysis in nematodes.
Caption: General workflow for a nematode paralysis assay using this compound.
References
- 1. In vitro activity of paraherquamide against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Paraherquamide A C. elegans Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Paraherquamide A (PHQ-A) assays using the model organism Caenorhabditis elegans. This resource is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems.
Assay Results & Interpretation
Question: My EC50/IC50 values for this compound are significantly different from what is reported in the literature. What could be the cause?
Answer: Discrepancies in EC50/IC50 values can arise from several factors. Here's a systematic approach to troubleshooting this issue:
-
Confirm Expected Values: First, ensure you are comparing your results to appropriate benchmarks. For motility or thrashing assays in wild-type (N2) C. elegans, the pLD50 (negative logarithm of the lethal dose 50) for this compound is approximately 5.02, which corresponds to an EC50 of about 9.5 µM.[1]
-
Worm Strain Verification: Genetic background is a major contributor to variations in drug sensitivity.[2]
-
Action: Verify the genotype of your wild-type strain. Genetic drift can occur over time in laboratory strains. If possible, obtain a fresh stock from a reliable source like the Caenorhabditis Genetics Center (CGC).
-
Resistance: Be aware of potential resistance-conferring mutations. Mutations in the subunits of the L-type nicotinic acetylcholine (B1216132) receptor (nAChR), the target of PHQ-A, can lead to high levels of resistance. For example, strains with mutations in the unc-63 gene are highly resistant to PHQ-A.[1]
-
-
Assay Conditions: Minor variations in assay conditions can significantly impact results.
-
Action: Refer to the detailed experimental protocols provided below and ensure your parameters for temperature, exposure time, and worm developmental stage are consistent.
-
Question: I am observing a high degree of variability between replicate wells/plates in my motility assay. What are the likely sources of this inconsistency?
Answer: High variability often points to inconsistencies in experimental setup and execution.
-
Worm Synchronization: A lack of tight synchronization is a primary cause of variability.
-
Action: Ensure your worm population is at a uniform developmental stage (e.g., L4 larvae or day 1 adults). Use a standardized synchronization protocol, such as bleaching, followed by timed egg laying.
-
-
Compound Distribution: Uneven distribution of PHQ-A in the assay wells can lead to inconsistent exposure.
-
Action: When preparing assay plates, ensure the PHQ-A solution is thoroughly mixed with the media or buffer before dispensing. For liquid assays, gentle agitation after adding the compound can help ensure homogeneity.
-
-
Solvent Effects: The solvent used to dissolve PHQ-A, typically DMSO, can have effects on worm motility at higher concentrations.
-
Action: Keep the final DMSO concentration consistent across all wells, including controls, and as low as possible (ideally ≤ 0.5%).
-
-
Bacterial Lawn: The presence and state of the bacterial food source can influence worm behavior and potentially the effective concentration of the drug.
-
Action: For motility assays in liquid, it is often best to perform them in the absence of bacteria to avoid confounding factors. If bacteria are required, use a standardized preparation of killed bacteria to prevent metabolism of the compound.
-
Question: My worms are showing paralysis or reduced motility even in the control (vehicle-only) wells. What should I check?
Answer: Paralysis in control wells indicates a problem with the assay conditions or the health of the worms.
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic.
-
Action: Prepare a dilution series of your solvent to determine the highest non-toxic concentration for your specific assay conditions.
-
-
Worm Health: Unhealthy worms will exhibit reduced motility.
-
Action: Before starting an assay, visually inspect your worm population for normal morphology, movement, and behavior on their growth plates. Ensure they are not starved or overcrowded.
-
-
Environmental Stress: Temperature fluctuations or osmotic stress can impact worm motility.
-
Action: Maintain a constant and appropriate temperature (typically 20°C) throughout the experiment. Ensure all solutions and media are isotonic to the worms' environment (e.g., M9 buffer).
-
Experimental Procedures
Question: I am having trouble with my pharyngeal pumping assay. The pumping rates are irregular even before adding this compound.
Answer: Irregular pharyngeal pumping can be caused by several factors related to the worms' physiological state and the assay environment.
-
Food Source: Pharyngeal pumping is highly dependent on the presence and quality of food.
-
Action: Ensure a consistent and fresh lawn of E. coli OP50 on your assay plates. Pumping rates can be stimulated and stabilized by the presence of food or by adding serotonin (B10506) (5-HT) to the assay medium.[3]
-
-
Worm Handling: Mechanical stress from handling can temporarily inhibit pumping.
-
Action: After transferring worms to the assay plate, allow them to acclimate for a defined period (e.g., 10-30 minutes) before recording pumping rates.
-
-
Developmental Stage: Pumping rates can vary with the age of the worm.
-
Action: Use a tightly synchronized population of worms at the desired developmental stage.
-
Question: How should I prepare my this compound stock solution and dilutions for the assay?
Answer: Proper preparation of your compound is critical for obtaining reproducible results.
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare serial dilutions from your stock solution. It is good practice to perform an intermediate dilution in DMSO before the final dilution into the aqueous assay buffer or media to prevent precipitation of the compound.
-
Final Concentration: Ensure the final concentration of DMSO in your assay is low and consistent across all treatments and controls.
Data Presentation
Table 1: Expected EC50/pLD50 Values for this compound in C. elegans Motility Assays
| Strain | Assay Type | Reported Value (pLD50) | Approximate EC50 (µM) | Reference |
| N2 (Wild-type) | Thrashing Assay | 5.02 (95% CI: 4.91-5.12) | 9.55 | [1] |
| acr-16(ok789) | Thrashing Assay | 5.61 (95% CI: 5.52-5.69) | 2.45 | [1] |
| unc-63(x37) | Thrashing Assay | Highly Resistant | >100 | [1] |
Note: pLD50 is the negative logarithm of the concentration that causes 50% paralysis. The approximate EC50 is calculated as 10^(-pLD50) M.
Experimental Protocols
Protocol 1: C. elegans Motility (Thrashing) Assay
This protocol is adapted from standard methods for assessing the effect of anthelmintic compounds on C. elegans locomotion.[4][5]
-
Worm Synchronization:
-
Prepare a synchronized population of L4 stage worms by standard bleaching methods, followed by plating the eggs onto NGM plates seeded with E. coli OP50.
-
Incubate the plates at 20°C until the worms reach the L4 stage. For day 1 adult assays, incubate for an additional 12-16 hours.
-
-
Assay Preparation:
-
On the day of the assay, prepare the necessary dilutions of this compound in M9 buffer. Ensure the final DMSO concentration does not exceed 0.5%.
-
Pipette 100 µL of each PHQ-A dilution or control (M9 + vehicle) into the wells of a 96-well microtiter plate.
-
-
Worm Preparation and Transfer:
-
Wash the synchronized worms off their NGM plates using M9 buffer.
-
Wash the worms three times in M9 buffer to remove bacteria, allowing the worms to pellet by gravity between washes.
-
After the final wash, resuspend the worms in M9 buffer at a concentration of approximately 1 worm/µL.
-
Transfer 5-10 worms in a small volume (e.g., 5 µL) to each well of the 96-well plate.
-
-
Data Acquisition:
-
Incubate the plate at 20°C for the desired exposure time (e.g., 1-4 hours).
-
Record the movement of the worms. This can be done manually by counting the number of thrashes (one thrash is a complete change in the direction of bending at the mid-body) in a set time interval (e.g., 30 seconds) under a stereomicroscope.
-
Alternatively, automated tracking systems can be used to quantify motility.
-
-
Data Analysis:
-
Calculate the average thrashing rate for each concentration.
-
Normalize the data to the vehicle control.
-
Plot the normalized thrashing rate against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
-
Protocol 2: C. elegans Pharyngeal Pumping Assay
This protocol outlines the steps to measure the effect of this compound on the feeding behavior of C. elegans.[2][6][7]
-
Worm and Plate Preparation:
-
Prepare synchronized day 1 adult worms as described in the motility assay protocol.
-
Prepare NGM assay plates seeded with a small, circular lawn of E. coli OP50 in the center.
-
Prepare a solution of this compound in M9 buffer containing 5 mM serotonin (5-HT) to stimulate pumping. Include a vehicle control with 5-HT and DMSO.
-
-
Assay Procedure:
-
Transfer a single synchronized adult worm to the bacterial lawn on an assay plate.
-
Allow the worm to acclimate for 10-30 minutes.
-
-
Drug Exposure and Data Collection:
-
Add a drop (e.g., 50 µL) of the this compound/5-HT solution or the control solution to the bacterial lawn, ensuring the worm is in the liquid.
-
After a defined exposure period (e.g., 30 minutes), place the plate under a stereomicroscope.
-
Count the number of pharyngeal grinder movements for a 30-second interval.
-
Repeat this for at least 10-15 worms per concentration.
-
-
Data Analysis:
-
Calculate the average pumping rate (pumps per minute) for each concentration.
-
Normalize the data to the vehicle control.
-
Plot the normalized pumping rate against the log of the this compound concentration to determine the IC50.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the C. elegans neuromuscular junction.
Caption: Logical workflow for troubleshooting inconsistent this compound assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharyngeal Pumping Assay for Quantifying Feeding Behavior in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. C. elegans thrashing assays [bio-protocol.org]
- 5. Fast, automated measurement of nematode swimming (thrashing) without morphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharyngeal Pumping Assay - Zamanian Lab Docs [zamanianlab.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Enhancing the Oral Bioavailability of Paraherquamide A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to methods for increasing the oral bioavailability of the anthelmintic compound Paraherquamide A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
Based on successful approaches for other poorly soluble anthelmintics, such as mebendazole (B1676124) and albendazole (B1665689), the following strategies hold significant promise for this compound:
-
Physical Modifications:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. Upon administration, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with an increased surface area, thereby enhancing dissolution and absorption.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area-to-volume ratio, leading to improved dissolution rates and saturation solubility.
-
-
Chemical Modifications:
-
Prodrug Synthesis: While not yet reported for this compound, creating a more water-soluble or lipid-soluble prodrug that is metabolized to the active this compound in vivo could be a viable strategy.
-
-
Formulation-Based Approaches:
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and facilitate its absorption.
-
Q3: What kind of improvements in bioavailability can be expected with these methods?
While specific data for this compound is not available, studies on other poorly soluble anthelmintics provide a strong indication of the potential for improvement. For instance, redispersible microparticles of mebendazole with low-substituted hydroxypropylcellulose (B1664869) have demonstrated a 2.67 to 2.97-fold increase in the area under the curve (AUC) in mice compared to the pure drug[1][2]. Nanoparticle formulations of albendazole have also shown a 2 to 3-fold increase in bioavailability in rats[3].
Troubleshooting Guides
Issue: Low and variable oral absorption of this compound in preclinical animal models.
Possible Cause 1: Poor aqueous solubility limiting dissolution.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the poor aqueous solubility of your this compound batch through solubility testing in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Implement Solubility Enhancement Techniques:
-
Solid Dispersion: Prepare solid dispersions of this compound with hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).
-
Nanoparticle Formulation: Utilize wet bead milling or high-pressure homogenization to produce a nanosuspension of this compound.
-
-
Possible Cause 2: Potential for P-glycoprotein (P-gp) mediated efflux.
-
Troubleshooting Steps:
-
In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine the efflux ratio of this compound. An efflux ratio significantly greater than 2 suggests P-gp mediated efflux.
-
Co-administration with a P-gp Inhibitor: In your in vivo studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil) to assess if this increases its systemic exposure.
-
Possible Cause 3: First-pass metabolism.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Incubate this compound with liver microsomes to evaluate its metabolic stability.
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites and the Cytochrome P450 (CYP450) enzymes involved. Recent research suggests that CYP450 enzymes are involved in the metabolism of oxindole (B195798) alkaloids[4][5].
-
Data Presentation
Table 1: Expected Pharmacokinetic Improvements Based on Analogous Anthelmintic Formulations
| Formulation Strategy | Model Compound | Animal Model | Key Pharmacokinetic Improvement | Reference |
| Solid Dispersion | Mebendazole | Mice | 2.67 to 2.97-fold increase in AUC | |
| Nanoparticle Formulation | Albendazole | Rats | 2 to 3-fold increase in bioavailability |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (B109758), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of a 1:1 mixture of dichloromethane and methanol.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under vacuum at 40°C using a rotary evaporator until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the resulting solid dispersion and pass it through a 100-mesh sieve.
-
Store the solid dispersion in a desiccator until further use.
-
Protocol 2: In Vivo Oral Bioavailability Study in Mice
-
Animals: Male Swiss albino mice (25-30 g).
-
Formulations:
-
This compound suspension (in 0.5% carboxymethylcellulose).
-
This compound solid dispersion (reconstituted in 0.5% carboxymethylcellulose).
-
-
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (approximately 100 µL) from the retro-orbital plexus at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration into heparinized tubes.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
For absolute bioavailability, an intravenous administration group is required for comparison.
-
Mandatory Visualization
Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.
Caption: Potential metabolic pathway and absorption barriers for this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Enhanced bioavailability and anthelmintic efficacy of mebendazole in redispersible microparticles with low-substituted hydroxypropylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold [frontiersin.org]
mitigating off-target effects of Paraherquamide A in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paraherquamide (B22789) A (PHQ-A) in experimental models. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
Issue 1: Unexpected Mammalian Cell Cytotoxicity or Off-Target Effects in In Vitro Assays
Symptoms:
-
High levels of cytotoxicity in mammalian cell lines at concentrations intended to be selective for nematodes.
-
Inhibition or activation of mammalian nicotinic acetylcholine (B1216132) receptors (nAChRs) at concentrations close to the EC50 for nematode nAChRs.
-
Inconsistent dose-response curves in mammalian cell lines.
Possible Causes:
-
Paraherquamide A has known off-target activity on mammalian nAChRs, particularly muscle-type and α3 ganglionic subtypes.[1]
-
The experimental concentration of PHQ-A is too high, exceeding the selectivity window.
-
The mammalian cell line used expresses a high level of nAChRs susceptible to PHQ-A.
Solutions:
-
Determine the Selectivity Index: Conduct parallel dose-response assays on both the target nematode cells/organism and a relevant mammalian cell line (e.g., a muscle cell line or a neuroblastoma cell line expressing nAChRs). This will allow you to determine the selectivity index (SI = IC50 for mammalian cells / IC50 for nematode cells) and establish a therapeutic window for your experiments.
-
Competitive Antagonism Assay: To confirm that the off-target effects are mediated by nAChRs, perform a competitive antagonism assay using a known nAChR antagonist, such as mecamylamine (B1216088). Pre-incubating the mammalian cells with mecamylamine should block the off-target effects of PHQ-A.
-
Use a More Selective Analog (if available): Analogs of this compound, such as 2-deoxy-paraherquamide (derquantel), may exhibit different selectivity profiles.[2][3] Depending on the specific nAChR subtype involved, an analog might offer a better selectivity window.
Experimental Protocol: Determining the Selectivity Index of this compound
Objective: To determine the relative potency of this compound against a target nematode species and a mammalian cell line to calculate the selectivity index.
Materials:
-
This compound
-
Nematode larvae (e.g., Haemonchus contortus L3)
-
Mammalian cell line (e.g., rat diaphragm muscle cells or a cell line expressing human nAChRs)
-
Appropriate culture media for both nematodes and mammalian cells
-
96-well plates
-
Microplate reader
-
Microscope
Methodology:
-
Nematode Motility Assay (Dose-Response):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of PHQ-A in the nematode culture medium to achieve a range of concentrations.
-
Add approximately 50-100 L3 larvae to each well of a 96-well plate.
-
Add the different concentrations of PHQ-A to the wells. Include a solvent control (DMSO) and a negative control (medium only).
-
Incubate the plate at the appropriate temperature for the nematode species (e.g., 37°C for H. contortus).
-
After a set time point (e.g., 24 or 48 hours), assess larval motility under a microscope. Larvae that are not moving or have a straightened appearance are considered inhibited.
-
Calculate the percentage of motility inhibition for each concentration compared to the negative control.
-
Plot the percentage of inhibition against the log of the PHQ-A concentration to generate a dose-response curve and determine the IC50 value.
-
-
Mammalian Cell Viability Assay (Dose-Response):
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of PHQ-A. Include a solvent control and a negative control.
-
Incubate the plate for a period relevant to your experiment (e.g., 24 or 48 hours).
-
Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Calculate the percentage of cell viability for each concentration compared to the negative control.
-
Plot the percentage of viability against the log of the PHQ-A concentration to generate a dose-response curve and determine the IC50 value.
-
-
Calculate the Selectivity Index (SI):
-
SI = IC50 (mammalian cells) / IC50 (nematode larvae)
-
A higher SI value indicates greater selectivity for the nematode target.
-
Issue 2: Adverse Effects and Toxicity in Animal Models
Symptoms:
-
In rodent models: mild depression, breathing difficulty, respiratory failure, and death at higher doses.[4]
-
In dogs: depression, ataxia, and protrusion of the nictitating membrane.
-
Symptoms appear rapidly, often within 30 minutes of administration.[4]
Possible Causes:
-
Antagonism of mammalian nicotinic acetylcholine receptors, leading to neuromuscular and autonomic side effects.
-
The dose of this compound is too high for the specific animal model. Different species can have varying sensitivities.
-
The route of administration leads to rapid systemic exposure and high peak plasma concentrations.
Solutions:
-
Dose Reduction and Optimization: Conduct a dose-ranging study to determine the minimum effective dose for anthelmintic activity and the maximum tolerated dose in your specific animal model.
-
Co-administration with a Cholinergic Antagonist: The co-administration of a broad-spectrum nAChR antagonist that does not readily cross the blood-brain barrier (if CNS effects are the target) or a peripherally selective antagonist can help mitigate the peripheral side effects of PHQ-A. Mecamylamine is a non-selective nAChR antagonist that has been shown to block the effects of nicotinic agonists.[1][5][6]
-
Lipid-Based Formulation: Formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can alter its pharmacokinetic profile. This may lead to a slower absorption rate, reduced peak plasma concentrations, and potentially improved selectivity by altering tissue distribution.
Experimental Protocol: Co-administration of this compound and Mecamylamine in a Mouse Model
Objective: To evaluate the efficacy of mecamylamine in mitigating the acute toxicity of this compound in a mouse model.
Materials:
-
This compound
-
Mecamylamine hydrochloride
-
Sterile saline solution
-
CD-1 mice (male, 8-10 weeks old)
-
Oral gavage needles
-
Subcutaneous injection needles and syringes
-
Observation cages
Methodology:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Preparation of Dosing Solutions:
-
Prepare a solution of this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Prepare a solution of mecamylamine hydrochloride in sterile saline for subcutaneous injection.
-
-
Dosing and Observation:
-
Divide the mice into four groups:
-
Group 1: Vehicle control (oral) + Saline control (s.c.)
-
Group 2: this compound (e.g., a known toxic dose, such as the LD50 of 14.9 mg/kg) (oral) + Saline control (s.c.)[4]
-
Group 3: this compound (toxic dose) (oral) + Mecamylamine (e.g., 1-3 mg/kg) (s.c.)[1]
-
Group 4: Vehicle control (oral) + Mecamylamine (s.c.)
-
-
Administer the subcutaneous injection of saline or mecamylamine 15-30 minutes before the oral administration of the vehicle or this compound.
-
Observe the animals continuously for the first hour post-dosing and then at regular intervals for up to 24 hours.
-
Record the incidence and severity of clinical signs of toxicity, such as depression, ataxia, respiratory distress, and mortality.
-
-
Data Analysis:
-
Compare the incidence and severity of toxic signs and mortality rates between the group receiving PHQ-A alone and the group receiving the co-administration of PHQ-A and mecamylamine.
-
Statistical analysis (e.g., Fisher's exact test for mortality, and appropriate scoring systems for clinical signs) should be performed to determine if mecamylamine significantly reduces the toxicity of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to off-target effects?
A1: this compound is a potent anthelmintic that acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[2][3] It shows selectivity for nematode L-type nAChRs over nematode N-type and mammalian nAChRs.[2] However, this selectivity is not absolute. At higher concentrations, this compound can also block mammalian nAChRs, particularly those found at the neuromuscular junction and in autonomic ganglia.[1] This blockade of mammalian nAChRs is the primary cause of its off-target effects and toxicity, leading to symptoms such as muscle weakness, respiratory distress, and autonomic dysfunction.
Q2: How can I improve the selectivity of this compound in my experiments?
A2: Improving the selectivity of this compound involves several strategies:
-
Dose Optimization: Use the lowest effective concentration of PHQ-A that elicits the desired effect on the nematode target while minimizing effects on mammalian systems.
-
Use of Analogs: Investigate the use of this compound analogs, such as 2-deoxy-paraherquamide (derquantel), which may have a more favorable selectivity profile for certain applications.
-
Formulation Strategies: Employing lipid-based formulations like SEDDS can alter the drug's absorption and distribution, potentially enhancing its delivery to the target site and reducing systemic exposure.
Q3: Are there any known compounds that can be used to counteract the off-target effects of this compound?
A3: Yes, since the off-target effects are primarily due to the blockade of mammalian nAChRs, co-administration with a nicotinic antagonist can be an effective strategy. Mecamylamine is a non-selective nAChR antagonist that can be used experimentally to block these off-target effects.[1][5] The choice of the counteracting agent and its dosage should be carefully considered based on the specific experimental model and the desired outcomes.
Q4: What are the key differences in sensitivity to this compound between different animal species?
A4: There are significant species-specific differences in sensitivity to this compound. For example, dogs have been reported to be much more sensitive to the toxic effects of PHQ-A than ruminants like cattle and sheep.[4] Rodents, such as mice, have an LD50 of approximately 14.9 mg/kg when administered orally.[4] It is crucial to conduct preliminary dose-finding studies in the specific animal model you are using to establish a safe and effective dose range.
Data Presentation
Table 1: Comparative Potency of this compound and its Analog on Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | Agonist/Antagonist | Test System | pKB / IC50 | Reference |
| This compound | Ascaris suum Nicotine-sensitive | Antagonist | Muscle Strips | pKB: 5.86 ± 0.14 | [3] |
| Ascaris suum Levamisole-sensitive | Antagonist | Muscle Strips | pKB: 6.61 ± 0.19 | [3] | |
| Ascaris suum Pyrantel-sensitive | Antagonist | Muscle Strips | pKB: 6.50 ± 0.11 | [3] | |
| Ascaris suum Bephenium-sensitive | Antagonist | Muscle Strips | pKB: 6.75 ± 0.15 | [3] | |
| 2-deoxy-paraherquamide | Ascaris suum Levamisole-sensitive | Antagonist | Muscle Strips | pKB: 5.31 ± 0.13 | [3] |
| Ascaris suum Pyrantel-sensitive | Antagonist | Muscle Strips | pKB: 5.63 ± 0.10 | [3] | |
| Ascaris suum Bephenium-sensitive | Antagonist | Muscle Strips | pKB: 6.07 ± 0.13 | [3] | |
| Human α3 ganglionic nAChR | Antagonist | Ca2+ flux assay | IC50 ~ 9 µM | [1] | |
| Human muscle-type nAChR | Antagonist | Ca2+ flux assay | IC50 ~ 3 µM | [1] | |
| Human α7 CNS subtype nAChR | Inactive | Ca2+ flux assay | > 100 µM | [1] |
Table 2: Acute Toxicity of this compound in Mice
| Compound | Animal Model | Route of Administration | LD50 | No-Effect Dose | Reference |
| This compound | Male CD-1 Mice | Oral | 14.9 mg/kg | 5.6 mg/kg | [4] |
| Ivermectin | Male CD-1 Mice | Oral | 29.5 mg/kg | 18.0 mg/kg | [4] |
Visualizations
Caption: Mechanism of this compound action and off-target effects.
Caption: Workflow for mitigating this compound off-target effects.
References
- 1. Let your ideas flow with draw.io: designing a scientific experiment - draw.io [drawio-app.com]
- 2. In vitro activity of paraherquamide against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Flow Chart | Creately [creately.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Paraherquamide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of Paraherquamide (B22789) A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of Paraherquamide A?
The large-scale synthesis of this compound, a potent anthelmintic agent, presents several significant challenges stemming from its complex molecular architecture. Key difficulties include:
-
Construction of the Bicyclo[2.2.2]diazaoctane Core: This unique bridged-ring system is a central feature of the paraherquamide family. Its creation often involves complex intramolecular reactions that can be difficult to control on a large scale.
-
Stereocontrol: The molecule contains multiple stereocenters, requiring highly selective asymmetric synthesis methods to obtain the desired biologically active isomer.
-
Formation of the Spiro-oxindole Moiety: The spirocyclic junction is another critical structural element that can be challenging to construct efficiently and with high diastereoselectivity.
-
Synthesis of the Substituted Proline Fragment: Accessing the required α-alkylated-β-hydroxyproline derivatives in an enantiomerically pure form is a non-trivial synthetic step.
-
Dioxepin Ring Formation: The final steps involving the construction of the seven-membered dioxepin ring can be problematic, particularly the dehydration of a hindered alcohol to form the enol ether.[1]
-
Overall Yield and Process Optimization: As with many multi-step total syntheses, maintaining a good overall yield during scale-up is a major hurdle. Each step needs to be robust and high-yielding to make the process economically viable.
Q2: What is the proposed biosynthetic route for the bicyclo[2.2.2]diazaoctane ring system, and how does it inform synthetic strategies?
The biosynthesis of the bicyclo[2.2.2]diazaoctane ring in paraherquamides is hypothesized to proceed through a biological intramolecular Diels-Alder cycloaddition reaction.[2][3] This is an intriguing hypothesis because the Diels-Alder reaction is relatively rare in natural product biosynthesis. This proposed biomimetic approach has inspired synthetic chemists, although non-biomimetic strategies are also commonly employed. One of the most successful synthetic strategies involves a highly diastereoselective intramolecular S(N)2' cyclization to generate the core ring system.[4][5]
Q3: Are there any known issues with the stability of intermediates in the this compound synthesis?
Yes, certain intermediates in the paraherquamide synthesis pathways can be unstable. For example, efforts to prepare key precursors to the proposed Diels-Alder reaction have been met with failure due to the instability of the intermediate, which can lead to a retro-Michael reaction.[2] Careful handling, purification, and selection of reaction conditions are crucial to minimize the decomposition of sensitive intermediates.
Troubleshooting Guides
Problem 1: Low Yield in the Bicyclo[2.2.2]diazaoctane Ring Formation via Intramolecular S(N)2' Cyclization
| Potential Cause | Troubleshooting Solution |
| Suboptimal Base | The choice of base is critical for the efficiency of the S(N)2' cyclization. Screen a variety of non-nucleophilic bases (e.g., KHMDS, LiHMDS, DBU) to find the optimal conditions for your specific substrate. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. Test a range of aprotic solvents such as THF, toluene, or dioxane. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they may also lead to incomplete reactions. Gradually increase the reaction temperature to find a balance between reaction rate and selectivity. |
| Poor Leaving Group | The nature of the leaving group on the allylic substrate is important. Consider converting a hydroxyl group to a better leaving group, such as a mesylate or tosylate, to facilitate the cyclization. |
| Substrate Conformation | The conformation of the precursor can affect the proximity of the reacting groups. The use of certain additives or solvent systems might favor a more reactive conformation. |
Problem 2: Poor Diastereoselectivity in the Spiro-oxindole Formation
| Potential Cause | Troubleshooting Solution |
| Inappropriate Catalyst | For catalyzed reactions, the choice of catalyst and ligand is paramount for controlling stereoselectivity. For metal-catalyzed reactions, screen different metal precursors and chiral ligands. |
| Unfavorable Reaction Temperature | The diastereoselectivity of many reactions is temperature-dependent. Running the reaction at a lower temperature may favor the formation of the kinetic product, while higher temperatures can lead to the thermodynamic product. |
| Solvent Effects | The solvent can influence the transition state geometry. A screen of solvents with varying polarities is recommended to optimize diastereoselectivity. |
| Steric Hindrance | The steric bulk of substituents on the reacting partners can direct the stereochemical outcome. Modifying protecting groups or other non-essential bulky groups might improve selectivity. |
Experimental Protocols
Key Experiment: Diastereoselective Intramolecular S(N)2' Cyclization for Bicyclo[2.2.2]diazaoctane Core Synthesis
This protocol is a generalized procedure based on synthetic strategies reported for this compound and related compounds.[4][5]
Materials:
-
Allylic alcohol precursor
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., Potassium bis(trimethylsilyl)amide - KHMDS)
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Activation of the Allylic Alcohol:
-
Dissolve the allylic alcohol precursor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add triethylamine or DIPEA (1.5 equivalents).
-
Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with cold water and extract the product with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude mesylate or tosylate is often used in the next step without further purification.
-
-
Intramolecular S(N)2' Cyclization:
-
Dissolve the crude activated precursor in anhydrous THF under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C or -40 °C).
-
Slowly add a solution of KHMDS (1.1 equivalents) in THF to the reaction mixture.
-
Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired bicyclo[2.2.2]diazaoctane core.
-
Visualizations
Caption: Workflow for the two-step synthesis of the bicyclo[2.2.2]diazaoctane core.
Caption: Troubleshooting logic for low yield in the S(N)2' cyclization step.
References
- 1. Natural Products Synthesis: Enabling Tools to Penetrate Nature’s Secrets of Biogenesis and Biomechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. Total synthesis and biosynthesis of the paraherquamides: an intriguing story of the biological Diels-Alder construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric, stereocontrolled total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Development of Effective Delivery Vehicles for Paraherquamide A in Livestock
Welcome to the Technical Support Center for Paraherquamide A (PHQ-A) Delivery Vehicle Development. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with formulating effective oral delivery systems for the potent anthelmintic, this compound, in livestock.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising anthelmintic for livestock?
A1: this compound (PHQ-A) is a naturally occurring oxindole (B195798) alkaloid with broad-spectrum anthelmintic activity.[1] It is a promising candidate for use in livestock due to its efficacy against a range of gastrointestinal nematodes, including strains resistant to other anthelmintic classes.[1] Its unique mode of action, targeting nicotinic acetylcholine (B1216132) receptors in nematodes, provides a valuable tool in the management of anthelmintic resistance.[1]
Q2: What are the main challenges in developing an effective oral delivery vehicle for PHQ-A in ruminant livestock?
A2: The primary challenges stem from the complex gastrointestinal physiology of ruminants and the physicochemical properties of PHQ-A. The rumen's large volume, microbial population, and specific pH can lead to drug dilution, degradation, and altered absorption. Furthermore, PHQ-A's poor aqueous solubility can limit its dissolution and subsequent absorption in the gastrointestinal tract, potentially reducing its bioavailability and efficacy.
Q3: What are the key physicochemical properties of this compound to consider during formulation development?
A3: Understanding the physicochemical properties of PHQ-A is crucial for designing an effective delivery system. Key parameters include its molecular weight, aqueous solubility, pKa, and partition coefficient (logP). These properties influence its dissolution rate, membrane permeability, and overall absorption.
Q4: What are some promising formulation strategies to enhance the oral bioavailability of PHQ-A in livestock?
A4: Several strategies can be employed to overcome the challenges of PHQ-A delivery. These include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, enhancing its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and solid lipid nanoparticles (SLNs) can improve the solubilization and absorption of lipophilic drugs like PHQ-A.
-
Solid Dispersions: Dispersing PHQ-A in a polymer matrix at a molecular level can enhance its solubility and dissolution.
-
Controlled-Release Devices: Intraruminal boluses or capsules can provide sustained release of the drug over an extended period, improving efficacy and reducing the frequency of administration.[2][3]
Q5: What regulatory guidelines should be followed for the stability testing of veterinary drug products?
A5: Stability testing for veterinary medicinal products should generally follow the principles outlined by the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH). Key guidelines to consult include VICH GL3(R) on stability testing of new veterinary drug substances and medicinal products. These guidelines provide recommendations for study design, storage conditions, and testing frequencies.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability and High Variability in Pharmacokinetic Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of PHQ-A | • Reduce particle size of the active pharmaceutical ingredient (API) through micronization or nanomilling.• Formulate as a solid dispersion with a hydrophilic polymer.• Develop a lipid-based formulation (e.g., SMEDDS) to improve solubilization. |
| Degradation in the rumen | • Develop a formulation with a protective coating that is stable at ruminal pH but dissolves in the abomasum or small intestine.• Utilize an intraruminal controlled-release device that bypasses significant ruminal degradation. |
| Insufficient dissolution rate | • Incorporate solubilizing agents or surfactants into the formulation.• Increase the surface area of the drug through particle size reduction. |
| High first-pass metabolism | • Investigate the potential for co-administration with an inhibitor of relevant metabolic enzymes (requires extensive safety and efficacy studies).• Explore alternative routes of administration if oral bioavailability remains unacceptably low. |
| Interaction with feed components | • Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on drug absorption. |
Issue 2: Formulation Instability During Storage
| Potential Cause | Troubleshooting Steps |
| Chemical degradation of PHQ-A (e.g., hydrolysis, oxidation) | • Conduct forced degradation studies to identify the primary degradation pathways.• Incorporate appropriate antioxidants or pH-modifying agents into the formulation.• Select packaging that protects against light and moisture. |
| Physical instability (e.g., crystal growth, phase separation) | • For solid dispersions, ensure the drug is fully amorphous and remains so over time using techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).• For lipid-based systems, optimize the surfactant and co-surfactant concentrations to ensure emulsion stability. |
| Microbial contamination | • For liquid or semi-solid formulations, include a suitable preservative system.• Ensure manufacturing processes are conducted under appropriate aseptic conditions. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₅N₃O₅ | PubChem |
| Molecular Weight | 493.6 g/mol | PubChem |
| Calculated logP | 3.5 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
| Aqueous Solubility | Poorly soluble | General Literature |
| pKa | Not readily available in literature | - |
Note: Experimentally determined values for aqueous solubility, pKa, and logP are essential for accurate formulation development and should be determined empirically.
Experimental Protocols
In Vitro Dissolution Testing for Oral Formulations in a Ruminant Model
Objective: To assess the in vitro release profile of PHQ-A from a formulated product under conditions simulating the ruminant gastrointestinal tract.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.
-
Dissolution Media: A multi-stage dissolution can be performed to mimic the different pH environments of the ruminant GIT:
-
Stage 1 (Rumen): pH 6.8 buffer (e.g., phosphate (B84403) buffer) for a duration representative of ruminal transit time (e.g., 12-24 hours).
-
Stage 2 (Abomasum): pH 2.5 buffer (e.g., simulated gastric fluid without enzymes) for a duration representative of abomasal transit time (e.g., 1-2 hours).
-
Stage 3 (Small Intestine): pH 7.4 buffer (e.g., simulated intestinal fluid without enzymes) for the remainder of the study.
-
-
Procedure: a. Place the formulated dosage form in the dissolution vessel containing the Stage 1 medium at 37°C. b. Begin stirring at a specified rate (e.g., 50 rpm). c. At predetermined time points, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium. d. After the specified duration in Stage 1, carefully transfer the dosage form to a new vessel containing the Stage 2 medium, and repeat the sampling process. e. Subsequently, transfer the dosage form to the Stage 3 medium and continue sampling until the end of the study. f. Analyze the collected samples for PHQ-A concentration using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
In Vivo Pharmacokinetic Study of an Oral PHQ-A Formulation in Cattle
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of PHQ-A after oral administration of a formulated product to cattle.
Methodology:
-
Animals: Use a sufficient number of healthy cattle of a specific breed and weight range. House the animals individually to allow for accurate monitoring.
-
Dosing: Administer the PHQ-A formulation orally at a predetermined dose.
-
Blood Sampling: a. Collect blood samples from the jugular or coccygeal vein into tubes containing an appropriate anticoagulant (e.g., EDTA). b. A typical sampling schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-administration.
-
Sample Processing: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Analytical Method: a. Develop and validate a sensitive and specific analytical method for the quantification of PHQ-A in bovine plasma, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The method should include a protein precipitation or liquid-liquid extraction step to remove plasma proteins before analysis.
-
Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine the key pharmacokinetic parameters.
Stability Testing of a PHQ-A Oral Formulation
Objective: To evaluate the stability of the PHQ-A formulation under various environmental conditions to establish a shelf-life.
Methodology:
-
Study Design: Conduct the study according to VICH guidelines.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Tested:
-
Physical: Appearance, color, odor, hardness (for solids), viscosity (for liquids), and dissolution profile.
-
Chemical: Assay of PHQ-A, content of degradation products, and pH (for liquids).
-
Microbial: Microbial limits testing.
-
-
Analytical Methods: Use validated stability-indicating analytical methods that can separate and quantify PHQ-A from its degradation products.
Visualizations
References
Technical Support Center: Managing Paraherquamide A-Induced Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the management of toxicity associated with Paraherquamide A (PHQ) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in host organisms?
A1: this compound is a potent anthelmintic that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist in both nematodes and mammals.[1] Its toxicity in host organisms stems from the blockade of these receptors, particularly at the neuromuscular junction and in the central nervous system (CNS). This antagonism disrupts normal cholinergic neurotransmission, leading to a range of adverse effects.
Q2: What are the typical signs of this compound toxicity observed in animal models?
A2: In mice, signs of intoxication can appear within 30 minutes of administration and may include mild depression or breathing difficulties leading to respiratory failure at higher doses.[2] In dogs, observed adverse reactions have included depression, ataxia (loss of coordination), and protrusion of the nictitating membrane (third eyelid).[3]
Q3: Is there a known antidote for this compound toxicity?
A3: There is no specific antidote for this compound toxicity. Management of adverse effects is primarily supportive and focuses on alleviating the clinical signs.
Q4: How does the toxicity of this compound compare to other anthelmintics like Ivermectin?
A4: In studies with mice, this compound was found to be more acutely toxic than Ivermectin. The estimated lethal dose for 50% of the mice (LD50) for this compound was 14.9 mg/kg, compared to 29.5 mg/kg for Ivermectin.[4][5] The no-effect doses were 5.6 mg/kg for this compound and 18.0 mg/kg for Ivermectin.
Q5: Can this compound be used in combination with other drugs to reduce its toxicity?
A5: The combination of the this compound analog, 2-deoxy-paraherquamide (derquantel), with abamectin (B1664291) is a strategy used in veterinary medicine. This combination may allow for a broader spectrum of anthelmintic activity at doses that minimize host toxicity.
Troubleshooting Guide for Experimental Studies
This guide addresses potential issues that may arise during in vivo and in vitro experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high mortality in animal studies at previously reported "safe" doses. | Species-specific sensitivity. Dogs, for example, have shown severe toxicosis at doses well below those safe for ruminants. | - Conduct dose-range finding studies in the specific animal model before initiating large-scale experiments.- Carefully monitor animals for early signs of toxicity (e.g., ataxia, depression, respiratory changes).- Ensure accurate dose calculations and administration. |
| High variability in toxicity results between experimental groups. | - Inconsistent drug formulation or administration.- Differences in animal health status, age, or sex. | - Prepare fresh drug solutions for each experiment and ensure homogenous suspension if applicable.- Use a standardized route of administration.- Randomize animals to treatment groups and ensure they are of similar age, weight, and health status. |
| Difficulty in distinguishing between anthelmintic efficacy and host toxicity in vitro. | High concentrations of this compound may cause parasite death due to general cytotoxicity rather than specific nAChR antagonism. | - Include a counterscreen with a mammalian cell line to assess general cytotoxicity.- Use the lowest effective concentration of this compound that elicits a paralytic phenotype in the target nematode. |
| Animals exhibiting signs of neurotoxicity (e.g., tremors, seizures). | Blockade of nAChRs in the central nervous system. | - Immediately discontinue exposure to this compound.- Provide supportive care, including maintaining body temperature and ensuring proper hydration.- For severe signs, veterinary consultation is advised. Management may include the use of anticonvulsants like diazepam, administered cautiously. |
| Observed respiratory depression in treated animals. | Potential paralysis of respiratory muscles due to neuromuscular blockade. | - Monitor respiratory rate and effort closely.- Provide supplemental oxygen if necessary.- In severe cases, assisted ventilation may be required under veterinary supervision. |
Quantitative Toxicity Data
The following table summarizes the acute oral toxicity data for this compound and Ivermectin in male CD-1 mice.
| Compound | LD50 (mg/kg) | No-Effect Dose (mg/kg) | Primary Signs of Toxicity | Reference |
| This compound | 14.9 | 5.6 | Mild depression, respiratory difficulty, respiratory failure | |
| Ivermectin | 29.5 | 18.0 | Tremors, ataxia, recumbency, coma |
Experimental Protocols
In Vivo Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound in a rodent model.
Materials:
-
Test animals (e.g., nulliparous, non-pregnant female rats, 8-12 weeks old)
-
This compound
-
Vehicle (e.g., water, corn oil)
-
Oral gavage needles
-
Animal cages with appropriate bedding
-
Calibrated balance
Procedure:
-
Acclimatization: House animals in standard laboratory conditions for at least 5 days prior to the experiment.
-
Fasting: Withhold food overnight before dosing. Water should be available ad libitum.
-
Dose Preparation: Prepare a solution/suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Administer a single oral dose of this compound using a gavage needle. The volume should not exceed 1 mL/100g of body weight for aqueous solutions.
-
Start with a group of 3 animals at a predetermined dose level (e.g., based on literature).
-
-
Observation:
-
Observe animals closely for the first 30 minutes, hourly for the next 4 hours, and then daily for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights shortly before dosing and at least weekly thereafter.
-
-
Endpoint: The primary endpoint is mortality. The study can be stopped and the substance classified based on the number of mortalities at specific dose levels.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
In Vitro Anthelmintic Efficacy and Cytotoxicity Assay
Objective: To determine the anthelmintic activity of this compound against a target nematode and its concurrent cytotoxicity in a mammalian cell line.
Materials:
-
Target nematode species (e.g., Haemonchus contortus)
-
Mammalian cell line (e.g., HEK293)
-
Culture media for nematodes and mammalian cells
-
This compound
-
DMSO (for stock solution)
-
Multi-well plates (e.g., 96-well)
-
Microplate reader
-
Inverted microscope
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure: Part 1: Anthelmintic Efficacy Assay
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the target nematodes to the appropriate culture medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., levamisole).
-
Incubate the plate under appropriate conditions for the nematode species.
-
Observe and score nematode motility at various time points (e.g., 24, 48, 72 hours) using an inverted microscope. Motility can be scored on a scale (e.g., 0 = dead, 5 = fully motile).
-
Calculate the EC50 (half-maximal effective concentration) for motility reduction.
Part 2: Mammalian Cytotoxicity Assay
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Add the same serial dilutions of this compound as used in the anthelmintic assay to the cells. Include vehicle and positive (e.g., doxorubicin) controls.
-
Incubate the plate for a period relevant to the anthelmintic assay (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance/fluorescence using a microplate reader.
-
Calculate the CC50 (half-maximal cytotoxic concentration).
-
Determine the selectivity index (SI = CC50 / EC50) to assess the therapeutic window.
Visualizations
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Relating neuronal nicotinic acetylcholine receptor subtypes defined by subunit composition and channel function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Paraherquamide A and Derquantel Efficacy Against Resistant Nematodes
For Researchers, Scientists, and Drug Development Professionals
The rise of anthelmintic resistance in parasitic nematodes poses a significant threat to livestock health and productivity worldwide. This guide provides an objective comparison of two key anthelmintics, Paraherquamide A and its semi-synthetic derivative, derquantel (B64725), focusing on their efficacy against resistant nematode populations. This document synthesizes experimental data, details key experimental protocols, and illustrates the underlying mechanisms of action to inform research and drug development efforts.
Mechanism of Action: Targeting Nicotinic Acetylcholine (B1216132) Receptors
Both this compound and derquantel belong to the spiroindole class of anthelmintics and share a common mechanism of action. They act as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes. By blocking these receptors at the neuromuscular junction, they inhibit cholinergic neurotransmission, leading to flaccid paralysis of the parasite and its subsequent expulsion from the host. This mode of action is distinct from other major anthelmintic classes like macrocyclic lactones, benzimidazoles, and levamisole, making them valuable tools against nematodes that have developed resistance to these older drugs.
This compound has been shown to selectively act on the L-type (levamisole-sensitive) nAChRs over the N-type (nicotine-sensitive) nAChRs in nematodes. Derquantel, a 2-deoxy derivative of paraherquamide, also acts as a competitive antagonist of nematode nAChRs.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and derquantel against various nematode species, including those with confirmed resistance to other anthelmintics. It is important to note that the data are derived from different studies with varying experimental conditions.
Table 1: Efficacy of this compound Against Various Nematode Species
| Nematode Species | Host | Drug Formulation | Dosage | Efficacy (%) | Resistant Strain | Reference |
| Haemonchus placei | Calves | Oral | 1.0-4.0 mg/kg | ≥95 | Not Specified | |
| Ostertagia ostertagi | Calves | Oral | 1.0-4.0 mg/kg | ≥95 | Not Specified | |
| Trichostrongylus axei | Calves | Oral | 1.0-4.0 mg/kg | ≥95 | Not Specified | |
| Trichostrongylus colubriformis | Calves | Oral | 1.0-4.0 mg/kg | ≥95 | Not Specified | |
| Cooperia oncophora | Calves | Oral | 1.0-4.0 mg/kg | ≥95 | Not Specified | |
| Cooperia punctata | Calves | Oral | 4.0 mg/kg | 89 | Not Specified | |
| Nematodirus helvetianus | Calves | Oral | 1.0-4.0 mg/kg | ≥95 | Not Specified | |
| Oesophagostomum radiatum | Calves | Oral | 1.0-4.0 mg/kg | ≥95 | Not Specified | |
| Dictyocaulus viviparus | Calves | Oral | 0.5-4.0 mg/kg | ≥95 | Not Specified | |
| Haemonchus contortus (L3 larvae) | In vitro | - | 2.7 µg/ml (IC50) | 50 (motility inhibition) | Ivermectin-resistant isolates were more sensitive | |
| Trichostrongylus colubriformis (L3 larvae) | In vitro | - | 0.058 µg/ml (IC50) | 50 (motility inhibition) | Not Specified | |
| Ostertagia circumcincta (L3 larvae) | In vitro | - | 0.033 µg/ml (IC50) | 50 (motility inhibition) | Not Specified |
Table 2: Efficacy of Derquantel (in combination with Abamectin) Against Resistant Nematode Strains in Sheep
| Nematode Species | Resistance Status of Isolate | Derquantel Dosage | Abamectin Dosage | Efficacy (%) | Reference |
| Haemonchus contortus (adult & L4) | Multi-drug resistant | 2 mg/kg | 0.2 mg/kg | ≥98.9 | |
| Teladorsagia circumcincta (adult, L4 & hypobiotic L4) | Multi-drug resistant | 2 mg/kg | 0.2 mg/kg | ≥98.9 | |
| Trichostrongylus colubriformis (adult & L4) | Multi-drug resistant | 2 mg/kg | 0.2 mg/kg | ≥98.9 | |
| Cooperia curticei (adult & L4) | Multi-drug resistant | 2 mg/kg | 0.2 mg/kg | ≥98.9 | |
| Nematodirus spathiger (adult) | Multi-drug resistant | 2 mg/kg | 0.2 mg/kg | ≥98.9 | |
| Trichuris ovis (adult) | Multi-drug resistant | 2 mg/kg | 0.2 mg/kg | ≥97.0 | |
| Trichostrongylus spp. | Moxidectin-resistant | 2 mg/kg | 0.2 mg/kg | 99.2 | |
| Teladorsagia circumcincta | Moxidectin-resistant | 2 mg/kg | 0.2 mg/kg | 100 | |
| Various gastrointestinal nematodes | Fenbendazole, Levamisole, or Ivermectin resistant | 2 mg/kg | 0.2 mg/kg | 99.1 - 100 |
Experimental Protocols
The evaluation of anthelmintic efficacy relies on standardized in vivo and in vitro methodologies.
In Vivo Efficacy Assessment
1. Fecal Egg Count Reduction Test (FECRT)
The FECRT is a widely used on-farm method to assess anthelmintic efficacy by comparing fecal egg counts before and after treatment.
-
Animal Selection: A group of at least 10-15 animals with naturally acquired nematode infections and sufficiently high fecal egg counts (e.g., >150 eggs per gram of feces) is selected.
-
Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal before treatment to establish a baseline egg count.
-
Treatment: Animals are weighed and treated with the anthelmintic at the manufacturer's recommended dose. An untreated control group is often included for comparison.
-
Post-treatment Sampling: Fecal samples are collected again from the same animals after a specific period, which varies depending on the anthelmintic used (e.g., 10-14 days for many compounds).
-
Fecal Analysis: The number of nematode eggs per gram of feces (EPG) is determined using a standardized technique such as the McMaster or Mini-FLOTAC method.
-
Efficacy Calculation: The percentage reduction in the mean fecal egg count of the treated group compared to the pre-treatment count or the control group is calculated. A reduction of 95% or greater is generally considered effective.
2. Controlled Efficacy Test (Critical Test)
This is a more definitive and controlled method typically conducted in a research setting.
-
Animal Infection: Animals are artificially infected with a known number and species of infective nematode larvae with a defined resistance profile.
-
Treatment Groups: After a pre-patent period to allow the worms to mature, animals are randomly allocated to a control group (untreated) and one or more treatment groups.
-
Drug Administration: The anthelmintic is administered at the recommended dose.
-
Necropsy and Worm Counting: At a predetermined time after treatment, the animals are euthanized, and their gastrointestinal tracts are collected. The contents are carefully washed and sieved to recover all remaining worms, which are then identified and counted.
-
Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the untreated control group. An efficacy of ≥95% is typically required for a claim against a specific parasite.
In Vitro Efficacy Assessment
In vitro assays provide a more rapid and cost-effective way to screen for anthelmintic activity and resistance.
-
Larval Motility Assay: This assay assesses the effect of the anthelmintic on the motility of infective third-stage larvae (L3). Larvae are exposed to different concentrations of the drug, and their movement is observed and scored over time. The concentration that inhibits the motility of 50% of the larvae (IC50) is determined.
-
Larval Development Assay (LDA): This test evaluates the ability of the drug to inhibit the development of nematode eggs to the infective L3 stage.
-
Egg Hatch Assay (EHA): This assay measures the effect of the anthelmintic on the hatching of nematode eggs.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of this compound and Derquantel on nematode nAChRs.
Caption: Generalized workflow for the Fecal Egg Count Reduction Test.
Caption: Generalized workflow for the Controlled Efficacy Test.
Conclusion
This compound and derquantel represent a distinct and valuable class of anthelmintics with a novel mechanism of action that is effective against a wide range of nematodes, including those resistant to other drug classes. The available data indicates high efficacy, particularly for the derquantel-abamectin combination, against multi-drug resistant nematode populations in sheep. While direct comparative studies between this compound and derquantel are limited, the existing evidence supports their crucial role in sustainable parasite control strategies. Continued research and surveillance using standardized protocols such as the FECRT and Controlled Efficacy Tests are essential for monitoring resistance and preserving the efficacy of these important anthelmintics.
A Comparative Analysis of Paraherquamide A and Monepantel: Unraveling Their Distinct Mechanisms of Action
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of anthelmintic agents is paramount in the ongoing battle against parasitic nematode infections and the rise of drug resistance. This guide provides a detailed comparative analysis of two important anthelmintics, Paraherquamide (B22789) A and monepantel (B609222), focusing on their molecular targets, physiological effects, and the experimental frameworks used to elucidate their actions.
This comparison highlights the divergent strategies these compounds employ to achieve their anthelmintic efficacy. Paraherquamide A functions as a classical antagonist, inducing flaccid paralysis by blocking neurotransmission. In contrast, monepantel acts as a positive allosteric modulator and agonist on a unique, nematode-specific receptor subtype, leading to spastic paralysis. These differences not only underscore the diversity of potential anthelmintic targets but also hold significant implications for the development of novel parasite control strategies.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Monepantel |
| Drug Class | Oxindole alkaloid | Amino-acetonitrile derivative (AAD) |
| Primary Molecular Target | Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | Subtype-specific nAChRs of the DEG-3/DES-2 family (e.g., MPTL-1/ACR-23)[1][2] |
| Mechanism of Action | Competitive antagonist at the acetylcholine binding site[3][4] | Positive allosteric modulator and direct agonist at higher concentrations[1][5] |
| Physiological Effect | Flaccid paralysis[3] | Spastic paralysis followed by death[1] |
| Selectivity | Selective for L-type (levamisole-sensitive) over N-type (nicotine-sensitive) nAChRs in C. elegans[6][7] | Highly specific for nematode DEG-3/DES-2 receptor subfamily, which is absent in mammals[2] |
| Resistance Profile | Effective against strains resistant to other anthelmintic classes. | Effective against nematodes resistant to classical anthelmintics like benzimidazoles, levamisole (B84282), and macrocyclic lactones[1][8] |
Quantitative Analysis: Potency and Efficacy
The following tables summarize key quantitative data for this compound and monepantel, providing insights into their potency and efficacy against various nematode species and receptor subtypes.
Table 1: In Vitro Potency (IC50/EC50 Values)
| Compound | Nematode Species/Receptor | Assay Type | Potency (IC50/EC50) | Reference |
| Monepantel | Ascaris suum (Asu-ACR-16 nAChR) | Two-electrode voltage clamp | IC50: 1.6 ± 3.1 nM and 0.2 ± 2.3 μM | [1][9] |
| Oesophagostomum dentatum (Pyrantel/tribendimidine sensitive nAChR) | Two-electrode voltage clamp | IC50: 1.7 ± 0.7 μM | [1] | |
| Oesophagostomum dentatum (Levamisole sensitive nAChR) | Two-electrode voltage clamp | IC50: 5.0 ± 0.5 μM | [1] | |
| Caenorhabditis elegans (ACR-23) | Electrophysiology | EC50: 2.13 μM (direct activation) | [10] | |
| Ancylostoma ceylanicum (adults) | Motility Assay | IC50: 1.7 μg/mL | [5] | |
| Pristionchus pacificus | Motility Assay | EC50: >43 μM | [11] | |
| This compound | Trichostrongylus colubriformis (L3 larvae) | Fecal Egg Count Reduction | 98–100% efficacy at 1.56 mg/kg | [12] |
| Haemonchus contortus (larvae) | In vitro assay | MIC50: 31.2 μg/mL | [12] | |
| Caenorhabditis elegans | Motility Assay | LD50: 2.5 μg/mL | [12] | |
| 2-deoxoparaherquamide (Derquantel) | Human α3 ganglionic nAChR | Ca2+ flux assay | IC50: ~9 μM | [3] |
| Human muscle-type nAChR | Ca2+ flux assay | IC50: ~3 μM | [3] |
Table 2: In Vivo Efficacy
| Compound | Host Animal | Nematode Species | Dose | Efficacy | Reference |
| Monepantel | Sheep | Multi-resistant Haemonchus contortus & Trichostrongylus colubriformis | 2.5 mg/kg | 99.9% | [13][14] |
| Sheep | Various gastrointestinal nematodes | 2.5 mg/kg | >99.7% | [15] | |
| Cattle | Multi-drug resistant gastrointestinal nematodes | 2.5 mg/kg | 96-99% | [16] | |
| This compound | Calves | Various gastrointestinal and lung nematodes | 0.5 mg/kg | >95% against H. placei, O. ostertagi, C. oncophora, D. viviparus | [12] |
| Dogs | Strongyloides stercoralis | 2.0 mg/kg | 91% | [17] |
Signaling Pathways and Mechanisms of Action
The distinct molecular targets of this compound and monepantel result in fundamentally different signaling cascades, as illustrated in the diagrams below.
Experimental Protocols
The characterization of this compound and monepantel's mechanisms of action relies on a suite of specialized experimental techniques. Below are detailed methodologies for two key assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus oocytes
This technique is crucial for studying the effects of compounds on specific ion channels, such as nAChRs, expressed in a controlled environment.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNA encoding the specific nematode nAChR subunits of interest. For example, to express the C. elegans L-type receptor, a mixture of cRNAs for UNC-38, UNC-29, UNC-63, LEV-1, and LEV-8 would be injected[6].
-
Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Apply acetylcholine (ACh) or another agonist to elicit a baseline current response.
-
To test for antagonistic effects (relevant for this compound), pre-apply the compound for a set duration before co-application with the agonist.
-
To test for agonistic or modulatory effects (relevant for monepantel), apply the compound alone or in combination with a low concentration of an agonist.
-
Record the resulting currents using an amplifier and digitizer.
3. Data Analysis:
-
Measure the peak current amplitude for each application.
-
Normalize the responses to the baseline agonist response.
-
Plot concentration-response curves and fit with the Hill equation to determine IC50 or EC50 values.
Nematode Muscle Contraction Assay
This assay directly measures the physiological effect of the compounds on nematode muscle function.
1. Preparation of Muscle Strips:
-
Dissect adult nematodes (e.g., Ascaris suum) to isolate body wall muscle flaps.
-
Mount the muscle strips in an organ bath containing a physiological saline solution (e.g., Ascaris Ringer's solution) maintained at a constant temperature (e.g., 37°C) and bubbled with an appropriate gas mixture (e.g., N2).
-
Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer.
-
Apply a small amount of initial tension and allow the preparation to equilibrate.
2. Contraction Measurement:
-
Induce muscle contractions by adding increasing concentrations of an agonist like acetylcholine or levamisole to the bath to establish a baseline concentration-response curve.
-
To assess the effect of an antagonist like this compound, incubate the muscle strip with the compound before adding the agonist.
-
To assess the effect of a compound like monepantel, add it to the bath and observe any direct effects on muscle tension or its modulation of agonist-induced contractions.
-
Record the changes in muscle tension using the force transducer connected to a data acquisition system.
3. Data Analysis:
-
Measure the peak tension for each agonist concentration.
-
Construct concentration-response curves and analyze them to determine changes in EC50 and maximum response (Emax) in the presence of the test compounds.
Visualizing the Comparative Workflow
The logical flow for a comparative analysis of these two anthelmintics can be visualized as follows:
References
- 1. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haemonchus contortus acetylcholine receptors of the DEG-3 subfamily and their role in sensitivity to monepantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 6. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phylogenomics of Ligand-Gated Ion Channels Predicts Monepantel Effect | PLOS Pathogens [journals.plos.org]
- 12. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differences in efficacy of monepantel, derquantel and abamectin against multi-resistant nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The efficacy of monepantel, an amino-acetonitrile derivative, against gastrointestinal nematodes of sheep in three countries of southern Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anthelmintic activity of paraherquamide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Paraherquamide A: A Potent and Selective Antagonist of Nematode Nicotinic Acetylcholine Receptors
An objective comparison of Paraherquamide A's performance against alternative anthelmintics, supported by experimental data, validating its selectivity for nematode nicotinic acetylcholine (B1216132) receptors (nAChRs) over host receptors.
This compound (PHQ-A) and its derivatives represent a class of oxindole (B195798) alkaloid anthelmintics with a promising safety profile, attributed to their selective targeting of nematode nicotinic acetylcholine receptors (nAChRs) over their mammalian counterparts. This guide provides a comprehensive analysis of the experimental data that substantiates this selectivity, offering researchers and drug development professionals a detailed overview of PHQ-A's mechanism of action and comparative efficacy.
Mechanism of Action: Inducing Flaccid Paralysis in Nematodes
This compound functions as a potent antagonist at the neuromuscular junction in nematodes. By blocking the nAChRs on the muscle cells, it prevents the binding of the excitatory neurotransmitter acetylcholine (ACh). This inhibition of cholinergic neuromuscular transmission disrupts the normal signaling required for muscle contraction, leading to a rapid onset of flaccid paralysis in the worms.[1] This paralysis ultimately results in the expulsion of the nematodes from the host. Notably, this mode of action is effective against nematode strains that have developed resistance to other classes of anthelmintics.
Caption: Mechanism of this compound at the nematode neuromuscular junction.
Comparative Efficacy: Nematode vs. Host Receptors
The therapeutic value of this compound lies in its high degree of selectivity for invertebrate nAChRs. Experimental data from various assays consistently demonstrate a significantly higher potency of PHQ-A and its analogs, such as 2-deoxoparaherquamide (Derquantel), on nematode nAChRs compared to mammalian subtypes.
Antagonistic Potency at Nematode nAChRs (Ascaris suum)
Studies on the parasitic nematode Ascaris suum have elucidated the antagonistic effects of this compound on different subtypes of nAChRs, primarily the N- (nicotine-preferring), L- (levamisole-preferring), and B- (bephenium-preferring) types. The antagonist dissociation constant (pKB) is a measure of the potency of an antagonist; a higher pKB value indicates a more potent antagonist.
| Compound | Agonist | Nematode nAChR Subtype | pKB Value (Mean ± SEM) |
| This compound | Nicotine | N-type | 5.86 ± 0.14 |
| Levamisole | L-type | 6.61 ± 0.19 | |
| Pyrantel | L-type | 6.50 ± 0.11 | |
| Bephenium | B-type | 6.75 ± 0.15 | |
| 2-Deoxy-paraherquamide | Levamisole | L-type | 5.31 ± 0.13 |
| Pyrantel | L-type | 5.63 ± 0.10 | |
| Bephenium | B-type | 6.07 ± 0.13 |
Data sourced from Robertson et al. (2002).[2][3]
Selectivity Profile: Nematode vs. Mammalian nAChRs
Further studies have quantified the inhibitory effects of Paraherquamide derivatives on both nematode and mammalian nAChR subtypes, highlighting the selectivity of these compounds. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibition.
| Compound | Receptor Subtype | Species | Assay Type | IC50 Value |
| This compound | L-type (levamisole-sensitive) | C. elegans | Electrophysiology | More potent inhibition |
| N-type (nicotine-sensitive) | C. elegans | Electrophysiology | Less potent inhibition | |
| 2-Deoxy-paraherquamide | Muscle-type nAChR | Human | Ca2+ Flux Assay | ~3 µM |
| α3 Ganglionic nAChR | Human | Ca2+ Flux Assay | ~9 µM | |
| α7 CNS Subtype nAChR | Human | Ca2+ Flux Assay | Inactive at 100 µM |
Data for C. elegans from Koizumi et al. (2023)[4][5]; Data for human receptors from Zinser et al. (2002) as cited in various sources.[1]
The data clearly indicates that while 2-deoxoparaherquamide has some activity at micromolar concentrations on certain human nAChRs, it is significantly less potent compared to the effects observed on nematode receptors and is inactive at the α7 CNS subtype at high concentrations.[1] More recent studies on C. elegans further confirm that this compound is more effective on the levamisole-sensitive L-type nAChR than the nicotine-sensitive N-type nAChR.[4][5]
Experimental Protocols
The validation of this compound's selectivity is based on robust experimental methodologies. The following sections detail the key assays used in the cited studies.
Ascaris suum Muscle Strip Assay
This ex vivo assay directly measures the physiological effect of compounds on nematode muscle tissue.
-
Preparation of Muscle Strips: Adult female Ascaris suum worms are dissected to obtain body wall muscle flaps. These flaps are mounted in an experimental bath containing Ascaris Ringer's solution, maintained at 37°C, and attached to a force transducer to measure isometric muscle tension.[3]
-
Agonist-Induced Contraction: A baseline muscle tension is established. A cholinergic agonist (e.g., acetylcholine, levamisole, nicotine) is then added to the bath to induce muscle contraction, which is recorded by the transducer.
-
Antagonist Application: To determine the antagonistic effect of this compound, the muscle strips are pre-incubated with varying concentrations of PHQ-A before the addition of the agonist. The reduction in the agonist-induced contraction is measured.
-
Data Analysis: Concentration-response curves are generated to calculate the pKB values, which quantify the antagonist's potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Paraherquamide A: A Comparative Analysis of Cross-Resistance with Other Anthelmintic Classes
For Researchers, Scientists, and Drug Development Professionals
The emergence of anthelmintic resistance is a critical challenge in both veterinary and human medicine, necessitating the discovery and development of novel parasiticides with unique mechanisms of action. Paraherquamide A, a spiro-oxindole alkaloid, and its semi-synthetic derivative, derquantel, represent a promising class of anthelmintics. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other major anthelmintic classes, supported by experimental data and detailed methodologies.
Mechanism of Action: A Differentiated Approach
This compound exerts its anthelmintic effect by acting as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2][3] This action leads to the flaccid paralysis of nematodes and their subsequent expulsion from the host.[3][4] Notably, this compound exhibits selectivity for the L-type (levamisole-sensitive) nAChR over the N-type (nicotine-sensitive) nAChR, a key distinction in its mode of action. This unique mechanism is the basis for its efficacy against nematode strains that have developed resistance to other anthelmintic classes.
Cross-Resistance Studies: Quantitative Data Summary
The distinct mechanism of action of this compound suggests a low probability of cross-resistance with other anthelmintic classes that target different physiological pathways. The data below, compiled from various studies, demonstrates the efficacy of this compound and its derivatives against nematode strains resistant to macrocyclic lactones (e.g., ivermectin), benzimidazoles (e.g., fenbendazole), and cholinergic agonists (e.g., levamisole).
| Anthelmintic Class | Resistant Nematode Species | This compound (or derivative) Efficacy | Reference |
| Macrocyclic Lactones (Ivermectin-Resistant) | Haemonchus contortus | ≥98% reduction in worm count at ≥0.5 mg/kg | |
| Ostertagia circumcincta | ≥98% reduction in worm count at ≥0.5 mg/kg | ||
| Trichostrongylus colubriformis | ≥98% reduction in worm count at ≥0.5 mg/kg | ||
| Cooperia curticei | ≥98% reduction in worm count at ≥0.5 mg/kg | ||
| Benzimidazoles (Benzimidazole-Resistant) | Trichostrongylus colubriformis | ≥98% reduction in worm count at ≥0.5 mg/kg | |
| Ostertagia circumcincta | 99% reduction in worm count with levamisole (B84282) (effective against BZ-resistant strains) | ||
| Cholinergic Agonists (Levamisole-Resistant) | Oesophagostomum dentatum | Derquantel remains effective on some levamisole-resistant strains. | |
| Ostertagia spp. | Benzimidazoles were effective against levamisole-resistant strains (91-99% reduction). |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies of this compound.
Ascaris suum Muscle Strip Assay
This ex vivo assay is used to characterize the pharmacological effects of anthelmintics on the neuromuscular system of nematodes.
-
Preparation of Muscle Tissue: Adult Ascaris suum worms are collected from the intestines of naturally infected pigs at slaughter. The worms are maintained in a Locke's solution at approximately 35°C. A 2 cm half-body flap, consisting of the muscle strip, is prepared from the anterior region of each female worm.
-
Experimental Setup: The prepared muscle strip is mounted in a tissue bath containing Ascaris Ringer's solution (composition: 23 mM NaCl, 110 mM Na-acetate, 24 mM CaCl2, 11 mM glucose, 5 mM HEPES, pH 7.6) maintained at 37°C and bubbled with nitrogen. One end of the muscle strip is attached to a fixed point, and the other is connected to an isometric force transducer to record muscle contractions.
-
Drug Application and Data Collection: Cholinergic agonists (e.g., levamisole, pyrantel, nicotine) are added cumulatively to the bath to generate a concentration-response curve for muscle contraction. To test for antagonism, the assay is repeated in the presence of increasing concentrations of this compound. The contractile responses are recorded, and the data is used to calculate parameters such as pK(B) values to quantify the antagonistic potency of this compound.
Larval Migration Inhibition Assay (LMIA)
This in vitro assay assesses the viability and motility of nematode larvae in the presence of an anthelmintic.
-
Larval Preparation: Infective third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus) are obtained from fecal cultures of infected animals. The larvae are washed and suspended in a suitable medium.
-
Assay Plates: The assay is typically performed in 24-well plates. Each well contains the larval suspension, culture medium, and a specific concentration of the test anthelmintic. A range of drug concentrations is used to determine a dose-response relationship.
-
Migration Setup: After an incubation period (e.g., 48 hours at 37°C), the contents of each well are transferred to migration tubes. These tubes have a fine nylon mesh (e.g., 25µm) at the bottom and are suspended over a collection plate.
-
Data Analysis: The larvae are allowed to migrate through the mesh into the collection plate for a set period (e.g., 2 hours). The number of larvae that successfully migrate in each well is counted. The percentage of migration inhibition is calculated relative to control wells (no drug). From this data, the EC50 (half maximal effective concentration) can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of different anthelmintic classes at the neuromuscular junction and a typical workflow for evaluating anthelmintic resistance.
References
- 1. Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology [cambridge.org]
- 2. Evaluation of the Egg Hatch Assay and the Larval Migration Inhibition Assay to detect anthelmintic resistance in cattle parasitic nematodes on farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study [agris.fao.org]
A Comparative Guide to the In Vivo Efficacy of Paraherquamide A and Ivermectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two potent anthelmintic compounds: Paraherquamide (B22789) A and ivermectin. The information presented is collated from various studies to offer an objective overview of their performance, supported by experimental data. A notable finding from the available literature is the efficacy of paraherquamide and its analogues against nematode strains resistant to ivermectin, a crucial factor in the ongoing challenge of anthelmintic resistance.
While direct head-to-head in vivo efficacy studies comparing Paraherquamide A and ivermectin were not identified in the reviewed literature, this guide synthesizes data from individual studies to facilitate a comparative understanding.
Mechanism of Action
The distinct mechanisms of action of this compound and ivermectin are fundamental to understanding their efficacy profiles and their respective roles in parasite control.
This compound is an oxindole (B195798) alkaloid that acts as a nicotinic cholinergic antagonist. It selectively targets and blocks the nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, specifically the levamisole-sensitive (L-type) subtype. This blockade disrupts neurotransmission at the neuromuscular junction, leading to flaccid paralysis and subsequent expulsion of the parasite.
Ivermectin , a macrocyclic lactone, primarily targets glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates. By binding to these channels, ivermectin increases the permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell. This leads to paralysis and death of the parasite[1]. Ivermectin can also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA).
Comparative mechanism of action of this compound and Ivermectin.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and ivermectin against various gastrointestinal nematodes in different host species, as reported in separate studies.
Table 1: In Vivo Efficacy of this compound
| Host Species | Nematode Species | Dosage (mg/kg) | Efficacy (%) | Reference |
| Calves | Haemonchus placei | 1.0 - 4.0 | ≥95 | [1] |
| Ostertagia ostertagi | 1.0 - 4.0 | ≥95 | [1] | |
| Trichostrongylus axei | 1.0 - 4.0 | ≥95 | [1] | |
| Trichostrongylus colubriformis | 1.0 - 4.0 | ≥95 | [1] | |
| Cooperia oncophora | 1.0 - 4.0 | ≥95 | [1] | |
| Cooperia punctata | 4.0 | 89 | [1] | |
| Nematodirus helvetianus | 1.0 - 4.0 | ≥95 | [1] | |
| Oesophagostomum radiatum | 1.0 - 4.0 | ≥95 | [1] | |
| Dictyocaulus viviparus | 1.0 - 4.0 | ≥95 | [1] | |
| Gerbils | Trichostrongylus colubriformis (immature) | 1.56 | 98 - 100 | [2] |
| 0.78 | 96 | [2] | ||
| 0.39 | 66 | [2] |
Table 2: In Vivo Efficacy of Ivermectin
| Host Species | Nematode Species | Dosage (mg/kg) | Efficacy (%) | Reference |
| Cattle | Ostertagia ostertagi | 0.5 (pour-on) | >99 | [3] |
| Haemonchus placei | 0.5 (pour-on) | >99 | [3] | |
| Trichostrongylus axei | 0.5 (pour-on) | >99 | [3] | |
| Cooperia oncophora | 0.2 (subcutaneous) | 62.7 | [4] | |
| Cooperia punctata | 0.5 (pour-on) | >99 | [3] | |
| Sheep | Haemonchus contortus (ivermectin-susceptible) | 0.2 | 100 | [5] |
| Haemonchus contortus (ivermectin-resistant) | 0.2 | 10.4 | [5] | |
| Trichostrongylus colubriformis (ivermectin-resistant) | 0.2 | 48 | [6] |
Efficacy Against Ivermectin-Resistant Nematodes
A significant advantage of this compound and its derivatives is their efficacy against nematode populations that have developed resistance to ivermectin and other macrocyclic lactones. This is attributed to its different mechanism of action, which circumvents the resistance mechanisms that affect ivermectin.
A study on a multi-resistant isolate of Haemonchus contortus in sheep demonstrated that while ivermectin (at 0.2 mg/kg) had an efficacy of only 10.4%, other anthelmintics with different mechanisms of action, such as levamisole, remained highly effective (99.8%)[5]. Although this study did not include this compound, it highlights the importance of alternative mechanisms of action in combating resistance.
Furthermore, a study evaluating the combination of derquantel (B64725) (a paraherquamide analogue) and abamectin (B1664291) against multi-resistant nematodes in sheep showed high efficacy against Trichostrongylus colubriformis (99.9%), but was not effective against the larval stages of Haemonchus contortus (18.3%) that were resistant to macrocyclic lactones. This suggests that while derquantel is effective against some ivermectin-resistant species, its spectrum of activity against all resistant strains may vary.
Acute Toxicity Comparison
A comparative study on the acute toxicity of this compound and ivermectin administered orally to male CD-1 mice provided the following data:
Table 3: Acute Toxicity in Mice
| Compound | LD50 (mg/kg) | No-Effect Dose (mg/kg) | Reference |
| This compound | 14.9 | 5.6 | [7] |
| Ivermectin | 29.5 | 18.0 | [7] |
These results indicate that in this mouse model, ivermectin has a wider safety margin than this compound[7].
Experimental Protocols
The in vivo efficacy of anthelmintics is primarily evaluated using the Fecal Egg Count Reduction Test (FECRT). The following is a generalized protocol for conducting a FECRT in cattle or sheep.
Generalized workflow for a Fecal Egg Count Reduction Test (FECRT).
Fecal Egg Count Reduction Test (FECRT) Protocol
-
Animal Selection: A group of naturally or experimentally infected animals (e.g., sheep or cattle) with a sufficient pre-treatment fecal egg count (e.g., >150 eggs per gram) is selected. Animals are randomly allocated to a treatment group and a control group.
-
Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal before treatment. The number of nematode eggs per gram of feces (EPG) is determined using a standardized technique, such as the McMaster method.
-
Treatment Administration: Animals in the treatment group are administered the anthelmintic (e.g., this compound or ivermectin) at the specified dose. The control group receives a placebo or no treatment.
-
Post-treatment Sampling (Day 10-14): Fecal samples are collected again from all animals 10 to 14 days after treatment. The EPG for each animal is determined.
-
Efficacy Calculation: The percentage of fecal egg count reduction is calculated for the treated group using the following formula:
FECR (%) = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] x 100
The efficacy is determined by comparing the reduction in the treated group to the control group to account for natural fluctuations in egg shedding. A reduction of ≥95% is generally considered effective.
Conclusion
Both this compound and ivermectin are effective anthelmintics, but they exhibit different pharmacological profiles. Ivermectin has a long history of broad-spectrum efficacy and a well-established safety profile. However, the emergence of ivermectin-resistant nematode populations poses a significant challenge to its continued use.
Further head-to-head in vivo trials are warranted to provide a more direct and comprehensive comparison of the efficacy and safety of these two important anthelmintic compounds. Such studies would be invaluable for developing sustainable and effective parasite control strategies in the face of growing anthelmintic resistance.
References
- 1. Efficacy of some anthelmintics on an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciquest.org.nz [sciquest.org.nz]
- 3. Effect of non-genetic factors on first lactation production and reproduction traits in Frieswal cattle [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of ivermectin and moxidectin on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in diagnosis and control of anthelmintic resistant gastrointestinal helminths infecting ruminants - PMC [pmc.ncbi.nlm.nih.gov]
Validating Paraherquamide A's Binding Site on Nicotinic Acetylcholine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Paraherquamide A (PHA), a potent anthelmintic, and its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), benchmarked against other known nAChR antagonists. The experimental data summarized herein offers a framework for validating the binding site of novel compounds targeting this critical receptor family.
Executive Summary
Comparative Analysis of nAChR Antagonists
The following tables summarize the quantitative data for this compound and its comparators. It is important to note that the data are compiled from various studies and experimental conditions may differ, which should be taken into consideration when making direct comparisons.
Table 1: Antagonist Potency (pKb) of this compound at Ascaris suum nAChRs
| Agonist | pKb (Mean ± SEM) |
| Nicotine | 5.86 ± 0.14 |
| Levamisole | 6.61 ± 0.19 |
| Pyrantel | 6.50 ± 0.11 |
| Bephenium | 6.75 ± 0.15 |
Data from a study on Ascaris muscle strips, where pKb is the negative logarithm of the antagonist dissociation constant.[2]
Table 2: Inhibitory Potency (IC50) of 2-Deoxoparaherquamide (a PHA analog) on Human nAChRs
| nAChR Subtype | IC50 (µM) |
| α3 ganglionic | ~9 |
| muscle-type | ~3 |
| α7 CNS | >100 |
Data from a Ca2+ flux assay on expressed human nAChRs.[3]
Table 3: Binding Affinity (Kd) of [3H]this compound in C. elegans
| Parameter | Value (nM) |
| Kd | 263 |
Data from a radioligand binding assay using C. elegans membrane preparations.[4]
Table 4: Comparative Inhibitory Potencies (IC50) of Mecamylamine and d-Tubocurarine on various nAChRs
| Antagonist | nAChR Subtype/Preparation | IC50 |
| Mecamylamine | Rat Chromaffin Cell nAChRs | 0.34 µM |
| d-Tubocurarine | Rat Hemidiaphragm (twitch response) | 1.82 µM |
| d-Tubocurarine | Rat Extensor Digitorum Longus (twitch response) | 0.26 µM |
Data compiled from multiple sources. Experimental conditions and nAChR subtypes vary.
Table 5: Allosteric Modulation of Ivermectin on α7 nAChR
| Receptor | Effect of Ivermectin | IC50 (for inhibition) |
| Wild-type α7 nAChR | Positive Allosteric Modulator | Not Applicable |
| Mutated (M253L) α7 nAChR | Negative Allosteric Modulator | 1.4 ± 0.2 µM |
Ivermectin's effect is dependent on the receptor's conformational state and subunit composition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology on C. elegans nAChRs in Xenopus Oocytes
This protocol is adapted from studies investigating the effects of this compound on C. elegans nAChR subtypes expressed in Xenopus laevis oocytes.[1]
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer. Oocytes are then injected with cRNAs encoding the desired C. elegans nAChR subunits (e.g., L-type: unc-38, unc-29, unc-63, lev-1, lev-8; N-type: acr-16). Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording: Oocytes are placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes filled with 3 M KCl are impaled into the oocyte. The membrane potential is clamped at a holding potential of -60 mV.
-
Drug Application: Agonists (e.g., acetylcholine) and antagonists (e.g., this compound) are applied via the perfusion system. To determine the IC50 of an antagonist, various concentrations of the antagonist are co-applied with a fixed concentration of the agonist (typically the EC50 concentration).
-
Data Analysis: The resulting currents are recorded and analyzed. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced current. IC50 values are determined by fitting the concentration-response data to a logistical equation.
Radioligand Binding Assay for [3H]this compound in C. elegans
This protocol is based on the characterization of the [3H]this compound binding site in C. elegans membrane preparations.[4]
-
Membrane Preparation: A mixed-stage population of C. elegans is homogenized, and a crude membrane fraction is prepared by differential centrifugation.
-
Binding Assay: The membrane preparation is incubated with [3H]this compound in a binding buffer at a defined temperature and for a specific duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from the total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of saturation binding data. For competitive binding, membranes are incubated with a fixed concentration of [3H]this compound and varying concentrations of a competing unlabeled ligand to determine the Ki.
X-ray Crystallography of this compound in Complex with Lymnaea stagnalis Acetylcholine-Binding Protein (Ls-AChBP)
This protocol is based on the study that determined the co-crystal structure of this compound with Ls-AChBP, a soluble homolog of the nAChR ligand-binding domain.[5]
-
Protein Expression and Purification: Recombinant Ls-AChBP is expressed in a suitable expression system (e.g., insect cells) and purified to homogeneity using affinity and size-exclusion chromatography.
-
Crystallization: The purified Ls-AChBP is incubated with an excess of this compound. The complex is then subjected to crystallization screening using various crystallization conditions (e.g., vapor diffusion method with different precipitants, pH, and temperature).
-
Data Collection: Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known AChBP structure as a search model. The model of this compound is then built into the electron density map, and the entire complex is refined.
-
Structural Analysis: The final structure reveals the precise binding mode of this compound within the orthosteric binding site of Ls-AChBP, highlighting key interactions with amino acid residues in loops C, E, and F.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: nAChR signaling and PHA antagonism.
Caption: Workflow for binding site validation.
Caption: Classification of nAChR modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]paraherquamide binding to Caenorhabditis elegans. Studies on a potent new anthelmintic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Paraherquamide A and Levamisole on Ascaris suum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anthelmintic compounds Paraherquamide (B22789) A and levamisole (B84282), with a specific focus on their effects on the parasitic roundworm Ascaris suum.
At a Glance: Key Differences and Mechanisms of Action
Levamisole is a well-established anthelmintic that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[1][2] This leads to the sustained stimulation of the worm's muscles, resulting in spastic paralysis and subsequent expulsion from the host.[1][2] In contrast, Paraherquamide A is a competitive antagonist of these same nicotinic acetylcholine receptors.[3] By blocking the action of acetylcholine, this compound induces a flaccid paralysis in the nematode.
Quantitative Comparison of Potency
The following table summarizes the available quantitative data on the potency of this compound and levamisole against Ascaris suum. It is important to note that the metrics for the two compounds are different due to their opposing mechanisms of action.
| Compound | Metric | Value | Assay |
| Levamisole | EC50 | 0.84 µM | Ascaris suum muscle flap contraction assay |
| EC50 | 358–1150 nM | Ascaris suum larval migration assay | |
| This compound | pKB | 6.61 ± 0.19 | Antagonism of levamisole-induced contraction in Ascaris suum muscle strips |
Note: The EC50 (half maximal effective concentration) for levamisole represents the concentration required to induce 50% of its maximum effect (muscle contraction or inhibition of larval migration). The pKB for this compound is the negative logarithm of the binding affinity of the antagonist. A higher pKB value indicates a higher binding affinity of the antagonist for the receptor.
Experimental Protocols
Ascaris suum Muscle Flap Contraction Assay
This ex vivo assay is a cornerstone for studying the effects of anthelmintics on adult Ascaris suum muscle physiology.
Methodology:
-
Preparation of Muscle Strips: Adult female Ascaris suum are dissected to obtain longitudinal muscle strips.
-
Mounting: The muscle strips are mounted in an organ bath containing a physiological saline solution (e.g., Ascaris Ringer) maintained at a constant temperature (typically 37°C) and aerated.
-
Transducer Connection: One end of the muscle strip is fixed, while the other is connected to an isometric force transducer to record muscle contractions.
-
Equilibration: The muscle strips are allowed to equilibrate under a resting tension.
-
Compound Addition:
-
For Agonists (e.g., Levamisole): Cumulative concentrations of the agonist are added to the organ bath, and the resulting muscle contractions are recorded.
-
For Antagonists (e.g., this compound): The muscle strip is pre-incubated with the antagonist for a set period before the addition of an agonist (like levamisole) to measure the inhibitory effect.
-
-
Data Analysis: Concentration-response curves are generated to determine the EC50 for agonists or the pKB for antagonists.
Ascaris suum Larval Migration Assay
This in vitro assay assesses the impact of compounds on the motility and viability of the larval stages of Ascaris suum.
Methodology:
-
Larval Hatching: Infective Ascaris suum eggs are artificially hatched to release third-stage larvae (L3).
-
Assay Setup: A 96-well plate is typically used. Each well contains a small agar (B569324) plug.
-
Compound Exposure: A known number of L3 larvae are suspended in a culture medium containing various concentrations of the test compound and added to the wells.
-
Migration: The plate is incubated to allow the larvae to migrate out of the medium and into the agar plug.
-
Quantification: After a set incubation period (e.g., 24 hours), the number of larvae that have successfully migrated into the agar is counted.
-
Data Analysis: The percentage of migration inhibition is calculated for each compound concentration, and this data is used to determine the EC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of levamisole and this compound, as well as the general workflow for their evaluation.
Caption: Mechanisms of action of levamisole and this compound on Ascaris suum muscle.
Caption: General experimental workflow for evaluating anthelmintic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of paraherquamide against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Anthelmintic Activity of Paraherquamide A Analogs: A Guide for Researchers
A comprehensive analysis of the anthelmintic properties of Paraherquamide (B22789) A and its derivatives, offering a comparative look at their efficacy and mechanism of action against parasitic nematodes. This guide is intended for researchers, scientists, and drug development professionals in the field of veterinary and human parasitology.
Paraherquamide A, a complex spiro-oxindole alkaloid, and its analogs have emerged as a promising class of anthelmintics with a unique mode of action, particularly valuable in the face of growing resistance to existing drug classes. This document provides a comparative overview of the anthelmintic activity of key this compound analogs, supported by available experimental data.
Mechanism of Action: Targeting Nematode Nicotinic Acetylcholine (B1216132) Receptors
This compound and its analogs exert their anthelmintic effect by acting as antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2] Specifically, they target the L-type nAChRs, which are distinct from the N-type nAChRs found in these parasites.[3][4] This antagonism blocks the excitatory neurotransmission mediated by acetylcholine, leading to a flaccid paralysis of the worms and their subsequent expulsion from the host.[1] This mechanism is notably different from that of other anthelmintic classes like the macrocyclic lactones, benzimidazoles, and levamisole, making this compound analogs effective against nematode strains resistant to these conventional drugs.
The following diagram illustrates the signaling pathway at the nematode neuromuscular junction and the inhibitory action of this compound analogs.
Comparative In Vitro Anthelmintic Activity
The following table summarizes the available quantitative data on the in vitro anthelmintic activity of this compound and some of its key analogs against the parasitic nematode Haemonchus contortus.
| Compound | Parasite Species | Assay Type | Efficacy Metric (IC50/MIC50) | Reference |
| This compound | Haemonchus contortus (larvae) | Larval Motility Assay | 2.7 µg/mL | [5] |
| 14-de-hydroxy-paraherquamide A | Haemonchus contortus (larvae) | Larval Motility Assay | 15.6 µg/mL | [6] |
| Derquantel (2-deoxy-paraherquamide A) | Ascaris suum | Electrophysiology (muscle depolarization) | IC50 ≈ 3 µM | [1] |
Note: Direct comparison of efficacy can be challenging due to variations in experimental protocols and the parasite species or life stage tested.
Structure-Activity Relationships
The anthelmintic potency of this compound analogs is influenced by their chemical structure. While extensive comparative studies are limited, some key structural features have been identified as important for activity. For instance, the semisynthetic derivative, 2-deoxothis compound (derquantel), demonstrates potent anthelmintic activity, suggesting that the hydroxyl group at the C-2 position is not essential for its mechanism of action.[1][2] In contrast, the 14-de-hydroxy analog of this compound shows reduced activity compared to the parent compound against Haemonchus contortus larvae, indicating the importance of the hydroxyl group at this position for potency.[6] Further research is needed to fully elucidate the structure-activity relationships within this promising class of anthelmintics.
Experimental Protocols
The evaluation of the anthelmintic activity of this compound analogs relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Larval Motility Assay
This assay is a common method to determine the direct effect of compounds on the viability of nematode larvae.
Objective: To determine the concentration of a compound that inhibits the motility of 50% of the larval population (IC50).
Materials:
-
Third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., levamisole)
-
Negative control (buffer with solvent)
-
Microscope
Procedure:
-
Larval Preparation: Harvest L3 larvae from fecal cultures and wash them several times with PBS to remove debris.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. The final solvent concentration should be non-toxic to the larvae (typically ≤1%).
-
Assay Setup: Dispense a known number of larvae (e.g., 50-100) into each well of a 96-well plate.
-
Treatment: Add the different concentrations of the test compounds, positive control, and negative control to the respective wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, or 72 hours).
-
Motility Assessment: After incubation, visually assess the motility of the larvae under a microscope. Larvae are typically scored as motile or non-motile.
-
Data Analysis: Calculate the percentage of motility inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for a larval motility assay.
Electrophysiological Assay on Nematode Muscle Preparations
This advanced technique allows for the direct measurement of the effect of compounds on the electrical properties of nematode muscle cells, providing insights into their mechanism of action.
Objective: To characterize the antagonistic effects of this compound analogs on nAChRs.
Materials:
-
Adult nematodes (e.g., Ascaris suum)
-
Dissection tools
-
Perfusion chamber
-
Microelectrode puller and amplifier
-
Data acquisition system
-
Nematode saline solution
-
Acetylcholine (agonist)
-
Test compounds (this compound analogs)
Procedure:
-
Muscle Preparation: Dissect a section of the nematode body wall containing the muscle tissue.
-
Mounting: Mount the muscle preparation in a perfusion chamber and continuously perfuse with saline solution.
-
Electrode Placement: Impale a muscle cell with a microelectrode to record the membrane potential.
-
Agonist Application: Apply a known concentration of acetylcholine to the preparation to induce muscle depolarization.
-
Antagonist Application: Perfuse the preparation with a solution containing the test compound for a set period.
-
Co-application: Apply acetylcholine again in the presence of the test compound and measure the change in the depolarization amplitude.
-
Data Analysis: Compare the acetylcholine-induced depolarization before and after the application of the test compound to determine the extent of antagonism. Calculate the IC50 value by testing a range of compound concentrations.
Conclusion
This compound and its analogs represent a valuable class of anthelmintics with a distinct mechanism of action that is effective against resistant nematode populations. The available data, primarily from in vitro studies, confirms their potent activity. Derquantel, a semi-synthetic analog, has been successfully developed and commercialized in combination with abamectin (B1664291) for use in sheep. Further research, particularly direct comparative studies of a wider range of analogs, will be crucial for optimizing their therapeutic potential and for the development of new, even more effective anthelmintic agents. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies and to further explore the promising field of spiro-oxindole anthelmintics.
References
- 1. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of paraherquamide against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Paraherquamide A: A Comparative Safety Profile Analysis for Next-Generation Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the safety profile of Paraherquamide A, a promising novel anthelmintic, in comparison to established anthelmintic agents. The following sections present quantitative toxicity data, detailed experimental methodologies, and mechanistic pathway visualizations to facilitate an objective assessment for research and development purposes.
Comparative Acute Toxicity Data
The acute toxicity of an anthelmintic is a critical parameter in its safety evaluation. The following table summarizes the median lethal dose (LD50) values for this compound and a range of commercially available anthelmintics across various animal models. A lower LD50 value is indicative of higher acute toxicity.
| Anthelmintic | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound | Mouse | Oral | 14.9[1] |
| Ivermectin | Mouse | Oral | 25[2] |
| Rat | Oral | 50[3][4] | |
| Dog | Oral | 80[2] | |
| Albendazole | Mouse | Oral | 1500 |
| Rat | Oral | >10,000 | |
| Mebendazole | Mouse | Oral | 620 |
| Rat | Oral | 714 | |
| Dog | Oral | 1280 | |
| Pyrantel (B1679900) Pamoate | Mouse | Oral | >24,000 |
| Rat | Oral | >24,000 | |
| Dog | Oral | 2000 | |
| Levamisole | Mouse | Oral | 205-285 |
| Rat | Oral | 180 |
Experimental Protocols: Acute Oral Toxicity (LD50) Determination
The determination of the median lethal dose (LD50) is a standardized procedure to assess the acute toxicity of a substance. The following protocol is a generalized representation based on internationally accepted guidelines, such as those from the Organisation for an Economic Co-operation and Development (OECD).
Objective: To determine the single dose of a substance that will cause the death of 50% of a group of test animals when administered orally.
Animals: Healthy, young adult rodents (e.g., mice or rats) of a single sex are typically used. The animals are acclimatized to the laboratory conditions for at least five days before the experiment.
Housing and Feeding: Animals are housed in cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum. Food is typically withheld for a few hours before and after dosing.
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The administration is performed using a stomach tube or a suitable cannula. The volume administered is kept constant across different dose groups by varying the concentration of the test substance.
Procedure:
-
Preliminary/Sighting Study: A small number of animals are dosed with widely spaced doses to determine the approximate range of toxicity.
-
Main Study: Based on the results of the sighting study, a series of graded doses is administered to several groups of animals. A control group receives only the vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.
-
Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy to identify any pathological changes.
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis, based on the mortality data collected at different dose levels.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for evaluating the selectivity and potential for off-target effects of an anthelmintic. The following diagrams illustrate the signaling pathways affected by this compound and the comparator anthelmintics.
Caption: General experimental workflow for anthelmintic safety evaluation.
Caption: Mechanism of action of this compound.
Caption: Comparison of signaling pathways for different anthelmintic classes.
Comparative Adverse Effect Profile
Beyond acute toxicity, the profile of adverse effects at therapeutic doses is a key differentiator for anthelmintics. This section provides a comparative overview of the known side effects of this compound and existing anthelmintics.
-
This compound: In veterinary studies, particularly in dogs, adverse reactions have been observed even at therapeutic doses. These include depression, ataxia (loss of coordination), and protrusion of the nictitating membrane (third eyelid). In calves, however, no adverse reactions were observed at efficacious doses.
-
Ivermectin: Generally well-tolerated in most animals at recommended doses. However, certain dog breeds with a specific gene mutation (MDR1) are highly sensitive to ivermectin, and exposure can lead to severe neurotoxicity, including tremors, ataxia, seizures, and even death. Common side effects in non-sensitive animals can include vomiting, diarrhea, and lethargy.
-
Albendazole & Mebendazole (Benzimidazoles): These are generally considered to have a wide safety margin. Common side effects are typically mild and gastrointestinal in nature, such as vomiting and diarrhea. At high doses or with prolonged use, there is a risk of bone marrow suppression and liver toxicity.
-
Pyrantel Pamoate: This drug is poorly absorbed from the gastrointestinal tract, contributing to its high safety profile. Side effects are rare but may include vomiting and diarrhea.
-
Levamisole: This anthelmintic has a narrower margin of safety compared to benzimidazoles and pyrantel pamoate. Signs of toxicity are related to its cholinergic activity and can include salivation, muscle tremors, ataxia, and in severe cases, respiratory failure.
Conclusion
This compound demonstrates potent anthelmintic activity through a distinct mechanism of action as a nicotinic acetylcholine receptor antagonist. Its acute toxicity profile, as indicated by the LD50 value in mice, suggests a higher toxicity compared to benzimidazoles and pyrantel pamoate, but in a similar range to other potent anthelmintics like ivermectin and levamisole. The observed adverse effects in some animal models at therapeutic doses warrant further investigation into the species-specific safety of this compound.
The information presented in this guide is intended to provide a comparative framework for the safety evaluation of this compound. Further detailed studies, including dose-ranging safety studies in target animal species and investigations into the specific interactions with mammalian nAChR subtypes, are essential to fully characterize its safety profile and potential for future clinical development.
References
- 1. Pyrantel Pamoate for Dogs and Cats | PetMD [petmd.com]
- 2. Pyrantel Pamoate | VCA Animal Hospitals [vcahospitals.com]
- 3. Levamisole-induced reduction in seizure threshold: a possible role of nicotinic acetylcholine receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anthelmintic Effects of Paraherquamide A Derivatives in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising tide of anthelmintic resistance necessitates the exploration of novel therapeutic strategies, including the synergistic application of existing and new drug classes. Paraherquamide A (PHQ A), a spiroindole alkaloid, and its derivatives represent a promising class of anthelmintics with a unique mode of action. This guide provides a comprehensive comparison of the synergistic effects observed when a PHQ A derivative, derquantel (B64725), is combined with the macrocyclic lactone, abamectin (B1664291). The data presented herein is collated from a range of in vivo and in vitro studies, offering a valuable resource for researchers in the field of veterinary and human parasitology.
Enhanced Efficacy Through Synergistic Action: Derquantel and Abamectin
While studies on this compound in combination therapies are limited, extensive research has been conducted on its semi-synthetic derivative, derquantel. The combination of derquantel and abamectin is commercially available as Startect®, a broad-spectrum anthelmintic for sheep. This combination has demonstrated significant synergistic effects, proving highly effective against a wide array of gastrointestinal nematodes, including strains resistant to multiple drug classes.
The synergistic activity of this combination is rooted in the distinct mechanisms of action of its components, which concurrently target the neuromuscular system of the nematode, leading to a more profound and rapid paralysis than either drug administered alone.
Quantitative Comparison of Anthelmintic Efficacy
The following tables summarize the in vivo and in vitro efficacy of derquantel and abamectin, both as individual agents and in combination.
Table 1: In Vivo Efficacy of Derquantel-Abamectin Combination Against Anthelmintic-Resistant Nematodes in Sheep
| Nematode Species | Drug(s) | Dosage | Efficacy (% Reduction in Worm Burden) | Reference |
| Teladorsagia spp. (Macrocyclic Lactone-Resistant) | Derquantel + Abamectin | 2.0 mg/kg + 0.2 mg/kg | 86.3% | |
| Abamectin | 0.2 mg/kg | 34.0% | ||
| Monepantel | 2.5 mg/kg | 98.5% | ||
| Haemonchus contortus (Multi-resistant) | Derquantel + Abamectin | Not Specified | <95% (FECRT) | |
| Monepantel | Not Specified | 100% | ||
| Various species (including resistant strains) | Derquantel + Abamectin | 2.0 mg/kg + 0.2 mg/kg | ≥98.9% |
FECRT: Fecal Egg Count Reduction Test
Table 2: In Vitro Effects of Derquantel and Abamectin on Ascaris suum Somatic Muscle
| Parameter | Derquantel | Abamectin | Derquantel + Abamectin | Reference |
| Effect on Acetylcholine-induced Depolarization | Potent reversible antagonism (IC50 = 0.22 µM) | Slow onset inhibition | Inhibition significantly greater than predicted additive effect | |
| Effect on Resting Membrane Potential | No significant change | No significant change | Not specified |
Signaling Pathways and Mechanisms of Action
The synergistic interaction between derquantel and abamectin arises from their distinct molecular targets within the nematode's neuromuscular junction.
Derquantel: This spiroindole acts as a selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) on the somatic muscle cells of nematodes. By blocking the binding of the excitatory neurotransmitter acetylcholine, derquantel prevents muscle cell depolarization, leading to a flaccid paralysis of the worm.
Abamectin: As a macrocyclic lactone, abamectin's primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis. In addition to its effect on GluCls, abamectin also acts as a non-competitive antagonist at nAChRs, further contributing to the paralytic effect and providing a secondary point of synergistic interaction with derquantel.
Caption: Mechanisms of action of derquantel and abamectin leading to synergistic paralysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)
This protocol is a standard method for evaluating the efficacy of anthelmintics in livestock under field conditions.
-
Animal Selection: A group of naturally infected animals (e.g., sheep) with a sufficient fecal egg count (FEC) is selected.
-
Pre-treatment Sampling: Fecal samples are collected from each animal to determine the baseline FEC.
-
Randomization and Treatment: Animals are randomly allocated to treatment groups: a control group (placebo or untreated) and one or more treatment groups receiving the anthelmintic(s) at the recommended dose. For the derquantel-abamectin combination, the standard oral dose is 2 mg/kg of derquantel and 0.2 mg/kg of abamectin.
-
Post-treatment Sampling: Fecal samples are collected again from all animals, typically 10-14 days after treatment.
-
Fecal Egg Counting: The number of nematode eggs per gram of feces is determined using a standardized technique, such as the McMaster method.
-
Efficacy Calculation: The percentage reduction in the mean FEC for each treatment group is calculated relative to the control group. An efficacy of ≥95% is generally considered effective.
Caption: Standardized workflow for conducting a Fecal Egg Count Reduction Test (FECRT).
In Vitro Assessment: Ascaris suum Somatic Muscle Strip Assay
This in vitro method allows for the direct measurement of the effects of anthelmintic compounds on nematode muscle function.
-
Tissue Preparation: Adult Ascaris suum worms are dissected to isolate somatic muscle flaps. These flaps are mounted in an organ bath containing a physiological saline solution.
-
Contraction Induction: The muscle strips are stimulated with increasing concentrations of acetylcholine to induce isometric contractions, which are measured by a force transducer.
-
Drug Application: The anthelmintic compounds (derquantel, abamectin, or their combination) are added to the organ bath at various concentrations.
-
Measurement of Inhibition: The inhibitory effect of the drugs on acetylcholine-induced contractions is recorded. A reduction in the maximum contraction or a rightward shift in the acetylcholine dose-response curve indicates an antagonistic effect.
-
Data Analysis: The data is used to calculate parameters such as the IC50 (the concentration of the drug that causes 50% inhibition of the maximal response). Synergy is determined if the inhibitory effect of the combination is significantly greater than the predicted additive effect of the individual drugs.
Caption: Step-by-step process for the in vitroAscaris suum muscle strip assay.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Paraherquamide A
For immediate reference, Paraherquamide A is considered a hazardous chemical and requires specialized disposal procedures. Under no circumstances should it be disposed of down the drain or in regular solid waste. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, a toxic metabolite isolated from Penicillium paraherquei.[1] Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Immediate Safety Protocols
This compound is classified as a hazardous substance according to the OSHA Hazard Communication Standard.[2] It is toxic to mice with a reported LD50 of 14.9 mg/kg.[3] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to avoid contact with skin, eyes, or clothing.[2]
| Protective Gear | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles | Protects against splashes and airborne particles.[2] |
| Hand Protection | Impermeable chemical-resistant gloves | Prevents dermal absorption. |
| Body Protection | Protective clothing, lab coat | Minimizes skin exposure. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded or irritation is experienced. |
Spill Management
In the event of a spill, immediate action is necessary to contain the substance and prevent exposure.
-
Evacuate and Ventilate : Keep unnecessary personnel away from the spill area. Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.
-
Cleanup :
-
For liquid spills, use an absorbent material to soak up the product.
-
For solid spills, carefully sweep or scoop up the material.
-
-
Collection : Place the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local environmental regulations. University and institutional guidelines should also be strictly followed.
Step 1: Waste Identification and Segregation
-
Characterize the Waste : All waste containing this compound, including pure substance, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization and Labeling
-
Use Appropriate Containers : Collect waste in a compatible, leak-proof container with a secure lid.
-
Label Clearly : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
Step 3: Storage
-
Designated Area : Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The recommended storage condition for this compound is -20°C.
-
Accumulation Time : Be aware of and adhere to the maximum accumulation time limits for hazardous waste as stipulated by regulations.
Step 4: Arrange for Professional Disposal
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation : Complete all required waste disposal forms and maintain records as per institutional and regulatory requirements.
Disposal Method
The most common and recommended method for the final disposal of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility. This method ensures the complete destruction of the toxic compound.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Paraherquamide A
Essential Safety and Handling Guide for Paraherquamide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a mycotoxin and potent anthelmintic agent that acts as a selective, competitive antagonist of cholinergic receptors.[1][2][3][4][5] It is toxic, with a reported LD50 of 14.9 mg/kg in mice. Therefore, stringent safety measures are imperative.
Hazard Identification and Safety Summary
This compound is considered a hazardous chemical. Acute toxicity has been observed in mice and C. elegans. The primary hazards include potential toxicity upon ingestion, inhalation, or skin contact.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₂₈H₃₅N₃O₅ | |
| Molecular Weight | 493.6 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | |
| Toxicity (LD50, mice) | 14.9 mg/kg | |
| Toxicity (LD50, C. elegans) | 2.5 µg/ml | |
| Storage Temperature | Store at -20 °C |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. Change gloves frequently and immediately if contaminated. | To prevent skin contact, a primary route of exposure. |
| Body Protection | A disposable, solid-front laboratory gown with back closure. Long sleeves with tight-fitting cuffs are required. | To protect skin and personal clothing from splashes and spills. |
| Eye and Face Protection | Tight-sealing safety goggles. A face shield should be worn over goggles when there is a risk of splashing. | To protect against accidental splashes to the eyes and face. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if working outside a certified chemical fume hood or if aerosol generation is possible. Positive-pressure supplied-air respirators may be necessary for high airborne contaminant concentrations. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should occur within a designated area, such as a certified chemical fume hood, to minimize exposure risk.
1. Preparation and Pre-Handling:
- Designated Area: Ensure a certified and functioning chemical fume hood is used for all manipulations of this compound.
- Decontamination: Decontaminate the work surface before and after handling.
- Gather Materials: Assemble all necessary equipment (e.g., vials, pipettes, solvents, waste containers) within the fume hood before starting.
- Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, respirator (if needed), eye and face protection, and outer gloves.
2. Handling and Weighing:
- Solid Form: When handling the solid form, use appropriate tools to minimize dust generation.
- Solutions: When preparing solutions, add the solvent slowly to the solid to avoid splashing. Ensure the vial is securely capped before mixing.
3. Post-Handling:
- Decontamination: Thoroughly decontaminate all equipment and surfaces that came into contact with this compound.
- Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated consumables (e.g., gloves, pipette tips, vials), and cleaning materials, must be segregated as hazardous chemical waste.
-
Waste Containers: Use designated, clearly labeled, and sealed hazardous waste containers.
-
Disposal Route: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cas 77392-58-6,paraherquamide | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
